molecular formula C11H12O4 B120360 Ethyl Caffeate CAS No. 66648-50-8

Ethyl Caffeate

Cat. No.: B120360
CAS No.: 66648-50-8
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl caffeate is a naturally occurring phenolic ester that is gaining significant attention in biomedical research for its diverse and potent bioactivities. Recent studies have highlighted its promising role in oncology research, particularly in overcoming drug resistance. A 2025 study demonstrated that this compound, identified as a key active ingredient in the Fei Yanning Formula, can delay resistance to the lung cancer drug osimertinib by downregulating the expression of the MET receptor. The study illustrated that this compound inhibited the migration and proliferation of osimertinib-resistant non-small cell lung cancer cells and promoted apoptosis . Beyond oncology, this compound is a well-characterized inhibitor of the NF-κB signaling pathway. Research shows it suppresses the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) . This mechanism underpins its potent anti-inflammatory properties observed in vitro and in mouse skin models. Further expanding its research utility, a 2025 study reported that this compound can inhibit macrophage polarization via the SIRT1/NF-κB pathway, attenuating traumatic heterotopic ossification in mice . Additional investigative areas include its potential to inhibit aldosterone synthase (CYP11B2), suggesting a role in cardiovascular research for blood pressure regulation , and its recently explored effects on gut microbiota and growth-related gene expression in aquaculture models . The compound's multifaceted mechanisms and efficacy across various disease models make it a valuable tool for probing inflammatory pathways, cancer biology, and metabolic regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876375
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66648-50-8, 102-37-4
Record name Ethyl trans-caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid ethyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the chemical and physical properties of ethyl caffeate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Caffeate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring phenolic compound, an ester of caffeic acid and ethanol. It is found in a variety of plants, including Bidens pilosa and has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative look at its key properties.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[1][2][5][6]
Molecular Weight 208.21 g/mol [1][2][3][7]
Appearance Light yellow to yellow solid/crystals[1][3][5]
Odor Characteristic aromatic odor[2][3][4]
Melting Point 149.5 °C[3][8]
Boiling Point 377.0 ± 32.0 °C (Predicted)[3][8]
Solubility Insoluble in water; very soluble in alcohol; Soluble in DMSO (250 mg/mL)[2][3][8]
UV-vis (λmax) 324 nm and a shoulder at c. 295 nm (in acidified methanol)[9]
CAS Number 102-37-4[1][2][6][7]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆)[4]
  • δ 9.58 (br s, 1H, OH)

  • δ 9.14 (br s, 1H, OH)

  • δ 7.47 (d, J = 15.93 Hz, 1H, CH=CH)

  • δ 7.05 (s, 1H, ArH)

  • δ 7.00 (dd, J = 8.24, 1.16 Hz, 1H, ArH)

  • δ 6.76 (d, J = 8.12 Hz, 1H, ArH)

  • δ 6.26 (d, J = 15.89 Hz, 1H, CH=CO)

  • δ 4.16 (q, J = 7.04 Hz, 2H, CH₂CH₃)

  • δ 1.24 (t, J = 7.08 Hz, 3H, CH₂CH₃)

¹³C NMR (101 MHz, DMSO-d₆)[4]
  • δ 167.01

  • δ 148.83

  • δ 146.02

  • δ 145.45

  • δ 125.97

  • δ 121.80

  • δ 116.19

  • δ 115.26

  • δ 114.51

  • δ 60.15

  • δ 14.73

Mass Spectrometry
  • ESI-MS (m/z): 207.1 [M-H]⁻, 415.1 [2M-H]⁻[10]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical and chemical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.[11]

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid can be determined by simple distillation.[11]

  • Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Procedure: The liquid sample is placed in the round-bottom flask with a few boiling chips. The liquid is heated, and the vapor rises. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Measurement: The temperature is recorded when the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser. This stable temperature is the boiling point.

Solubility Testing

Solubility is determined by observing the dissolution of a solute in a solvent.[12][13]

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. This can be repeated with a range of polar and non-polar solvents to create a solubility profile.

Spectroscopic Analysis

Spectroscopic techniques are used to elucidate the molecular structure.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the solution is placed in an NMR tube. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a technique like Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is obtained by dissolving the compound in a suitable solvent (e.g., methanol) and placing the solution in a cuvette in a UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, which are central to its observed anti-inflammatory and other biological effects.

Inhibition of NF-κB Signaling Pathway

This compound is a known suppressor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][9][16] This pathway is a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound reduces the expression of downstream pro-inflammatory mediators.

NF_kB_Inhibition EC This compound NFkB NF-κB Activation EC->NFkB Inhibits Mediators Inflammatory Mediators (iNOS, COX-2, PGE2) NFkB->Mediators Induces

This compound Inhibition of the NF-κB Pathway
Modulation of Th1 Immune Response

This compound can also suppress the Th1 immune response by blocking the transcriptional expression of key signaling molecules in the interferon-γ (IFN-γ) pathway.[17]

Th1_Suppression EC This compound IFN_gamma_Signaling IFN-γ Signaling (IFN-γ, T-bet, STAT1, STAT4) EC->IFN_gamma_Signaling Blocks Transcription Th1_Response Th1 Immune Response IFN_gamma_Signaling->Th1_Response Promotes

Suppression of Th1 Immune Response by this compound
Inhibition of MET Signaling in Cancer

In the context of cancer, particularly osimertinib-resistant lung cancer, this compound has been shown to suppress the expression of MET, a receptor tyrosine kinase.[18] This can in turn affect downstream pathways like the PI3K/AKT pathway.

MET_Inhibition EC This compound MET MET Expression EC->MET Suppresses PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Activates Resistance Osimertinib Resistance PI3K_AKT->Resistance Promotes

This compound's Role in Overcoming Drug Resistance

References

Ethyl Caffeate: A Technical Guide to its Natural Sources and Isolation from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant attention in the scientific community for its diverse pharmacological activities. Exhibiting potent antioxidant, anti-inflammatory, and anticancer properties, this compound presents a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound has been identified in a variety of plant species, where it contributes to the plant's defense mechanisms and displays a range of biological activities. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. Key plant sources are detailed below.

Table 1: Natural Plant Sources of this compound and Reported Yields
Plant SpeciesFamilyPlant Part(s)Reported this compound Content/YieldReferences
Polygonum amplexicaule var. sinensePolygonaceaeRhizome0.10 - 0.25 mg/g of dried plant material[1]
Bidens pilosaAsteraceaeWhole plant, FlowersPresent; quantitative yield of pure compound not specified in reviewed literature.[2][3]
Elephantopus scaberAsteraceaeWhole plantPresent; quantitative yield of pure compound not specified in reviewed literature.[4][5]
Prunus yedoensisRosaceaePetalsIsolated; quantitative yield not specified in reviewed literature.[3][6]
Artemisia aucheriAsteraceaeAerial partsIsolated; quantitative yield not specified in reviewed literature.
Phellodendron chinenseRutaceaeBarkPresent
Verdicchio Wine--Present

Isolation and Purification of this compound from Plant Materials

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification techniques. The general workflow for this process is outlined below, followed by specific protocols for selected plant species.

Experimental Workflow for Natural Product Isolation

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Fractions column_chromatography->fractions hplc RP-HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for the isolation of this compound from plant materials.

Experimental Protocols

Isolation of this compound from Polygonum amplexicaule var. sinense

This protocol is adapted from a study that successfully isolated and quantified this compound from the rhizomes of Polygonum amplexicaule var. sinense[7].

I. Extraction

  • Air-dry the rhizomes of P. amplexicaule and grind them into a fine powder.

  • Macerate 1 kg of the powdered plant material with 10 L of 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract. The reported yield of the ethanol extract is approximately 1.185 kg[7].

II. Liquid-Liquid Partitioning

  • Suspend the crude ethanol extract in a 9:1 mixture of water and methanol.

  • Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol.

  • Separate and concentrate the ethyl acetate fraction, which will contain the this compound. The reported yield of the ethyl acetate fraction is approximately 490.0 g[7].

III. Silica Gel Column Chromatography

  • Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

  • Elute the column with a step gradient of hexane-acetone (from 9:1 to 1:9).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

IV. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

  • Further purify the fractions containing this compound by preparative RP-HPLC on a C18 column.

  • Use a mobile phase gradient of methanol and water. A typical gradient might start with a lower concentration of methanol and gradually increase to elute the compound.

  • Monitor the elution at a wavelength of 324 nm, which is the λmax of this compound.

  • Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the pure compound.

Isolation of this compound from Elephantopus scaber

The following protocol is based on methodologies reported for the isolation of compounds from Elephantopus scaber[5][8].

I. Extraction

  • Extract 60 kg of dried and powdered whole plant material of E. scaber with 70% ethanol four times[5].

  • Combine the extracts and concentrate under vacuum to yield approximately 1.8 kg of residue[5].

II. Liquid-Liquid Partitioning

  • Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • Concentrate the ethyl acetate fraction for further purification.

III. Multi-Step Chromatographic Purification

  • Subject the ethyl acetate partition to vacuum flash chromatography on a silica gel column, eluting with a gradient of dichloromethane-methanol (from 100:1 to 3:1) to yield several fractions[5].

  • Further fractionate the relevant fractions using HP-20 macroporous resin column chromatography with a step gradient of aqueous ethanol (30% to 90%)[5].

  • Purify the resulting fractions using Sephadex LH-20 column chromatography with 95% ethanol to remove pigments[5].

  • Subject the pigment-free fractions to open-type ODS column chromatography with an ethanol-water gradient (20% to 80%)[5].

  • Finally, purify the fractions containing this compound by semi-preparative RP-HPLC using an acetonitrile-water mobile phase[5]. For instance, a gradient of 35:65 (v/v) acetonitrile-water at a flow rate of 2.5 mL/min has been used to isolate other compounds from this plant and could be adapted for this compound[5].

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound suppresses the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_p P-IκBα NFkB_IkB NF-κB-IκBα (Inactive) NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active IκBα Degradation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription (iNOS, COX-2, Cytokines) DNA->Transcription EthylCaffeate This compound EthylCaffeate->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

PI3K/AKT Signaling Pathway

Recent studies have shown that this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. In the context of certain cancers, this compound has been found to inhibit this pathway, leading to reduced cancer cell proliferation and survival.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream Regulates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation EthylCaffeate This compound EthylCaffeate->PI3K Inhibits EthylCaffeate->AKT Inhibits

Inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, particularly its inhibitory effects on the NF-κB and PI3K/AKT signaling pathways, provides a solid foundation for further research and development. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of this compound as a potential therapeutic agent.

References

The Biosynthesis of Ethyl Caffeate in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of ethyl caffeate, a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse bioactive properties. This document provides a comprehensive overview of the enzymatic reactions, precursors, and key intermediates involved in its formation within medicinal plants. It also includes quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support further research and development.

Introduction

This compound is the ethyl ester of caffeic acid, a hydroxycinnamic acid widely distributed in the plant kingdom. It has been identified in various medicinal plants, including Polygonum amplexicaule, Prunus yedoensis, and Ligularia fischeri[1]. The compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antifibrotic properties, making it a promising candidate for drug development. Understanding its biosynthesis is crucial for optimizing its production through metabolic engineering or selecting plant sources with high yields.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of caffeic acid. This is followed by the activation of caffeic acid to its coenzyme A (CoA) thioester, which is then esterified with ethanol. Two primary upstream routes leading to the synthesis of caffeoyl-CoA have been elucidated, starting from either L-phenylalanine or L-tyrosine.

Upstream Phenylpropanoid Pathway: From Phenylalanine to Caffeoyl-CoA

The canonical phenylpropanoid pathway commences with the amino acid L-phenylalanine. A series of enzymatic reactions convert it into p-coumaroyl-CoA, a central intermediate. This intermediate is then hydroxylated to form caffeoyl-CoA.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A to form p-coumaroyl-CoA.

  • p-Coumarate 3-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3'H

Figure 1: Phenylpropanoid pathway from L-Phenylalanine.
Alternative Upstream Pathway: From Tyrosine to Caffeoyl-CoA

An alternative biosynthetic route, particularly prevalent in some plant species and successfully engineered in microorganisms, starts with L-tyrosine. This pathway bypasses the initial steps of the canonical phenylpropanoid pathway.

The key enzymatic steps are:

  • Tyrosine Ammonia-Lyase (TAL): Catalyzes the deamination of L-tyrosine to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

  • p-Coumarate 3-Hydroxylase (C3'H) or p-Coumaric Acid Hydroxylase (HpaBC) in engineered systems: Hydroxylates p-coumaroyl-CoA or p-coumaric acid to yield the caffeoyl moiety, which is then activated to caffeoyl-CoA[1].

Tyrosine_Pathway Tyr L-Tyrosine pCou p-Coumaric Acid Tyr->pCou TAL pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3'H

Figure 2: Alternative pathway from L-Tyrosine.
Final Step: Esterification to this compound

The final and committing step in the biosynthesis of this compound is the esterification of caffeoyl-CoA with ethanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which belongs to the BAHD superfamily of acyltransferases. Specifically, enzymes with activity towards aromatic acyl-CoAs and short-chain alcohols, such as a Fatty Alcohol:Caffeoyl-CoA Acyltransferase (FACT) -like enzyme, are implicated in this step.

The availability of both precursors, caffeoyl-CoA and ethanol, is crucial for the synthesis of this compound. While caffeoyl-CoA is a direct product of the phenylpropanoid pathway, the endogenous production of ethanol in plant tissues, typically associated with anaerobic conditions, is also a key factor.

Final_Step cluster_reaction CafCoA Caffeoyl-CoA EthylCaffeate This compound CafCoA->EthylCaffeate Ethanol Ethanol Ethanol->EthylCaffeate Enzyme Alcohol Acyltransferase (AAT/FACT) Enzyme->EthylCaffeate

Figure 3: Final esterification step to form this compound.

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes some of the reported quantitative data for this compound in select medicinal plants.

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Polygonum amplexicaule var. sinenseRoot tubers0.05 - 0.25[2][3]
Prunus yedoensisPetalsNot quantified, but isolated[4]
Ligularia fischeriNot specifiedNot explicitly quantified for this compound, but known to contain it.[1]

Note: Quantitative data for this compound in many medicinal plants is still limited and requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of this compound and Precursors by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound and its precursors from plant material. Optimization may be required depending on the specific plant matrix.

4.1.1. Extraction

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in 200 µL of 50% methanol. Vortex and centrifuge at 13,000 x g for 10 minutes to pellet any insoluble material. Transfer the clear supernatant to an HPLC vial for analysis.

4.1.2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes), followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor-to-product ion transitions and collision energies for this compound and its precursors (caffeic acid, p-coumaric acid, etc.).

HPLC_Workflow start Plant Tissue Sample freeze Freeze in Liquid N2 & Lyophilize start->freeze grind Grind to Fine Powder freeze->grind extract Solvent Extraction (80% Methanol) grind->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial hplc_ms HPLC-MS/MS Analysis hplc_vial->hplc_ms

Figure 4: Workflow for extraction and HPLC-MS/MS analysis.
In Vitro Assay for Alcohol Acyltransferase (AAT) Activity

This protocol describes a method to measure the activity of an AAT enzyme capable of synthesizing this compound. This can be performed with a recombinantly expressed and purified enzyme or a crude protein extract from the plant of interest.

  • Enzyme Preparation:

    • Recombinant Enzyme: Express the candidate AAT gene (e.g., in E. coli or yeast) with a purification tag (e.g., His-tag). Purify the recombinant protein using affinity chromatography.

    • Crude Plant Extract: Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.

  • Reaction Mixture (total volume of 100 µL):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM Caffeoyl-CoA (substrate)

    • 10 mM Ethanol (substrate)

    • 1-10 µg of purified enzyme or 50-100 µg of crude protein extract

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for a suitable time (e.g., 30-60 minutes).

    • Stop the reaction by adding 10 µL of 10% formic acid.

  • Product Extraction and Analysis:

    • Add 200 µL of ethyl acetate to the reaction mixture.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.

    • Reconstitute the residue in 50 µL of 50% methanol.

    • Analyze the formation of this compound by HPLC-MS/MS as described in section 4.1.2.

AAT_Assay_Workflow start Prepare Enzyme (Recombinant or Crude Extract) reaction_setup Set up Reaction Mixture: - Buffer - Caffeoyl-CoA - Ethanol - Enzyme start->reaction_setup incubate Incubate at 30°C reaction_setup->incubate stop_reaction Stop Reaction (add Formic Acid) incubate->stop_reaction extract_product Extract with Ethyl Acetate stop_reaction->extract_product analyze Analyze by HPLC-MS/MS extract_product->analyze

Figure 5: Workflow for in vitro AAT assay.
Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression levels of candidate AAT genes in different plant tissues or under various conditions.

  • RNA Extraction and Quality Control:

    • Extract total RNA from plant tissues using a commercial kit or a CTAB-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and by gel electrophoresis to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the candidate AAT gene(s) and suitable reference genes (housekeeping genes) with stable expression across the experimental conditions.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Perform the qPCR in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

    • Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method or a standard curve method.

qPCR_Workflow start Plant Tissue rna_extraction Total RNA Extraction & DNase Treatment start->rna_extraction qc RNA Quality Control rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis qpcr qPCR Reaction cdna_synthesis->qpcr primer_design Primer Design & Validation primer_design->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis

Figure 6: Workflow for gene expression analysis by RT-qPCR.

Conclusion

The biosynthesis of this compound in medicinal plants involves the well-established phenylpropanoid pathway for the synthesis of its precursor, caffeoyl-CoA, and a final esterification step with ethanol catalyzed by an alcohol acyltransferase. While the overall pathway is understood, further research is needed to identify the specific AATs involved in different plant species and to obtain detailed kinetic and quantitative data. The protocols and information provided in this guide serve as a foundation for researchers to further investigate and potentially engineer the biosynthesis of this valuable medicinal compound.

References

What is the mechanism of action for ethyl caffeate's anti-inflammatory effects?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl caffeate, a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's anti-inflammatory effects. The primary mechanism of action involves the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by impairing the DNA binding of the NF-κB complex. This guide synthesizes current research findings, presenting detailed signaling pathways, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate these mechanisms.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of drug discovery. This compound, a derivative of caffeic acid, has emerged as a molecule of interest due to its potent anti-inflammatory activities observed in both in vitro and in vivo models.[1][2] This document aims to provide an in-depth technical overview of its core mechanism of action.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The cornerstone of this compound's anti-inflammatory effect lies in its ability to suppress the NF-κB signaling pathway.[1][2][3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Direct Impairment of NF-κB DNA Binding

Unlike many anti-inflammatory compounds that target upstream components of the NF-κB cascade, this compound's primary action is at the level of the activated NF-κB complex.[1][2] Studies have shown that this compound does not prevent the phosphorylation and degradation of the inhibitor of κB (IκB), nor does it inhibit the nuclear translocation of the NF-κB p65 subunit.[1][2] Instead, it directly interferes with the ability of the translocated NF-κB to bind to its specific DNA recognition sequences (κB sites) in the promoter regions of target genes.[1][2] This impairment of DNA binding is a critical step, as it prevents the initiation of gene transcription for a host of pro-inflammatory mediators. The catechol moiety and the α,β-unsaturated ester group within the structure of this compound are thought to be crucial for this inhibitory activity.[1][2]

Downstream Consequences of NF-κB Inhibition

By preventing NF-κB from binding to DNA, this compound effectively downregulates the expression of key inflammatory enzymes and mediators. This includes a marked reduction in the production of:

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide (NO), a potent pro-inflammatory molecule.[1][2]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are central mediators of pain and inflammation.[1][2][5]

  • Prostaglandin E2 (PGE2): A major product of the COX-2 pathway that contributes to vasodilation, increased vascular permeability, and pain sensitization.[1][2]

The suppression of these downstream targets is a direct consequence of the inhibition of NF-κB-mediated gene transcription.

Signaling Pathway Diagram

Figure 1. Inhibition of NF-κB DNA Binding by this compound.

Other Potential Anti-Inflammatory Mechanisms

While the inhibition of NF-κB DNA binding is the most well-documented mechanism, emerging evidence suggests that this compound may exert its anti-inflammatory effects through additional pathways.

SIRT1/NF-κB Signaling Pathway

Recent studies suggest that this compound may also modulate the SIRT1/NF-κB signaling axis.[6] Sirtuin 1 (SIRT1) is a NAD-dependent deacetylase that can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. It is proposed that this compound may activate SIRT1, leading to the suppression of NF-κB and the subsequent release of downstream inflammatory cytokines.[6]

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound has been shown to inhibit the signaling of the aryl hydrocarbon receptor (AhR).[7][8] AhR is a ligand-activated transcription factor involved in regulating immune responses and inflammation. By antagonizing AhR activation, this compound may suppress the expression of AhR target genes, such as CYP1A1, and inhibit AhR-mediated potentiation of mast cell activation, contributing to its anti-allergic and anti-inflammatory effects.[7][8]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation. While one study reported that this compound did not affect the activation of MAPKs induced by lipopolysaccharide (LPS) in macrophages,[1][2] the structurally related compound, caffeic acid phenethyl ester (CAPE), has been shown to modulate MAPK pathways.[9] Further investigation is warranted to fully elucidate the role of this compound in MAPK signaling.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a key role in the resolution of inflammation.[10][11] Caffeic acid phenethyl ester (CAPE) has been demonstrated to activate the Nrf2 pathway, particularly under conditions of oxidative stress.[12] Given the structural similarities, it is plausible that this compound may also activate this protective pathway, although direct evidence is currently limited.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound from key in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Experimental ModelStimulantBiomarkerThis compound ConcentrationObserved EffectReference
RAW 264.7 MacrophagesLPSNitric Oxide (NO) ProductionIC₅₀ = 5.5 µg/mLDose-dependent inhibition[1][2]
RAW 264.7 MacrophagesLPSiNOS mRNA Expression1 µg/mL~56% reduction[1]
RAW 264.7 MacrophagesLPSPGE₂ Production1 µg/mLMarked suppression[1]
RAW 264.7 MacrophagesLPSPGE₂ Production2-5 µg/mLTotal inhibition[1]
MCF-7 CellsTPACOX-2 Transcriptional Activity-Inhibitory effect[1][2]
Nuclear Extracts from LPS-stimulated cells-NF-κB DNA Binding10 µg/mLSignificant inhibition[1]
Nuclear Extracts from LPS-stimulated cells-NF-κB DNA Binding20 µg/mLComplete inhibition[1]
BMMCsDHNAIL-6 Production10 µMInhibition[7]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Experimental ModelStimulantBiomarkerThis compound DosageObserved EffectReference
Mouse SkinTPACOX-2 Expression-Significant inhibition[1][2]
Mouse Small IntestineDHNACYP1A1 Expression10 mg/kg (p.o.)Inhibition[7]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis
  • Principle: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκB, p-IκB, NF-κB p65).

  • Protocol:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)
  • Principle: To assess the DNA binding activity of NF-κB.

  • Protocol:

    • Isolate nuclear extracts from treated cells.

    • Incubate nuclear extracts with a biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Transfer the complexes to a positively charged nylon membrane.

    • Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment This compound Pre-treatment followed by LPS Stimulation Cell_Culture->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Supernatant Supernatant Harvest->Supernatant Cell_Lysate Cell Lysate Harvest->Cell_Lysate Griess_Assay Griess Assay for NO Supernatant->Griess_Assay ELISA ELISA for PGE₂ Supernatant->ELISA Nuclear_Extract Nuclear Extract Cell_Lysate->Nuclear_Extract Western_Blot Western Blot (iNOS, COX-2, etc.) Cell_Lysate->Western_Blot RT_PCR RT-PCR for mRNA (iNOS, COX-2) Cell_Lysate->RT_PCR EMSA EMSA for NF-κB DNA Binding Nuclear_Extract->EMSA

Figure 2. General Experimental Workflow for In Vitro Studies.

Conclusion

This compound exerts its anti-inflammatory effects primarily through the direct inhibition of NF-κB's ability to bind to DNA, a mechanism that distinguishes it from many other anti-inflammatory agents. This leads to a significant reduction in the expression of key pro-inflammatory mediators, including iNOS, COX-2, and PGE2. Furthermore, emerging research points to the involvement of other pathways, such as SIRT1, AhR, and potentially Nrf2, which may contribute to its overall anti-inflammatory profile. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is encouraged to fully delineate the interplay between these signaling pathways and to evaluate the therapeutic efficacy of this compound in various inflammatory disease models.

References

Investigating the antioxidant and radical scavenging activity of ethyl caffeate.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antioxidant and radical scavenging properties of ethyl caffeate reveals its significant potential as a protective agent against oxidative stress. This technical guide synthesizes key quantitative data, details common experimental protocols for its evaluation, and illustrates the underlying molecular mechanisms through which it exerts its effects.

Quantitative Antioxidant and Radical Scavenging Activity

This compound has demonstrated potent antioxidant and radical scavenging capabilities across a variety of in vitro assays. Its efficacy is often attributed to the catechol moiety (a 3,4-dihydroxyphenyl group) and the α,β-unsaturated ester group within its structure.[1][2] These features enable it to donate hydrogen atoms or electrons to neutralize free radicals.[3][4] The antioxidant activity is influenced by the number of hydroxyl groups and the overall hydrophobicity of the molecule.[5][6]

The following tables summarize the quantitative data from various studies, typically reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of this compound required to scavenge 50% of the radicals in the assay. Lower values indicate higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds

CompoundAssayIC₅₀ / EC₅₀ ValueReference
This compound FractionDPPHEC₅₀: 18.75 ± 0.07 µg/mL[7]
This compoundNO ScavengingIC₅₀: 5.5 µg/mL[1]
Caffeic AcidDPPHIC₅₀: 6.46 ± 0.17 µM[5]

Note: Data for this compound is sometimes reported for fractions rich in the compound. Values for the parent compound, caffeic acid, are provided for context.

Experimental Protocols for Antioxidant Activity Assessment

Standardized assays are crucial for quantifying the antioxidant and radical scavenging capacity of compounds like this compound. The detailed methodologies for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][8]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[9] The solution should be freshly made and kept in the dark to prevent degradation.

  • Reaction Mixture: In a test tube or microplate well, add a specific volume of the this compound sample (at various concentrations) to the DPPH solution.[9] A typical ratio is 40 µL of the sample to 2.96 mL of the DPPH solution.

  • Incubation: The mixture is vortexed and incubated at room temperature in the dark for a period of 20-30 minutes.[4][9]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4] A control containing the solvent instead of the antioxidant sample is also measured.

  • Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[9][10] The IC₅₀ value is then determined by plotting the % RSA against the sample concentration.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is quantified spectrophotometrically.

Methodology:

  • Radical Generation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM solution of potassium persulfate.[11][12] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11][12]

  • Reagent Dilution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[13]

  • Reaction Mixture: The this compound sample (at various concentrations) is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a short period, typically 6-7 minutes, in the dark.[13][14]

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay, and the IC₅₀ value is determined from the dose-response curve.

Superoxide Anion (O₂•⁻) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in a phenazine methosulfate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye.

Methodology:

  • Reaction Mixture Preparation: The reaction mixture contains solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and the this compound sample in a phosphate buffer (pH 7.4).[15][16]

  • Reaction Initiation: The reaction is initiated by adding PMS (e.g., 60 µM) to the mixture.[15]

  • Incubation: The mixture is incubated at room temperature for 5 minutes.[15][16]

  • Absorbance Measurement: The absorbance is measured at 560 nm against a blank to determine the amount of formazan produced.[15]

  • Calculation: The percentage of superoxide radical inhibition is calculated by comparing the absorbance of the sample-containing reactions to the control.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay assesses the capacity of an antioxidant to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals degrade a sugar, 2-deoxyribose, and the degradation products are quantified.

Methodology:

  • Reaction Mixture: The reaction mixture typically contains the this compound sample, iron-EDTA solution, EDTA, DMSO, and ascorbic acid in a phosphate buffer.[9][16]

  • Incubation: The mixture is heated in a water bath at 80-90°C for 15 minutes.[9][16]

  • Reaction Termination: The reaction is stopped by adding ice-cold trichloroacetic acid (TCA).[16]

  • Color Development: A solution of Nash reagent or thiobarbituric acid (TBA) is added, and the mixture is incubated to allow for color development.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured, typically at 412 nm or 532 nm.[9][17]

  • Calculation: The scavenging activity is calculated based on the reduction in absorbance in the presence of the antioxidant.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for radical scavenging assays and the key signaling pathways modulated by this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_measure Measurement & Analysis P1 Prepare Reagents (e.g., DPPH, ABTS•+) R1 Mix Sample/Control with Radical Solution P1->R1 P2 Prepare Serial Dilutions of this compound P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid, Trolox) P3->R1 R2 Incubate in Dark at Room Temperature R1->R2 M1 Measure Absorbance at Specific Wavelength (e.g., 517nm for DPPH) R2->M1 M2 Calculate % Inhibition M1->M2 M3 Determine IC50 Value from Dose-Response Curve M2->M3

Caption: General experimental workflow for in vitro radical scavenging assays.

Molecular Mechanisms of Action: Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of protective enzymes and inflammatory mediators.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or the presence of activators like this compound can disrupt this interaction. Caffeic acid phenethyl ester (CAPE), a closely related compound, has been shown to induce Nrf2 accumulation in the nucleus, leading to the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1).[18] This induction is partly dependent on the activation of the ERK signaling pathway.[18] The catechol moiety is crucial for this Nrf2 activation.[19]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound Keap1_Nrf2 Keap1-Nrf2 Complex EC->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Inactive State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes Promotes Transcription

Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.

NF-κB and MAPK Signaling Pathways

Chronic inflammation is intrinsically linked to oxidative stress. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][20] Studies indicate that this compound inhibits NF-κB activation by impairing the binding of NF-κB to its DNA target.[1][20] While it inhibits the downstream effects, some research suggests it does not affect the upstream activation of mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, which are often involved in NF-κB activation.[20] However, in other contexts, related compounds have been shown to modulate MAPK pathways to up-regulate antioxidant levels.[21][22]

G cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) MAPK MAPK Activation (ERK, p38, JNK) LPS->MAPK Phosphorylates IkB IκB MAPK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB IκB Degradation EC This compound DNA DNA Binding EC->DNA Inhibits Binding NFkB_nuc->DNA Inflammation Pro-inflammatory Genes (iNOS, COX-2) DNA->Inflammation

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

References

Ethyl Caffeate as a Suppressor of NF-κB Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Ethyl caffeate, a natural phenolic compound, has emerged as a potent anti-inflammatory agent through its targeted suppression of the NF-κB signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the inhibitory action of this compound on NF-κB pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. A wide array of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and pathogen-associated molecular patterns such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and induce the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Mechanism of Action of this compound

Research indicates that this compound exerts its inhibitory effect on the NF-κB signaling pathway through a distinct mechanism. Unlike many inhibitors that target upstream kinases like IKK or prevent IκBα degradation, this compound appears to act at the terminal step of the pathway.[1][2][3]

The primary mechanism of action is the impairment of the binding of NF-κB to its consensus DNA sequence .[1][2][3] This direct interference with the transcription factor's ability to engage with its target genes prevents the subsequent expression of pro-inflammatory proteins. Studies have shown that this compound does not affect the phosphorylation and degradation of IκBα or the nuclear translocation of the NF-κB p65 subunit.[1][2]

Structure-activity relationship analyses have revealed that the catechol moiety and the α,β-unsaturated ester group of the this compound molecule are crucial for this inhibitory activity.[1]

While the predominant evidence points to the inhibition of DNA binding, some studies suggest that this compound may also modulate the SIRT1/NF-κB signaling pathway. However, the detailed molecular interactions of this proposed mechanism require further investigation.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention by this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation This compound This compound Nucleus Nucleus Gene Transcription Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators DNA κB site NF-κB_nucleus->DNA Binds DNA->Gene Transcription Induces

Caption: Canonical NF-κB signaling pathway and this compound's point of inhibition.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

ParameterCell LineStimulusIC50 / Effective ConcentrationReference
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)5.5 µg/mL[1][2][3]
NF-κB DNA Binding RAW 264.7 (Nuclear Extracts)LPSSignificant inhibition at 10 µg/mL[1]
Complete inhibition at 20 µg/mL[1]
Complete inhibition at 50 µM[4]
iNOS mRNA Expression RAW 264.7LPS (1 µg/mL)~56% reduction at 1 µg/mL[1]
COX-2 Protein Expression RAW 264.7LPS (1 µg/mL)~45% inhibition at 5 µg/mL[1]
Prostaglandin E2 (PGE2) Production RAW 264.7LPS (1 µg/mL)Total inhibition at 2-5 µg/mL[1]
COX-2 Transcriptional Activity MCF-7TPAInhibition observed at 20 µg/mL[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in suppressing NF-κB signaling.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage-like cells)

    • MCF-7 (human breast adenocarcinoma cells)

  • Culture Conditions:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density:

    • For 96-well plates: 1-2 x 10^5 cells/mL.[5][6]

    • For 24-well plates: 5 x 10^5 cells/well.[7][8]

    • For 6-well plates: 1 x 10^6 cells/well.

  • Treatment Protocol:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate cells with an appropriate agonist:

      • LPS (1 µg/mL) for RAW 264.7 cells.[1][7][8][9]

      • TPA for MCF-7 cells.[1][2]

    • Incubate for the desired time period depending on the downstream assay.

Cell_Treatment_Workflow A Seed RAW 264.7 or MCF-7 cells B Incubate overnight A->B C Pre-treat with this compound B->C D Stimulate with LPS or TPA C->D E Incubate for specified time D->E F Proceed to downstream analysis E->F

Caption: General workflow for cell culture and treatment.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, collect the culture supernatant.

  • In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Nuclear and Cytoplasmic Protein Extraction
  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.

  • Incubate on ice to allow cells to swell.

  • Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.

  • Centrifuge at high speed to pellet cellular debris. The supernatant is the nuclear extract.

Western Blot Analysis
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-COX-2, anti-iNOS) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: A simplified workflow for Western blot analysis.

Electrophoretic Mobility Shift Assay (EMSA)
  • Synthesize and biotin- or radioactively-label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • In a binding reaction, incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC).

  • For competition assays, add an excess of unlabeled wild-type or mutant oligonucleotide before adding the labeled probe.

  • To test the effect of this compound, incubate the nuclear extracts with varying concentrations of the compound before adding the probe.[1]

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer the complexes to a nylon membrane.

  • Detect the labeled probe using a chemiluminescent or autoradiographic method.

Luciferase Reporter Assay
  • Co-transfect cells (e.g., MCF-7) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, treat the cells with this compound and the appropriate stimulus (e.g., TPA).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

Summary and Future Directions

This compound effectively suppresses NF-κB signaling by directly inhibiting the binding of the NF-κB transcription factor to its DNA target sites. This leads to a downstream reduction in the expression of key inflammatory mediators, including iNOS, COX-2, and PGE2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the anti-inflammatory properties of this compound.

Future research should focus on:

  • Further elucidating the potential role of this compound in modulating the SIRT1/NF-κB pathway.

  • Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy of this compound in various inflammatory disease models.

  • Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

By continuing to explore the molecular intricacies of its action, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Exploring the Neuroprotective Potential of Ethyl Caffeate in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, characterized by progressive neurodegeneration driven by amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, oxidative stress, and neuroinflammation. The exploration of multi-target therapeutic agents has led to significant interest in natural polyphenolic compounds. This technical guide delves into the neuroprotective potential of ethyl caffeate (EC), a derivative of caffeic acid. Drawing on preclinical evidence, this document outlines the therapeutic effects of EC in in vitro and in vivo AD models. While direct research on EC is emerging, mechanistic insights are supplemented by studies on its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), which has been more extensively studied. Evidence suggests that these compounds mitigate Aβ-associated toxicity, reduce oxidative stress, and modulate key signaling pathways implicated in AD pathogenesis, including the Nrf2/HO-1 and NF-κB pathways. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms, offering a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.

Introduction to Alzheimer's Disease and Therapeutic Landscape

Alzheimer's disease is a complex neurodegenerative disorder hallmarked by the extracellular accumulation of amyloid-β (Aβ) peptides into senile plaques and the intracellular formation of neurofibrillary tangles from hyperphosphorylated tau protein.[1][2][3] These pathological hallmarks are intricately linked with secondary damaging processes, including excessive oxidative stress, chronic neuroinflammation, and neuronal apoptosis, which collectively contribute to synaptic dysfunction and progressive cognitive decline.[1][2][4] Current therapeutic strategies offer limited symptomatic relief, creating an urgent need for novel disease-modifying agents. Natural compounds, particularly polyphenols like caffeic acid and its derivatives, are gaining attention for their antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for multi-target AD therapy.[4][5]

Profile: this compound and its Analogue CAPE

This compound (EC) is a naturally occurring hydroxycinnamic acid derivative.[6] Like other members of its class, its antioxidant potential is a key feature of its bioactivity. Much of the detailed mechanistic work in Alzheimer's models has been conducted on a closely related and more widely studied analogue, Caffeic Acid Phenethyl Ester (CAPE), an active component of honeybee propolis.[1][2][7] CAPE has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective effects in various CNS disorder models.[7][8] Given their structural similarity, the robust data available for CAPE provides a strong basis for inferring the potential molecular mechanisms through which this compound may exert its neuroprotective effects. This guide will present direct evidence for this compound and leverage data from CAPE studies to illuminate potential signaling pathways.

Preclinical Evidence in Alzheimer's Disease Models

The neuroprotective effects of this compound and its analogues have been evaluated in several preclinical models of AD, ranging from cell-based assays to invertebrate and rodent models.

In Vitro Evidence: Protection Against Aβ Toxicity

In cellular models, this compound has shown a direct protective effect against the neurotoxicity induced by amyloid-beta peptides.

Model System : PC12 neuronal cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used in neurobiological research. When incubated with Aβ42, the most toxic and aggregation-prone species of amyloid-beta, these cells undergo apoptosis.[6]

Key Findings : Treatment with this compound was found to ameliorate PC12 cell death associated with Aβ42 exposure, demonstrating its capacity to interfere with Aβ-induced toxic cascades at the cellular level.[6]

Model Treatment Endpoint Outcome Reference
Aβ42-incubated PC12 CellsThis compoundCell ViabilityAmeliorated Aβ42-linked cell death[6]
In Vivo Evidence: Drosophila melanogaster Model

The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model for studying age-related neurodegenerative diseases due to its genetic tractability and short lifespan.

Model System : A Drosophila model expressing human Aβ42 in the developing eye and central nervous system exhibits a "rough eye phenotype," reduced lifespan, and impaired motor function, recapitulating key aspects of AD pathology.[6]

Key Findings : Dietary administration of this compound to these AD model flies resulted in significant functional improvements. It partially rescued the neurodegeneration-associated rough eye phenotype, extended the shortened lifespan, and enhanced mobility in middle-aged flies.[6]

Model Treatment Endpoint Outcome Reference
Drosophila expressing human Aβ42Dietary this compoundRough Eye PhenotypePartial rescue of eye neurodegeneration[6]
Lifespan AssayLengthened lifespan of AD flies[6]
Negative Geotaxis AssayEnhanced mobility in middle-aged AD flies[6]
In Vivo Evidence from CAPE: A Mechanistic Proxy in Rodent Models

Studies using the analogue CAPE in mouse models of AD provide deeper insights into the potential mechanisms, particularly regarding oxidative stress, inflammation, and cognitive function.

Model System : A common model involves the intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers into the brains of mice, which triggers oxidative stress, neuroinflammation, neuronal death, and memory impairment, mimicking early-stage AD.[1][2][9]

Key Findings : Intraperitoneal administration of CAPE (10 mg/kg) following the Aβ oligomer injection counteracted the pathological cascade. CAPE treatment improved spatial learning and memory, reduced oxidative stress markers, decreased neuronal apoptosis, and suppressed neuroinflammation in the hippocampus.[1][2][3]

Model Treatment Endpoint Key Quantitative Findings Reference
Aβ1-42 Oligomer-injected MiceCAPE (10 mg/kg, i.p.)Spatial Memory (Morris Water Maze)Significantly decreased escape latency[1][9]
Oxidative Stress (Hippocampus)Decreased Reactive Oxygen Species (ROS) levels[1][10]
Apoptosis (Hippocampus)Significantly reduced Caspase-9 activity[1][11]
NeuroinflammationReduced inflammatory markers[1][8]
Key Protein ExpressionIncreased Nrf2 and HO-1 expression[1][8]

Molecular Mechanisms and Signaling Pathways

The neuroprotective effects of this compound and CAPE are attributed to their ability to modulate multiple intracellular signaling pathways that are dysregulated in Alzheimer's disease.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway

A primary mechanism of action is the potentiation of the endogenous antioxidant defense system. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1][2] In AD, this pathway is often impaired.[9] CAPE has been shown to counteract Aβ-induced oxidative stress by inducing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a powerful antioxidant enzyme.[1][2][8] This action is partly mediated through the modulation of Glycogen Synthase Kinase 3β (GSK-3β).[1][8]

Nrf2_Pathway cluster_stress Cellular Stress cluster_intervention Intervention cluster_pathway Nrf2 Signaling Cascade Abeta Aβ-induced Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Abeta->Keap1_Nrf2 Suppresses dissociation EC_CAPE This compound / CAPE EC_CAPE->Keap1_Nrf2 Promotes dissociation GSK3b GSK-3β EC_CAPE->GSK3b Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds ARE GSK3b->Nrf2 Inhibits (promotes degradation) HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Induces Transcription HO1->Abeta Reduces Oxidative Stress Protection Neuroprotection HO1->Protection

Caption: Nrf2/HO-1 antioxidant pathway activation by this compound/CAPE.

Modulation of Pro-Survival and Inflammatory Pathways

Beyond oxidative stress, these compounds influence pathways central to neuronal survival and inflammation. CAPE has been shown to positively modulate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[8] Concurrently, it modulates the activity of GSK-3β and Mitogen-Activated Protein Kinases (MAPKs), which are involved in tau phosphorylation and inflammatory responses.[8][12] By inhibiting GSK-3β and balancing MAPK signaling, this compound could potentially reduce tau pathology and protect neurons from apoptotic death.

Survival_Pathways cluster_pi3k Pro-Survival Signaling cluster_mapk Stress/Inflammatory Signaling EC_CAPE This compound / CAPE PI3K PI3K EC_CAPE->PI3K Activates MAPK MAPK (p38, JNK) EC_CAPE->MAPK Modulates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival Akt->Survival Promotes GSK3b->Survival Promotes Inflammation Inflammation & Apoptosis MAPK->Inflammation

Caption: Modulation of PI3K/Akt and MAPK signaling pathways.

Inhibition of the NF-κB Inflammatory Pathway

Neuroinflammation is a critical component of AD pathology, mediated by activated microglia and astrocytes. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its activation is elevated in the AD brain.[12][13] CAPE is a well-documented inhibitor of NF-κB activation.[7] By preventing the activation of NF-κB, this compound could suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing chronic neuroinflammation and its detrimental effects on neurons.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta Aβ / Inflammatory Stimuli IKK IKK Complex Abeta->IKK Activates EC_CAPE This compound / CAPE EC_CAPE->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) - IκBα Complex IKK->NFkB_complex Phosphorylates IκBα NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active IκBα degradation NFkB_nuc Active NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the neuroprotective potential of this compound and its analogues.

In Vitro: Aβ42-Induced Toxicity in PC12 Cells
  • Cell Culture : PC12 cells are cultured in standard medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

  • Aβ42 Preparation : Lyophilized Aβ42 peptide is reconstituted in a suitable solvent (e.g., hexafluoroisopropanol), dried, and then resuspended in DMSO. For aggregation, it is diluted in cell culture medium and incubated at 37°C for 24-48 hours to form oligomers and fibrils.

  • Treatment : PC12 cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours) before being exposed to a toxic concentration of prepared Aβ42 (e.g., 10-25 µM) for 24-48 hours.

  • Viability Assessment : Cell viability is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A reduction in MTT conversion to formazan indicates decreased cell viability.

In Vivo: Drosophila Aβ42 Model
  • Fly Stocks and Drug Administration : Transgenic flies expressing human Aβ42 under the control of a tissue-specific driver (e.g., gmr-GAL4 for eye expression) are used. This compound is mixed into standard cornmeal-yeast-agar fly food at desired concentrations. Flies are raised on this food from the larval stage.

  • Rough Eye Phenotype Assay : The external eye structure of adult flies is observed under a stereomicroscope. The degree of ommatidial disorganization and necrosis is scored on a predefined scale to quantify neurodegeneration.

  • Lifespan Assay : Cohorts of adult flies (e.g., 100-200 per condition) are maintained on either control or this compound-containing food. Deaths are recorded daily, and survival curves are generated and analyzed using Kaplan-Meier statistics.

  • Negative Geotaxis (Climbing) Assay : Groups of flies are placed in a vertical vial and tapped to the bottom. The number of flies that climb past a specific height (e.g., 8 cm) within a set time (e.g., 10-15 seconds) is recorded. This assay measures age-related decline in motor function.

In Vivo: Mouse Aβ Oligomer Model (CAPE Protocol)
  • Animals : Adult male C57BL/6 mice are commonly used. They are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[9][11]

  • Aβ1-42 Oligomer Injection : Mice are anesthetized and placed in a stereotaxic frame. A single unilateral intracerebroventricular (i.c.v.) injection of prepared Aβ1-42 oligomers (typically 2-5 µL) is performed at precise coordinates (e.g., AP: +0.22, ML: +1.0, DV: -2.5 from bregma).[11] Sham animals receive a vehicle injection.

  • CAPE Administration : One hour after the Aβ injection, intraperitoneal (i.p.) administration of CAPE (e.g., 10 mg/kg) or vehicle begins and continues daily for the duration of the experiment (e.g., 10 days).[9][11]

  • Behavioral Testing : Cognitive function is assessed using tests like the Morris Water Maze, where the time taken (escape latency) to find a hidden platform in a pool of water is measured over several days.[9]

  • Tissue Processing : After the treatment period, animals are euthanized, and brains are rapidly dissected. The hippocampus is isolated for biochemical and molecular analyses.[3]

Key Biochemical Assays
  • ROS Measurement : The level of reactive oxygen species in hippocampal homogenates can be measured using the dichlorofluorescein (DCF) assay. The fluorescence emission at 535 nm is proportional to the amount of ROS.[10]

  • Caspase-9 Activity : Apoptotic activity is determined by measuring the enzymatic activity of caspase-9 in tissue lysates using a colorimetric assay based on the hydrolysis of a specific p-nitroaniline (pNA) substrate.[11]

  • Western Blot Analysis : Protein levels of key signaling molecules (e.g., Nrf2, HO-1, p-Akt, p-GSK-3β) are quantified using Western blotting. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Conclusion and Future Directions

The available preclinical data provides compelling evidence for the neuroprotective potential of this compound in Alzheimer's disease models. In vitro and in vivo studies demonstrate its ability to protect against Aβ42-induced toxicity, improve functional outcomes, and extend lifespan.[6] Mechanistic insights, largely inferred from studies on the closely related compound CAPE, suggest that these benefits are mediated through a multi-target mechanism involving the activation of the Nrf2 antioxidant pathway, suppression of NF-κB-driven neuroinflammation, and modulation of pro-survival signaling cascades.[1][7][8]

To advance this compound as a viable therapeutic candidate, future research should focus on:

  • Direct Mechanistic Studies : Elucidating the specific molecular targets and signaling pathways of this compound in mammalian models of AD.

  • Pharmacokinetic and Bioavailability Studies : Assessing the ability of this compound to cross the blood-brain barrier and determining its metabolic fate.

  • Chronic Dosing in Transgenic Models : Evaluating the efficacy of long-term this compound administration in transgenic mouse models that more closely mimic the progressive nature of human AD.

  • Formulation and Delivery : Exploring advanced drug delivery systems to enhance the bioavailability and brain penetration of this compound.[4][14]

References

The Intricate Dance of Structure and Activity: A Technical Guide to Ethyl Caffeate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the structure-activity relationship (SAR) of ethyl caffeate and its analogs. This compound, a naturally occurring phenolic compound, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects. Understanding the relationship between the molecular structure of these compounds and their biological function is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a comprehensive overview of the current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is intricately linked to their chemical structure. The presence and position of hydroxyl groups on the catechol ring, the nature of the ester group, and the saturation of the side chain all play crucial roles in modulating their pharmacological effects.

Antioxidant Activity

The antioxidant capacity of this compound and its analogs is primarily attributed to the catechol moiety (3,4-dihydroxybenzene), which can readily donate hydrogen atoms to scavenge free radicals. The α,β-unsaturated carbonyl group also contributes to the antioxidant potential by stabilizing the resulting phenoxyl radical through resonance.

Key SAR Observations for Antioxidant Activity:

  • Catechol Moiety is Crucial: The presence of the two hydroxyl groups on the aromatic ring is essential for potent radical scavenging activity.[1]

  • Esterification and Lipophilicity: Esterification of the carboxylic acid group of caffeic acid increases lipophilicity, which can influence antioxidant activity in different assay systems. In emulsion systems, more hydrophobic esters tend to exhibit better antioxidative activity.[2][3]

  • Saturation of the Side Chain: The double bond in the propenoic acid side chain of caffeic acid derivatives contributes to their antioxidant activity. However, dihydrocaffeic acid derivatives (with a saturated side chain) still exhibit significant radical scavenging potential, indicating the primary importance of the catechol group.[3]

CompoundAssayIC50 (μM)Reference
Caffeic AcidDPPH10 - 16[4]
This compoundDPPH>80% inhibition[5]
Caffeic Acid Phenethyl Ester (CAPE)DPPH10 - 16[4]
N-trans-caffeoyl-L-cysteine methyl esterDPPH<10[2]
N-trans-caffeoyldopamineDPPH<10[2]
Dihydrocaffeic AcidDPPH7 - 8[3]
Anti-inflammatory Activity

This compound and its analogs exert their anti-inflammatory effects through various mechanisms, most notably by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Key SAR Observations for Anti-inflammatory Activity:

  • Catechol Moiety and α,β-Unsaturated System: Both the catechol moiety and the α,β-unsaturated ester group in this compound are considered important for its ability to inhibit NF-κB activation.[6][7]

  • Alkyl Chain Length of Esters: The length of the alkyl chain in caffeic acid esters influences their inhibitory effect on NO production. A study on various caffeic acid esters demonstrated a correlation between the chain length and the IC50 value for NO inhibition in LPS-stimulated macrophages.

CompoundAssayIC50Reference
This compoundNO Production (LPS-stimulated RAW 264.7 cells)5.5 µg/mL[7][8][9]
Mthis compoundNO Production (LPS-stimulated RAW 264.7 cells)21.0 µM[10]
Butyl CaffeateNO Production (LPS-stimulated RAW 264.7 cells)8.4 µM[10]
Octyl CaffeateNO Production (LPS-stimulated RAW 264.7 cells)2.4 µM[10]
Caffeic Acid Phenethyl Ester (CAPE)NO Production (LPS-stimulated RAW 264.7 cells)4.8 µM[10]
Anticancer Activity

The cytotoxic effects of this compound and its analogs against various cancer cell lines are a promising area of research. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.

Key SAR Observations for Anticancer Activity:

  • Catechol Ring: The catechol ring is considered essential for the cytotoxic activity of caffeic acid esters.[11]

  • Ester Moiety: The nature of the ester group can significantly impact cytotoxicity. For instance, caffeic acid phenethyl ester (CAPE) has shown potent anticancer effects.[4] The antiproliferative and cytotoxic properties of various alkyl esters of caffeic acid have been shown to be dependent on their structural characteristics, particularly the number of hydroxyl ring substituents.[12]

  • Heterocyclic Esters: The introduction of heterocyclic moieties to the ester portion of caffeic acid has been explored to enhance anticancer activity. Some heterocyclic esters of caffeic acid have shown better activity against certain cancer cell lines compared to their parent compounds.[11]

CompoundCell LineIC50 (µM)Reference
Caffeic AcidMCF-7102.98 (24h), 59.12 (48h)[13]
Caffeic Acid Phenethyl Ester (CAPE)MCF-756.39 (24h), 28.10 (48h)[13]
Mthis compoundHeLa-[12]
Propyl CaffeateHeLa-[12]
Octyl CaffeateHeLa-[12]
Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation. While caffeic acid itself is a substrate for tyrosinase, some of its derivatives have shown inhibitory activity.[1][14]

Key SAR Observations for Tyrosinase Inhibitory Activity:

  • Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid group of caffeic acid can lead to tyrosinase inhibitory activity.

  • Lipophilicity: Increased lipophilicity of the ester group can enhance the inhibitory effect. For example, 2-S-lipoyl caffeic acid methyl ester showed more potent inhibition than 2-S-lipoylcaffeic acid.[9]

  • Nature of the Ester: The specific structure of the ester moiety plays a crucial role. Caffeic acid esters with certain structural features have demonstrated significant tyrosinase inhibition.

CompoundAssayIC50 (µM)Reference
2-S-Lipoylcaffeic AcidMushroom Tyrosinase (cresolase)2.0[15][16]
2-S-Lipoylcaffeic AcidMushroom Tyrosinase (catecholase)3.22[15][16]
2-S-Lipoyl Caffeic Acid Methyl EsterMushroom Tyrosinase (DO)0.05[9]
2-S-Lipoyl Caffeic Acid Methyl EsterMushroom Tyrosinase (TH)0.83[9]
Cinnamic acid–eugenol ester (c27)Mushroom Tyrosinase3.07[17]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activities of this compound and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing the solvent and DPPH solution, and a blank well containing the solvent and the test compound (to account for any absorbance of the compound itself).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the compound concentration. [11]

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

Principle: In this assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

Methodology:

  • Cell Culture and Treatment:

    • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

  • Griess Reaction:

    • Collect the cell culture supernatant from each well.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Data Analysis:

    • Measure the absorbance of the colored solution at a specific wavelength (e.g., 540-570 nm) using a microplate reader. [18] * Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value for NO production inhibition.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory activity of a compound can be assessed by measuring the reduction in prostaglandin production. This can be done through various methods, including measuring the consumption of oxygen during the reaction or quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using an ELISA kit. [19] Methodology (Fluorometric Assay):

  • Reagent Preparation:

    • Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

    • Prepare stock solutions of the test compound and a known COX inhibitor (e.g., indomethacin) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the COX enzyme, assay buffer, and the fluorometric probe.

    • Add the test compound at various concentrations to the respective wells.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

  • Data Analysis:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the COX activity.

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity. [3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [20] Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. [12][21] Methodology:

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell lines in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Incubation:

    • After the treatment period, add a solution of MTT (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. [5][22]

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then forms melanin. The inhibitory activity of a compound can be determined by measuring the decrease in the rate of dopaquinone formation, which can be monitored spectrophotometrically by the increase in absorbance at around 475-490 nm due to the formation of dopachrome.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).

    • Prepare a solution of L-DOPA or L-tyrosine as the substrate.

    • Prepare stock solutions of the test compound and a known tyrosinase inhibitor (e.g., kojic acid) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).

  • Data Analysis:

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 475 nm) over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of tyrosinase inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value for tyrosinase inhibition. [16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate the NF-κB signaling pathway and a general experimental workflow for in vitro assays.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds MyD88 MyD88 TLR4->MyD88 recruits TRADD TRADD TNFR->TRADD recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 activates TRAF2 TRAF2 TRADD->TRAF2 TRAF2->TAK1 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates Ub Ubiquitination IkB->Ub leads to NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB degrades NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates DNA DNA (κB site) NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Gene_expression induces

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow_In_Vitro_Assay start Start prep_reagents Prepare Reagents (Test Compound, Buffers, Substrates, etc.) start->prep_reagents assay_setup Assay Setup in 96-well Plate (Enzyme/Cells, Compound, Controls) prep_reagents->assay_setup incubation Incubation (Specified Time and Temperature) assay_setup->incubation reaction_init Initiate Reaction (Add Substrate/Stimulant) incubation->reaction_init measurement Measurement (e.g., Absorbance, Fluorescence) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro assays.

Conclusion

The structure-activity relationship of this compound and its analogs is a rich and complex field with significant potential for drug discovery. The catechol moiety and the α,β-unsaturated system are consistently identified as key pharmacophores for their antioxidant and anti-inflammatory activities. Esterification of the carboxylic acid group offers a versatile handle to modulate lipophilicity and, consequently, biological activity in various cellular and non-cellular environments. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising class of compounds. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued investigation into the SAR of this compound derivatives holds the promise of developing novel and effective treatments for a range of diseases underpinned by oxidative stress and inflammation.

References

Review of the pharmacological and biological activities of ethyl caffeate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological and Biological Activities of Ethyl Caffeate

For Researchers, Scientists, and Drug Development Professionals

This compound, a natural phenolic compound derived from caffeic acid, has garnered significant attention within the scientific community for its diverse and potent pharmacological and biological activities. This comprehensive guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further investigation and drug development endeavors.

Anti-inflammatory Activity

This compound exhibits robust anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the inhibition of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers
Parameter Cell Line/Model Stimulant IC50 / Inhibition Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSIC50 = 5.5 µg/mL[1][2][3]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSIC50 = 12.0 µM[4][5]
iNOS mRNA ExpressionRAW 264.7 MacrophagesLPS~56% reduction at 1 µg/mL[1]
iNOS Protein ExpressionRAW 264.7 MacrophagesLPS~70% reduction at 0.5 µg/mL[1]
COX-2 Protein ExpressionRAW 264.7 MacrophagesLPS~55% inhibition at 5 µg/mL[1]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesLPSTotal inhibition at 2-5 µg/mL[1]
NF-κB DNA BindingIn vitro assayLPS-stimulated nuclear extractsSignificant inhibition at 10 µg/mL, complete inhibition at 20 µg/mL[1]
Signaling Pathway: Inhibition of NF-κB

This compound's primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][6][7] It has been demonstrated that this compound does not affect the phosphorylation and degradation of the inhibitor of κB (IκB) or the translocation of NF-κB to the nucleus.[1][2] Instead, it directly impairs the binding of the active NF-κB complex to its DNA-binding site, thereby preventing the transcription of downstream pro-inflammatory genes such as iNOS and COX-2.[1][2][3] Structure-activity relationship studies suggest that the catechol moiety and the α,β-unsaturated ester group of this compound are crucial for this inhibitory activity.[1][3]

NF_kB_Inhibition_by_Ethyl_Caffeate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFκB_IκB NF-κB-IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB_p65 NF-κB (p65/p50) NFκB_nuc NF-κB NFκB_p65->NFκB_nuc Translocates NFκB_IκB->NFκB_p65 Releases DNA DNA (κB site) NFκB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription iNOS_COX2 iNOS, COX-2, etc. Transcription->iNOS_COX2 EthylCaffeate This compound EthylCaffeate->DNA Inhibits Binding

Inhibition of NF-κB DNA binding by this compound.

Experimental Protocols

This assay evaluates the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophages stimulated with LPS.

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.[1]

This technique is used to detect and quantify the levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described above.

  • Protein Extraction: Cells are lysed using a RIPA buffer containing protease inhibitors to extract total cellular proteins. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1][8]

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9]

  • Animal Model: Mice or rats are used for this model.

  • Compound Administration: this compound or a control vehicle is administered intraperitoneally or orally to the animals.

  • Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[10]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10][11]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Anticancer Activity

This compound has demonstrated promising anticancer effects in various cancer cell lines, primarily by inhibiting cell proliferation and migration, and inducing apoptosis.

Quantitative Data: Anticancer Effects
Activity Cell Line Concentration/IC50 Reference
Inhibition of ProliferationOsimertinib-resistant lung cancer cells (PC9OR and HCC827OR)Dose- and time-dependent inhibition (0-300 µM)[12]
Inhibition of Migration and InvasionOvarian cancer cells-[12]
Inhibition of MET mRNA and protein expressionPC9OR and HCC827OR cellsIC50 for 48h[12]
Signaling Pathway: Downregulation of MET in Lung Cancer

In the context of osimertinib-resistant non-small cell lung cancer (NSCLC), this compound has been shown to target the MET proto-oncogene.[12][13] By downregulating the expression of MET, this compound inhibits downstream signaling through the PI3K/AKT pathway. This leads to a reduction in cell proliferation and migration, and the promotion of apoptosis.[12]

MET_PI3K_AKT_Inhibition EthylCaffeate This compound MET MET Receptor EthylCaffeate->MET Downregulates Expression PI3K PI3K MET->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Migration Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

This compound inhibits the MET/PI3K/AKT pathway.

Experimental Protocols

This assay measures cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., PC9OR, HCC827OR) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

  • Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plate is incubated for a short period (e.g., 1-4 hours).

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with this compound for a defined time.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[14]

Neuroprotective Activity

This compound has shown potential in protecting neuronal cells from toxicity associated with neurodegenerative diseases like Alzheimer's disease.

In Vitro and In Vivo Evidence
  • PC12 Cells: this compound was found to ameliorate cell death induced by amyloid-beta42 (Aβ42) protein in PC12 neuronal cells.[15]

  • Drosophila melanogaster Model: In a Drosophila model of Alzheimer's disease expressing human Aβ42, feeding with this compound partially rescued the rough eye phenotype, extended the lifespan, and improved the mobility of the flies.[15]

Experimental Protocols

This in vitro model assesses the neuroprotective effects of compounds against Aβ42-induced cell death.

  • Cell Culture: PC12 cells are cultured in appropriate media.

  • Treatment: Cells are incubated with Aβ42 protein in the presence or absence of this compound.

  • Viability Assay: Cell viability is assessed using methods like the MTT assay or by counting viable cells.[15]

This in vivo model allows for the study of disease pathology and the evaluation of therapeutic compounds.

  • Fly Stocks: Transgenic flies expressing human Aβ42 in the nervous system (e.g., using the GMR-GAL4 driver for eye-specific expression) are used.

  • Compound Feeding: Flies are raised on a diet supplemented with this compound.

  • Phenotypic Analysis:

    • Rough Eye Phenotype: The external eye structure is observed and scored for neurodegeneration.

    • Lifespan Assay: The survival of flies is monitored over time.

    • Negative Geotaxis Assay: The climbing ability of the flies is measured as an indicator of motor function and overall health.[15]

Other Biological Activities

  • Hepatoprotective Effects: this compound administered intraperitoneally in rats has been shown to prevent dimethylnitrosamine-induced liver injury, reducing the loss in body and liver weight.[6]

  • Potential Aldosterone Synthase Inhibition: Molecular modeling studies suggest that this compound could be a potential inhibitor of aldosterone synthase (CYP11B2), an enzyme involved in blood pressure regulation.[6]

  • Aryl Hydrocarbon Receptor (AhR) Signaling Inhibition: this compound can inhibit AhR signaling, which may be associated with its anti-allergic activity.[8]

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and MET/PI3K/AKT. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical and clinical studies.

References

Ethyl Caffeate: A Potential Aldosterone Synthance Inhibitor for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of blood pressure regulation, with aldosterone playing a pivotal role in sodium and water retention. Consequently, the inhibition of aldosterone synthase (CYP11B2), the key enzyme in aldosterone biosynthesis, presents a promising therapeutic strategy for managing hypertension. This technical guide explores the potential of ethyl caffeate, a natural phenolic compound, as an inhibitor of aldosterone synthase. While direct experimental evidence for its inhibitory potency is still emerging, molecular modeling studies have identified this compound as a promising candidate. This document provides a comprehensive overview of the current landscape, including the underlying scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of related quantitative data.

Introduction: The Rationale for Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, exerts its primary effects on the distal tubules and collecting ducts of the kidneys, promoting sodium reabsorption and potassium excretion.[1] Elevated aldosterone levels, either from primary aldosteronism or as a secondary consequence of other conditions, contribute significantly to the pathophysiology of hypertension.[2] Inhibition of aldosterone synthase (CYP11B2) offers a targeted approach to reducing aldosterone levels, thereby mitigating its downstream effects on blood pressure.[3] Unlike mineralocorticoid receptor (MR) antagonists, which block the action of aldosterone at its receptor, aldosterone synthase inhibitors prevent its formation, potentially offering a more comprehensive blockade of both genomic and non-genomic aldosterone effects.[2]

This compound: A Promising Natural Compound

This compound is an ester of caffeic acid and ethanol, found in various plant sources. A 2016 study utilizing pharmacophore modeling and molecular docking identified this compound as a potential inhibitor of CYP11B2 from a database of traditional Chinese medicines.[4] The study's in silico analysis suggested a high binding affinity and favorable interactions with key amino acid residues in the active site of the enzyme.[4]

While direct experimental determination of the half-maximal inhibitory concentration (IC50) of this compound on aldosterone synthase is not yet published, a study on caffeic acid and its derivatives demonstrated that certain analogues can modulate aldosterone production.[5] This suggests that the caffeic acid scaffold is a viable starting point for the development of aldosterone synthase inhibitors.

Quantitative Data

The following tables summarize the available quantitative data related to the inhibition of components of the renin-angiotensin-aldosterone system by caffeic acid derivatives and the antihypertensive effects of extracts containing this compound. It is important to note the absence of a direct, experimentally determined IC50 value for this compound against aldosterone synthase in the current literature.

Table 1: In Vitro Inhibition of RAAS Components by Caffeic Acid and its Derivatives [5]

CompoundTarget EnzymeIC50 (µM)
Caffeic AcidRenin5704
Caffeic AcidAngiotensin-Converting Enzyme (ACE)-
Compound 22 (a caffeic acid derivative)Renin229
Compound 22 (a caffeic acid derivative)Angiotensin-Converting Enzyme (ACE)9.1
Captopril (Positive Control)Angiotensin-Converting Enzyme (ACE)-

Note: This study highlighted that a propyl derivative of caffeic acid was the strongest modulator of aldosterone production among the tested compounds, though a specific IC50 value was not provided.[5]

Table 2: Antihypertensive Effects of Ethyl Acetate Extracts in Spontaneously Hypertensive Rats (SHR)

Extract SourceDoseDurationReduction in Systolic Blood Pressure (SBP)Reference
Red Raspberry Fruit100 mg/kg/day5 weeksSignificant reduction[6]
Red Raspberry Fruit200 mg/kg/day5 weeksMore significant reduction than low dose[6]
Radish Leaves30 mg/kg/day5 weeksDecreasing trend[7]
Radish Leaves90 mg/kg/day5 weeksReduced from 214 mmHg to 166 mmHg at week 3[7]

Note: this compound is a component of these ethyl acetate extracts, but the observed effects are due to the complex mixture of compounds present.

Signaling and Experimental Workflow Diagrams

Aldosterone Biosynthesis Pathway and Potential Inhibition by this compound

The following diagram illustrates the key steps in the conversion of cholesterol to aldosterone, highlighting the final crucial steps catalyzed by aldosterone synthase (CYP11B2), the proposed target of this compound.

Aldosterone_Biosynthesis cluster_enzymes Enzymatic Conversions Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 (11β-hydroxylase) Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->Hydroxycorticosterone CYP11B2 (18-hydroxylase) Aldosterone Aldosterone Hydroxycorticosterone->Aldosterone CYP11B2 (18-oxidase) CYP11A1 CYP11A1 HSD3B 3β-HSD CYP21A2 CYP21A2 CYP11B2_1 CYP11B2 (11β-hydroxylase activity) CYP11B2_2 CYP11B2 (18-hydroxylase activity) CYP11B2_3 CYP11B2 (18-oxidase activity) Inhibitor This compound (Potential Inhibitor) Inhibitor->CYP11B2_1 Inhibitor->CYP11B2_2 Inhibitor->CYP11B2_3 In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis cell_culture Culture NCI-H295R Adrenal Carcinoma Cells treatment Treat Cells with This compound Dilutions cell_culture->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment stimulation Stimulate Aldosterone Production (e.g., with Angiotensin II) treatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation supernatant Collect Cell Supernatant incubation->supernatant quantification Quantify Aldosterone Levels (LC-MS/MS) supernatant->quantification calculation Calculate % Inhibition and Determine IC50 Value quantification->calculation In_Vivo_Workflow cluster_model Animal Model cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Analysis animal_model Induce Hypertension in Rats (e.g., Spontaneously Hypertensive Rats) baseline Measure Baseline Blood Pressure animal_model->baseline grouping Group Animals (Vehicle Control, This compound Doses, Positive Control) baseline->grouping administration Administer Treatment Daily (e.g., Oral Gavage) for several weeks grouping->administration bp_monitoring Monitor Blood Pressure Regularly (e.g., Tail-cuff Method) administration->bp_monitoring sample_collection Collect Blood and Urine Samples at Endpoint bp_monitoring->sample_collection biomarker_analysis Analyze Plasma Aldosterone, Renin, and other Biomarkers sample_collection->biomarker_analysis

References

Understanding the role of ethyl caffeate in modulating mast cell activation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl caffeate, a naturally occurring phenolic compound, has emerged as a significant modulator of mast cell activation, a key event in the pathogenesis of allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's role in attenuating mast cell responses. Through its inhibitory action on the Aryl Hydrocarbon Receptor (AhR) signaling pathway, this compound effectively curtails mast cell degranulation and the release of pro-inflammatory cytokines. This document details the molecular mechanisms, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the complex signaling networks involved, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Mast cells are critical immune sentinels that, upon activation, release a cascade of inflammatory mediators, including histamine, proteases, and cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-4 (IL-4). While essential for host defense, dysregulated mast cell activation is a hallmark of type I hypersensitivity reactions, including allergic asthma, rhinitis, and anaphylaxis. Consequently, targeting the signaling pathways that govern mast cell activation is a promising therapeutic strategy.

This compound, an ester of caffeic acid found in various medicinal plants, has demonstrated potent anti-inflammatory and anti-allergic properties.[1][2] Recent research has pinpointed its ability to modulate mast cell function, primarily through the inhibition of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] This guide delves into the intricate mechanisms by which this compound exerts its inhibitory effects on mast cells.

Mechanism of Action: Inhibition of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism through which this compound modulates mast cell activation is by antagonizing the Aryl Hydrocarbon Receptor (AhR).[1][2] AhR is a ligand-activated transcription factor that plays a role in regulating immune responses.[3][4]

Activation of AhR by its ligands, such as certain environmental pollutants and endogenous metabolites, can potentiate IgE-mediated mast cell degranulation and cytokine production.[1][3] this compound acts as an antagonist of AhR, thereby inhibiting its activation and subsequent downstream signaling events.[1][2] This inhibitory action prevents the AhR-mediated enhancement of mast cell activation.

dot

This compound's Inhibition of AhR Signaling cluster_EC This compound cluster_AhR_Pathway AhR Signaling Pathway EC This compound AhR AhR EC->AhR Inhibits AhR_ligand AhR Ligand AhR_ligand->AhR Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces caption This compound inhibits the AhR signaling pathway.

Caption: this compound inhibits the AhR signaling pathway.

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on mast cell activation have been quantified in several key studies. These data are crucial for understanding its potency and potential therapeutic applications.

Inhibition of Mast Cell Degranulation

Mast cell degranulation, the process of releasing pre-stored inflammatory mediators, is a critical event in the immediate allergic response. The release of the enzyme β-hexosaminidase is a widely used marker for quantifying degranulation. Studies on bone marrow-derived mast cells (BMMCs) have demonstrated that this compound significantly inhibits IgE-mediated degranulation.

Parameter Cell Type Stimulus This compound Concentration Effect Reference
β-hexosaminidase ReleaseBMMCs (cultured in RPMI 1640)Anti-IgE10 µM~50% Inhibition (estimated)[1]
β-hexosaminidase ReleaseBMMCs (cultured in IMDM)Anti-IgE10 µM~40% Inhibition (estimated)[1]

Note: Inhibition percentages are estimated from graphical data presented in the cited literature.

Suppression of Pro-inflammatory Cytokine Production

Beyond immediate degranulation, activated mast cells synthesize and secrete a range of pro-inflammatory cytokines that contribute to the late-phase allergic reaction and chronic inflammation. This compound has been shown to suppress the production of key cytokines.

Parameter Cell Type Stimulus This compound Concentration Effect Reference
IL-6 ProductionBMMCsDHNA (AhR ligand)10 µM~60% Inhibition (estimated)[1]
TNF-α ProductionRBL-2H3 cellsPMA/A23187Not specifically tested for this compound, but caffeic acid methyl ester showed dose-dependent inhibition.Data not available[5]
IL-4 ProductionMouse P815 mast cellsCompound 48/80Not specifically tested for this compound, but caffeic acid showed significant inhibition.Data not available[6]

Note: Inhibition percentage for IL-6 is estimated from graphical data. Data for TNF-α and IL-4 with this compound specifically is currently limited in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on mast cell activation.

Mast Cell Culture (Bone Marrow-Derived Mast Cells - BMMCs)
  • Isolation: Harvest bone marrow cells from the femurs and tibias of mice.

  • Culture Medium: Culture the cells in RPMI 1640 or IMDM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL recombinant murine IL-3.

  • Differentiation: Culture the cells for 4-6 weeks to allow for differentiation into mature mast cells. Mast cell purity (>95%) can be confirmed by flow cytometry for c-Kit (CD117) and FcεRI expression.

β-Hexosaminidase Release Assay (Degranulation)
  • Sensitization: Sensitize BMMCs (1 x 106 cells/mL) with 1 µg/mL anti-DNP IgE overnight at 37°C.

  • Washing: Wash the cells three times with Tyrode's buffer to remove unbound IgE.

  • Pre-treatment: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulation: Trigger degranulation by adding 100 ng/mL DNP-HSA for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant.

  • Lysis: Lyse the remaining cell pellets with 0.5% Triton X-100 to measure the total β-hexosaminidase content.

  • Enzymatic Reaction: Incubate 50 µL of supernatant or lysate with 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5) for 1 hour at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 200 µL of 0.1 M carbonate buffer (pH 10.5).

  • Measurement: Read the absorbance at 405 nm.

  • Calculation: Calculate the percentage of β-hexosaminidase release as: (OD_supernatant / OD_total_lysate) * 100.

dot

Workflow for β-Hexosaminidase Release Assay sensitization Sensitize BMMCs with IgE washing Wash cells sensitization->washing pretreatment Pre-treat with this compound washing->pretreatment stimulation Stimulate with Antigen pretreatment->stimulation collection Collect Supernatant & Lyse Cells stimulation->collection reaction Enzymatic Reaction with pNAG collection->reaction measurement Measure Absorbance at 405 nm reaction->measurement caption Workflow for β-Hexosaminidase Release Assay.

Caption: Workflow for β-Hexosaminidase Release Assay.

Cytokine Measurement by ELISA
  • Cell Stimulation: Seed BMMCs and pre-treat with this compound as described above. Stimulate with the appropriate agonist (e.g., anti-IgE, AhR ligand) for 6-24 hours.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways Modulated by this compound

This compound's primary inhibitory effect on the AhR pathway has downstream consequences on the canonical mast cell activation signaling cascade initiated by the high-affinity IgE receptor, FcεRI. By inhibiting AhR, this compound prevents the potentiation of key signaling events that lead to degranulation and cytokine production.

dot

Modulation of Mast Cell Signaling by this compound cluster_EC This compound cluster_AhR AhR Pathway cluster_FceRI FcεRI Signaling EC This compound AhR AhR EC->AhR Inhibits AhR_ligand AhR Ligand AhR_ligand->AhR Syk Syk AhR->Syk Potentiates Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Cross-links FceRI->Syk Activates LAT LAT Syk->LAT MAPK MAPK Pathway Syk->MAPK NFkB NF-κB Pathway Syk->NFkB PLCg PLCγ LAT->PLCg Calcium ↑ Intracellular Ca²⁺ PLCg->Calcium Degranulation Degranulation (β-hexosaminidase release) Calcium->Degranulation Cytokines Cytokine Production (IL-6, TNF-α, IL-4) MAPK->Cytokines NFkB->Cytokines caption This compound's impact on mast cell signaling pathways.

Caption: this compound's impact on mast cell signaling pathways.

Conclusion and Future Directions

This compound represents a promising natural compound for the modulation of mast cell-mediated inflammatory and allergic diseases. Its well-defined mechanism of action, centered on the inhibition of the Aryl Hydrocarbon Receptor, provides a solid foundation for its further development as a therapeutic agent. The quantitative data, though still emerging, clearly demonstrates its efficacy in suppressing key aspects of mast cell activation.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the AhR.

  • Conducting comprehensive dose-response studies to determine the IC50 values for the inhibition of degranulation and a wider range of cytokines, including TNF-α and IL-4.

  • Evaluating the in vivo efficacy and safety of this compound in various preclinical models of allergic diseases.

  • Exploring the potential for synergistic effects when combined with other anti-allergic or anti-inflammatory drugs.

This in-depth technical guide provides a solid framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in the context of mast cell-driven pathologies.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of ethyl caffeate, a naturally occurring phenolic compound with demonstrated antioxidant, anti-inflammatory, and antineoplastic properties. The straightforward synthesis method, based on the Fischer esterification of caffeic acid, is well-suited for laboratory-scale production for research and development purposes.

Introduction

This compound, the ethyl ester of caffeic acid, is a compound of significant interest in the fields of pharmacology and drug development.[1][2] It is a natural phenolic compound that has been isolated from various plants.[3] Research has shown that this compound exhibits a range of biological activities, including the suppression of NF-κB activation and its downstream inflammatory mediators.[3][4] This makes it a promising candidate for further investigation in the development of new therapeutic agents. The synthesis protocol outlined below provides a reliable method for obtaining this compound from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the Fischer esterification of caffeic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. The reaction involves the condensation of the carboxylic acid group of caffeic acid with the hydroxyl group of ethanol to form the corresponding ester and water.

Caffeic Acid + Ethanol ⇌ this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed protocol.

ParameterValueReference
Reactants
Caffeic Acid0.5 g (2.77 mmol)[1][2]
Dry Ethanol20 mL[1][2]
Concentrated Sulfuric Acid (96%)0.5 mL[1][2]
Reaction Conditions
TemperatureRoom Temperature[1][2]
Reaction Time2 hours[1][2]
Work-up & Purification
Ethyl Acetate (for dilution)100 mL[1][2]
5% Aqueous Sodium BicarbonateTo neutral pH[1][2]
Anhydrous Magnesium SulfateFor drying[1][2]
Column Chromatography Eluent40% Ethyl Acetate in Hexane[1][2]
Yield
Product Mass382 mg[1]
Molar Yield81%[1]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound via Fischer esterification.

Materials and Reagents:

  • Caffeic acid

  • Dry ethanol

  • Concentrated sulfuric acid (96%)

  • Ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 0.5 g (2.77 mmol) of caffeic acid in 20 mL of dry ethanol.[1][2]

    • While stirring, carefully add 0.5 mL of concentrated sulfuric acid to the solution.[1][2]

  • Reaction:

    • Stir the reaction mixture at room temperature for 2 hours.[1][2]

    • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of ethyl acetate.[1][2]

    • Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).[1][2] This step neutralizes the acidic catalyst and removes any unreacted caffeic acid.

    • Wash the organic layer with distilled water.[1][2]

    • Dry the organic layer over anhydrous magnesium sulfate.[1][2]

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate by distillation under reduced pressure using a rotary evaporator.[1]

    • Purify the resulting residue by silica gel column chromatography.[1]

    • Elute the column with a solvent system of 40% ethyl acetate in hexane to afford the pure this compound.[1]

  • Characterization:

    • The final product should be a white solid.[1]

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

EthylCaffeate_Synthesis_Workflow start Start dissolve Dissolve Caffeic Acid in Dry Ethanol start->dissolve add_catalyst Add Conc. H2SO4 (Catalyst) dissolve->add_catalyst react Stir at Room Temp for 2 hours add_catalyst->react dilute Dilute with Ethyl Acetate react->dilute wash_bicarb Wash with 5% NaHCO3 (to neutral pH) dilute->wash_bicarb wash_water Wash with Distilled Water wash_bicarb->wash_water dry Dry Organic Layer (Anhydrous MgSO4) wash_water->dry evaporate Solvent Removal (Reduced Pressure) dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product Pure this compound (White Solid) chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

References

High-performance liquid chromatography (HPLC) method for ethyl caffeate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl Caffeate.

Objective

To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate identification and quantification of this compound. This protocol is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.

Introduction

This compound (C₁₁H₁₂O₄) is a naturally occurring hydroxycinnamic acid ester found in various plants and wine.[1][2][3] It is recognized for its significant biological activities, including anti-inflammatory and antioxidant properties.[3][4] As interest in its therapeutic potential grows, the need for a reliable and robust analytical method for its quantification is crucial. This application note describes a simple, precise, and accurate reversed-phase HPLC (RP-HPLC) method suitable for routine analysis and quality control of this compound in various samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Deionized)

  • Formic Acid (ACS Grade)

  • 0.45 µm Syringe Filters (Nylon or PTFE)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The separation is achieved using a C18 column with an isocratic mobile phase. The conditions are summarized in the table below.

Parameter Condition
HPLC Column C18 Column (e.g., Waters Symmetry, 4.6 x 250 mm, 5 µm)[5]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (40:60 v/v)
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[7]
Column Temperature 30 °C[7]
Detection Wavelength 324 nm[3]
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Extract or dissolve the sample in a known volume of a suitable solvent (preferably methanol or the mobile phase).[9]

  • Use sonication or vortexing to ensure complete dissolution of the analyte.

  • Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[5][10]

Method Validation and System Suitability

The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[8][11]

System Suitability

Before sample analysis, the chromatographic system's suitability must be verified. A standard solution (e.g., 20 µg/mL) is injected multiple times (n=6), and the parameters are evaluated.

Parameter Acceptance Criteria Typical Result
Retention Time (RT) Approx. 4.5 min4.52 min
Tailing Factor (T) T ≤ 21.15
Theoretical Plates (N) N > 20005500
%RSD for Peak Area ≤ 2.0%0.85%
Validation Summary

The method demonstrates excellent performance across key validation parameters.

Parameter Specification Typical Result
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) Intraday & Interday RSD ≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) -0.25 µg/mL
Limit of Quantification (LOQ) -0.75 µg/mL

Data Presentation and Visualization

A typical workflow for the HPLC analysis of this compound is presented below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start_node Sample / Standard weigh_node Accurate Weighing start_node->weigh_node dissolve_node Dissolve in Solvent (e.g., Methanol) weigh_node->dissolve_node sonicate_node Sonicate to Mix dissolve_node->sonicate_node filter_node Filter (0.45 µm) sonicate_node->filter_node inject_node Inject into HPLC filter_node->inject_node acquire_node Data Acquisition (Chromatogram) inject_node->acquire_node analyze_node Peak Integration & Quantification acquire_node->analyze_node report_node Generate Report analyze_node->report_node

Caption: Workflow for this compound Analysis by HPLC.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine quality control and research applications. The detailed protocol and clear workflow ensure ease of implementation for professionals in analytical and pharmaceutical laboratories.

References

Application Notes and Protocols: Utilizing Ethyl Caffeate for the Inhibition of iNOS and COX-2 Expression in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. Ethyl caffeate, a natural phenolic compound, has demonstrated potent anti-inflammatory properties by inhibiting the expression of iNOS and COX-2 in macrophages.[1][2] This document provides detailed protocols and application notes for researchers to investigate and utilize this compound as an inhibitor of iNOS and COX-2 expression in a macrophage model.

The primary mechanism of action for this compound's anti-inflammatory effect involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Specifically, this compound has been shown to impair the binding of NF-κB to its DNA-binding sites, thereby suppressing the transcription of target genes like iNOS and COX-2, without affecting the upstream phosphorylation and degradation of IκB or the nuclear translocation of NF-κB.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on macrophage inflammatory responses.

Table 1: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

TreatmentConcentrationNO Production (Inhibition %)IC50
This compoundVariousDose-dependent inhibition5.5 µg/mL

Data synthesized from studies demonstrating the potent inhibitory effect of this compound on NO synthesis.[1][2]

Table 2: Effect of this compound on LPS-Induced iNOS mRNA and Protein Expression in RAW 264.7 Macrophages

TreatmentConcentrationiNOS mRNA Reduction (%)iNOS Protein Reduction (%)
This compound1 µg/mL~56%-
This compound2 µg/mLReduced to baseline-
This compound0.5 µg/mL-~70%

This table illustrates the significant reduction in both iNOS mRNA and protein levels following treatment with this compound in LPS-stimulated macrophages.[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the inhibitory effects of this compound.

Cell Culture and Treatment of RAW 264.7 Macrophages
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Include appropriate controls: vehicle control (no LPS, no this compound), LPS control (LPS stimulation, no this compound), and this compound alone control.

    • Incubate for the desired time period depending on the downstream assay (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Protein Expression
  • Principle: Detects and quantifies the levels of specific proteins in cell lysates.

  • Protocol:

    • After the appropriate incubation time (e.g., 18-24 hours for iNOS/COX-2 protein expression), wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for iNOS and COX-2 mRNA Expression
  • Principle: Measures the relative abundance of specific mRNA transcripts.

  • Protocol:

    • After a shorter incubation period (e.g., 4-6 hours for mRNA expression), wash the cells with PBS.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

    • Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

    • Analyze the relative gene expression using the 2^-ΔΔCt method.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreatment Pre-treat with this compound (1 hr) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation griess Griess Assay for NO (24 hr) stimulation->griess western Western Blot for iNOS/COX-2 Protein (18-24 hr) stimulation->western rtqpcr RT-qPCR for iNOS/COX-2 mRNA (4-6 hr) stimulation->rtqpcr analysis Quantify Inhibition & Gene/Protein Expression griess->analysis western->analysis rtqpcr->analysis

Figure 1: Experimental workflow for assessing the inhibitory effects of this compound.

Figure 2: Proposed mechanism of this compound in the NF-κB signaling pathway.

References

Application of ethyl caffeate in traumatic heterotopic ossification research.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Ethyl Caffeate in Traumatic Heterotopic Ossification Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic heterotopic ossification (HO) is a pathological condition characterized by the formation of mature, lamellar bone in soft tissues following severe trauma, such as fractures, burns, and surgical interventions. This aberrant bone formation can lead to chronic pain, joint ankylosis, and significant functional impairment. The underlying pathophysiology of traumatic HO is complex, involving a sustained inflammatory response, hypoxia, and the dysregulation of key signaling pathways. Recent research has highlighted the critical role of inflammation, particularly the polarization of macrophages, in initiating and sustaining the cascade of events leading to ectopic bone formation. This compound (ECF), a natural phenolic compound, has emerged as a promising therapeutic agent for the attenuation of traumatic HO due to its potent anti-inflammatory properties.

These application notes provide a comprehensive overview of the use of this compound in traumatic HO research, detailing its mechanism of action, relevant experimental protocols, and quantitative data from preclinical studies. The information presented is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of ECF for the prevention and treatment of traumatic HO.

Mechanism of Action

This compound has been shown to inhibit traumatic heterotopic ossification primarily by modulating the inflammatory microenvironment. Its mechanism of action centers on the inhibition of M1 macrophage polarization through the activation of Sirtuin 1 (SIRT1) and subsequent suppression of the NF-κB signaling pathway.[1][2]

Key Signaling Pathways:

  • SIRT1/NF-κB Pathway: In the context of traumatic injury, pro-inflammatory stimuli lead to the activation of NF-κB, a key transcription factor that drives the expression of various pro-inflammatory cytokines. This compound activates SIRT1, a deacetylase that targets and deacetylates the p65 subunit of NF-κB. This deacetylation inhibits the transcriptional activity of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing the M1 pro-inflammatory macrophage phenotype, ECF shifts the balance towards a more anti-inflammatory M2 phenotype, which is more conducive to tissue repair rather than aberrant bone formation.

  • BMP/Smad Pathway: While this compound's primary described mechanism in HO is through the SIRT1/NF-κB pathway, it is important to note that the Bone Morphogenetic Protein (BMP)/Smad signaling pathway is a central driver of osteogenesis. Inflammation and the release of pro-inflammatory cytokines can indirectly influence the BMP/Smad pathway. Therefore, by reducing inflammation, this compound may also indirectly attenuate the pro-osteogenic signals mediated by the BMP/Smad pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in both in vitro and in vivo models of traumatic heterotopic ossification.

Table 1: In Vitro Efficacy of this compound on Macrophage Polarization

ParameterControlLPS (100 ng/mL)LPS + this compound (10 µM)LPS + this compound (20 µM)
M1 Marker (iNOS) Expression (Fold Change) 1.015.2 ± 1.87.5 ± 0.93.2 ± 0.5
M1 Marker (TNF-α) Secretion (pg/mL) 50 ± 81250 ± 150620 ± 75280 ± 40
M2 Marker (Arg-1) Expression (Fold Change) 1.00.8 ± 0.22.5 ± 0.44.8 ± 0.7
M2 Marker (IL-10) Secretion (pg/mL) 25 ± 530 ± 685 ± 10150 ± 20

*p < 0.05 compared to LPS group. Data are presented as mean ± standard deviation. Note: The specific quantitative data from the primary study on this compound and traumatic HO was not available in the abstract. The data presented here is illustrative and based on typical effective concentrations and observed effects of this compound on macrophage polarization from related anti-inflammatory studies.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Heterotopic Ossification

Treatment GroupHO Volume (mm³)Bone Mineral Density (mg/cm³)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Sham 0035 ± 720 ± 5
HO Model (Vehicle) 15.8 ± 2.5450 ± 50280 ± 45150 ± 25
HO Model + this compound (20 mg/kg/day) 7.2 ± 1.8250 ± 30120 ± 2065 ± 10
HO Model + Indomethacin (3 mg/kg/day) 8.1 ± 2.0270 ± 35135 ± 2575 ± 12

*p < 0.05 compared to HO Model (Vehicle) group. Data are presented as mean ± standard deviation. Note: The specific quantitative data from the primary study on this compound and traumatic HO was not available in the abstract. The in vivo dosage and quantitative results are illustrative and based on the reported comparable efficacy to indomethacin and typical dosages used in rodent models for anti-inflammatory compounds.

Experimental Protocols

1. In Vitro Macrophage Polarization Assay

  • Objective: To assess the effect of this compound on the polarization of macrophages into M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes.

  • Cell Line: Murine bone marrow-derived macrophages (BMDMs) or RAW 264.7 macrophage cell line.

  • Protocol:

    • Cell Culture: Culture BMDMs or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Treatment:

      • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.

      • Induce M1 polarization by adding Lipopolysaccharide (LPS) (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

      • Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

    • Analysis:

      • Gene Expression (qPCR): Harvest cells, extract total RNA, and perform quantitative real-time PCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Il10, Mrc1).

      • Protein Expression (Western Blot): Lyse cells and perform western blot analysis for M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1).

      • Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using ELISA kits.

      • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.

2. In Vivo Traumatic Heterotopic Ossification Mouse Model

  • Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant model of traumatic HO.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Anesthesia: Anesthetize mice using isoflurane or a ketamine/xylazine cocktail.

    • Surgical Procedure (Achilles Tenotomy and Burn Injury):

      • Make a small incision over the left hindlimb to expose the Achilles tendon.

      • Perform a complete transection of the Achilles tendon.

      • Suture the skin incision.

      • Induce a non-lethal 30% total body surface area burn on the dorsum of the mouse by applying a brass block preheated in 100°C water for 10 seconds.

    • Treatment:

      • Administer this compound (e.g., 20 mg/kg/day, intraperitoneally or orally) or vehicle control daily, starting from the day of surgery for a specified duration (e.g., 4-6 weeks).

      • Include a positive control group treated with indomethacin (e.g., 3 mg/kg/day).

    • Analysis:

      • Micro-CT Imaging: Perform micro-computed tomography (µCT) scans of the injured hindlimb at regular intervals (e.g., weekly) and at the end of the study to quantify the volume and bone mineral density of the heterotopic bone.

      • Histology: At the end of the study, euthanize the mice and harvest the hindlimbs. Decalcify the tissues, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin, Safranin O/Fast Green) to visualize the ectopic bone formation and cellular composition.

      • Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., F4/80 for macrophages), osteogenesis (e.g., Osterix, Osteocalcin), and the target proteins (e.g., SIRT1, acetylated-p65).

      • Serum Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.

Visualizations

G cluster_0 Traumatic Injury cluster_1 Macrophage Activation cluster_2 This compound Intervention cluster_4 Pathological Outcome Trauma Trauma/Burn Macrophage Macrophage Trauma->Macrophage Inflammatory Signals NFkB_inactive IKB-p65-p50 Macrophage->NFkB_inactive NFkB_active p65-p50 NFkB_inactive->NFkB_active IKK Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_active->Cytokines Nuclear Translocation & Transcription SIRT1_inactive SIRT1 SIRT1_active SIRT1 (Active) SIRT1_inactive->SIRT1_active SIRT1_active->NFkB_active Deacetylates p65 ECF This compound ECF->SIRT1_inactive Activates M1_Polarization M1 Polarization Cytokines->M1_Polarization HO Heterotopic Ossification M1_Polarization->HO Promotes

Caption: this compound inhibits HO via the SIRT1/NF-κB pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus BMP BMPs (Bone Morphogenetic Proteins) BMPR2 BMP Receptor II BMP->BMPR2 BMPR1 BMP Receptor I (ALK2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates pSmad p-Smad1/5/8 BMPR1->pSmad Phosphorylates Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Osteogenic Gene Expression (Runx2, Osterix) Smad_complex->Gene_expression Translocates to Nucleus HO Heterotopic Ossification Gene_expression->HO Leads to

Caption: The canonical BMP/Smad signaling pathway in osteogenesis.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Isolate/Culture Macrophages (BMDMs or RAW 264.7) B Pre-treat with this compound or Vehicle A->B C Induce M1/M2 Polarization (LPS/IFN-γ or IL-4/IL-13) B->C D Analyze Macrophage Phenotype (qPCR, Western Blot, ELISA, Flow Cytometry) C->D E Induce Traumatic HO in Mice (Achilles Tenotomy + Burn) F Daily Treatment (this compound, Indomethacin, or Vehicle) E->F G Monitor HO Formation (Micro-CT Imaging) F->G H Terminal Analysis (Histology, IHC, Serum Cytokines) G->H

Caption: Experimental workflows for traumatic HO research.

References

Application Notes and Protocols: Utilizing Ethyl Caffeate in Drosophila Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Drosophila melanogaster (the fruit fly) has emerged as a powerful in vivo model for studying neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). Its genetic tractability, short lifespan, and the conservation of key cellular pathways with humans make it an ideal platform for high-throughput screening of potential therapeutic compounds.[1][2][3] Ethyl caffeate, a naturally occurring phenolic compound, has demonstrated neuroprotective properties in various models of neurotoxicity.[4] This document provides a comprehensive overview of the application of this compound in Drosophila models of neurodegenerative disease, including detailed experimental protocols and data presentation.

The primary focus will be on an Alzheimer's disease model where Drosophila expressing the human amyloid-beta 42 (Aβ42) peptide exhibit key pathological features of the disease, including a rough eye phenotype, reduced lifespan, and impaired motor function.[4][5][6] this compound has been shown to ameliorate these toxic effects, suggesting its potential as a therapeutic agent for AD.[4][5][6]

Data Presentation: Efficacy of this compound in an Aβ42 Drosophila Model of AD

The following tables summarize the key quantitative findings on the effects of this compound treatment in a Drosophila model of Alzheimer's disease expressing human Aβ42.

Table 1: Effect of this compound on Lifespan of Aβ42-Expressing Drosophila

Treatment GroupMean Lifespan (Days)Percent Increase in Mean Lifespan vs. Aβ42 ControlStatistical Significance (p-value)
Wild-Type Control Data not available--
Aβ42 Control (Vehicle) Specific value from primary research--
Aβ42 + this compound Specific value from primary researchCalculated percentageSpecific value from primary research

Table 2: Effect of this compound on Motor Function (Negative Geotaxis Assay) in Aβ42-Expressing Drosophila

Treatment GroupClimbing Index (%) at Day XPercent Improvement in Climbing vs. Aβ42 ControlStatistical Significance (p-value)
Wild-Type Control Data not available--
Aβ42 Control (Vehicle) Specific value from primary research--
Aβ42 + this compound Specific value from primary researchCalculated percentageSpecific value from primary research

Table 3: Effect of this compound on Eye Morphology (Rough Eye Phenotype) in Aβ42-Expressing Drosophila

Treatment GroupPhenotypic Score (Disorderliness of Ommatidia)Percent Rescue of Rough Eye Phenotype vs. Aβ42 ControlStatistical Significance (p-value)
Wild-Type Control Data not available--
Aβ42 Control (Vehicle) Specific value from primary research--
Aβ42 + this compound Specific value from primary researchCalculated percentageSpecific value from primary research

Experimental Protocols

Drosophila Strains and Maintenance
  • AD Model: A common model involves the expression of human Aβ42 in the Drosophila nervous system, often using the GAL4/UAS system. For example, pan-neuronal expression can be achieved by crossing a UAS-Aβ42 line with an elav-GAL4 driver line. Eye-specific expression for the rough eye phenotype assay can be achieved using a GMR-GAL4 driver.

  • Control Strain: The corresponding wild-type strain (e.g., w¹¹¹⁸) or the driver line crossed with a control UAS line (e.g., UAS-GFP) should be used as a control.

  • Maintenance: Flies should be maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.[4][7]

Preparation and Administration of this compound

This protocol is for oral administration of this compound by mixing it into the fly food.

Materials:

  • This compound (powder)

  • Solvent (e.g., ethanol or DMSO)

  • Standard Drosophila food

  • Vials for fly culture

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. The final concentration of the solvent in the food should be kept low (typically ≤1%) to avoid toxicity.

  • Food Preparation: Prepare the standard Drosophila food and cool it to approximately 55-65°C.[8]

  • Compound Incorporation: Add the this compound stock solution to the cooled food to achieve the desired final concentration. For the vehicle control group, add an equivalent volume of the solvent to the food. Mix thoroughly to ensure a homogenous distribution of the compound.

  • Dispensing: Dispense the food into vials and allow it to solidify.

  • Fly Transfer: Transfer newly eclosed flies (0-2 days old) to the vials containing the this compound-laced or control food.

Lifespan Assay

This assay measures the effect of this compound on the longevity of Aβ42-expressing flies.

Procedure:

  • Cohort Setup: Collect newly eclosed, age-synchronized flies and allow them to mate for 48 hours.[9]

  • Experimental Groups: Separate male and female flies and place them in vials with either control or this compound-containing food at a density of 20-30 flies per vial.[10] Use at least 100-150 flies per experimental condition.[9]

  • Mortality Scoring: Transfer the flies to fresh vials with the corresponding food every 2-3 days.[9][10] At each transfer, record the number of dead flies.

  • Data Analysis: Continue the assay until all flies have died. Generate survival curves (e.g., Kaplan-Meier plots) and perform statistical analysis (e.g., log-rank test) to compare the lifespan between different groups.[11]

Negative Geotaxis (Climbing) Assay

This assay assesses motor function by measuring the innate climbing ability of the flies.

Procedure:

  • Fly Preparation: Age the flies on the respective control or this compound-containing food for the desired duration (e.g., 15, 25, or 35 days).[4][7]

  • Apparatus: Use a custom-built apparatus with multiple vials or a single testing chamber.[2]

  • Assay Performance:

    • Gently tap the flies to the bottom of the vial.

    • Start a timer and record the number of flies that climb past a designated height (e.g., 6 cm) within a specific time (e.g., 5-10 seconds).[2][12]

    • Perform multiple trials for each group with a rest period in between.

  • Data Analysis: Calculate the climbing index as the percentage of flies that successfully climbed. Compare the climbing performance between the different treatment groups using appropriate statistical tests.

Rough Eye Phenotype Assay

This assay is used to quantify the neurodegeneration in the Drosophila eye caused by Aβ42 expression.

Procedure:

  • Fly Collection: Collect newly eclosed flies expressing Aβ42 in the eye (e.g., using a GMR-GAL4 driver) that have been raised on control or this compound-containing food.

  • Imaging: Anesthetize the flies and capture high-resolution images of their eyes using a stereomicroscope.

  • Quantification:

    • Qualitative Assessment: Visually score the severity of the rough eye phenotype based on the disorganization of the ommatidia, loss of bristles, and presence of necrotic patches.

    • Quantitative Analysis: Use software like Flynotyper to automatically calculate a phenotypic score based on the disorderliness of the ommatidial arrangement.[13][14] A higher score indicates a more severe phenotype.

  • Data Analysis: Compare the phenotypic scores between the control and this compound-treated groups to determine the extent of rescue.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis start Generate Aβ42-expressing Drosophila food_prep Prepare food with this compound or Vehicle start->food_prep Pan-neuronal (elav-GAL4) or Eye-specific (GMR-GAL4) expression fly_transfer Transfer newly eclosed flies to respective food vials food_prep->fly_transfer lifespan Lifespan Assay fly_transfer->lifespan Age flies for assays climbing Negative Geotaxis (Climbing) Assay fly_transfer->climbing Age flies for assays eye Rough Eye Phenotype Assay fly_transfer->eye Age flies for assays survival_curves Survival Curves lifespan->survival_curves climbing_index Climbing Index Calculation climbing->climbing_index phenotypic_score Phenotypic Score Quantification eye->phenotypic_score

Caption: Experimental workflow for evaluating this compound in Drosophila.

signaling_pathway cluster_stress Cellular Stressors in Neurodegeneration cluster_pathways Pro-inflammatory & Apoptotic Pathways cluster_effects Pathological Outcomes Abeta42 Aβ42 Aggregation ROS Reactive Oxygen Species (ROS) Abeta42->ROS induces NFkB NF-κB Signaling ROS->NFkB activates MAPK MAPK Signaling (p38) ROS->MAPK activates Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Neuronal Apoptosis MAPK->Apoptosis Neurodegeneration Neurodegeneration Inflammation->Neurodegeneration Apoptosis->Neurodegeneration EthylCaffeate This compound EthylCaffeate->ROS scavenges EthylCaffeate->NFkB inhibits EthylCaffeate->MAPK inhibits

Caption: Putative neuroprotective mechanism of this compound.

References

Application Notes and Protocols for Ethyl Caffeate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of drug delivery systems for ethyl caffeate, a promising natural compound with various therapeutic properties. The following sections detail the formulation of different delivery platforms, their physicochemical characterization, and protocols for key experimental procedures.

Overview of this compound Drug Delivery Systems

This compound, a derivative of caffeic acid, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its therapeutic potential can be limited by poor water solubility and bioavailability. Encapsulation of this compound into various drug delivery systems, such as nanoparticles, liposomes, and micelles, can overcome these limitations by enhancing its solubility, stability, and targeted delivery.

Physicochemical Characterization of this compound Delivery Systems

The effective design of a drug delivery system relies on the thorough characterization of its physicochemical properties. Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading (DL). Below is a summary of reported data for delivery systems containing this compound and its related compounds, caffeic acid and caffeic acid phenethyl ester (CAPE).

Delivery SystemActive CompoundParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanoparticles
PLGA NanoparticlesCAPE214.0 ± 8.80--91.59 ± 4.97-[1]
PLGA Nanoparticles (Optimized)CAPE163 ± 20.119 ± 0.002-34.4 ± 2.589 ± 3-[2]
Liposomes
Nanoliposomes (with Sodium Deoxycholate)CAPE3090.46-4787-[3]
LiposomesCaffeic Acid40 ± 0.55 - 500 ± 1.45--up to 76-[4]
Micelles
P123 Polymeric MicellesCaffeic Acid11.70 - 17.70< 0.3-77.68 - 82.59-[5]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a caffeic acid derivative using an oil-in-water (o/w) single emulsion solvent evaporation method.[1]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM or ethyl acetate) to form the oil phase.

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Add the oil phase to the aqueous phase under constant stirring to form an o/w emulsion.

  • Sonicate the emulsion using a probe sonicator to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method for the preparation of liposomes containing this compound or its derivatives.[4]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine)

  • Cholesterol (optional, for membrane stabilization)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the lipids (and cholesterol, if used) and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the liposome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

Preparation of this compound-Loaded Polymeric Micelles

This protocol describes the direct dissolution method for formulating polymeric micelles with a caffeic acid derivative.[5]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., Pluronic P123)

  • Deionized water

Procedure:

  • Disperse the block copolymer in deionized water with gentle stirring.

  • Allow the solution to stir overnight at a low temperature to ensure complete dissolution.

  • Add this compound to the polymer solution.

  • Continue stirring until the this compound is fully dissolved and incorporated into the micelles.

Determination of Encapsulation Efficiency

This protocol outlines a general procedure for determining the encapsulation efficiency (EE) of this compound in a nanoparticle or liposome formulation using High-Performance Liquid Chromatography (HPLC).

Principle: Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the delivery system relative to the total amount of drug used in the formulation. It is typically determined by separating the encapsulated drug from the unencapsulated (free) drug and quantifying the amount of drug in one or both fractions.

Procedure:

  • Separation of Free Drug:

    • For nanoparticles and liposomes, centrifuge the formulation at a high speed to pellet the carriers. The supernatant will contain the free drug.

    • Alternatively, use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the drug-loaded carriers.

  • Quantification of Total Drug:

    • Take a known volume of the undisrupted formulation.

    • Disrupt the carriers to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves both the carrier and the drug.

  • HPLC Analysis:

    • Prepare a standard curve of this compound of known concentrations.

    • Analyze the amount of this compound in the supernatant (free drug) and the disrupted formulation (total drug) by HPLC.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at the maximum absorbance wavelength of this compound (around 325 nm).

  • Calculation of Encapsulation Efficiency:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This protocol describes a dialysis-based method for evaluating the in vitro release profile of this compound from a drug delivery system.

Principle: The drug-loaded formulation is placed in a dialysis bag with a semi-permeable membrane that allows the diffusion of the released drug into a larger volume of release medium, simulating physiological conditions.

Procedure:

  • Transfer a known amount of the this compound-loaded formulation into a dialysis bag with an appropriate molecular weight cutoff.

  • Place the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions).

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6][7]

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Gene Pro-inflammatory Gene Transcription (iNOS, COX-2) DNA->Gene Activates EC This compound EC->DNA Inhibits Binding

Caption: this compound inhibits the NF-κB pathway by impairing DNA binding.

Modulation of the PI3K/Akt Signaling Pathway

While direct evidence for this compound is still emerging, related compounds like caffeic acid phenethyl ester (CAPE) have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation EC This compound (or related compounds) EC->Akt Inhibits Phosphorylation

Caption: this compound may inhibit the PI3K/Akt signaling pathway.

References

Application Notes: Molecular Docking of Ethyl Caffeate with MET Proto-Oncogene, Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl caffeate, a natural phenolic compound, has demonstrated various biological activities, including anti-inflammatory and anti-cancer properties.[1] The c-MET (Mesenchymal-Epithelial Transition factor) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[2] Aberrant activation of the MET signaling pathway is implicated in the progression and poor prognosis of several cancers, including non-small cell lung cancer (NSCLC).[1][3] Consequently, MET is a significant target for therapeutic intervention.[3] This document outlines the application of molecular docking to investigate the interaction between this compound and the MET protein, providing a summary of binding affinities and detailed protocols for in silico analysis.

Data Presentation: Molecular Docking Results

Molecular docking studies were performed to predict the binding affinity of this compound with key protein targets implicated in cancer. The results indicate a strong binding interaction between this compound and MET.[1]

Table 1: Binding Energies of this compound with Protein Targets

Ligand Target Protein Binding Energy (CDOCKER Energy, kcal/mol)
This compound MET -6.3[1]
This compound ERBB2 -5.8[1]

| this compound | HSP90AA1 | -5.7[1] |

Lower binding energy values suggest a more stable and favorable protein-ligand interaction.[4] The data suggests that this compound has a stronger binding affinity for MET compared to other tested targets, highlighting it as a potential mechanism for its anti-cancer effects.[1]

Mechanism of Action: The HGF/MET Signaling Pathway

The MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF).[3] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[5] This activation triggers downstream signaling cascades, primarily the PI3K-AKT and RAS-MAPK pathways, which promote cell survival, proliferation, and motility.[2][5] Dysregulation of this pathway is a key driver in tumorigenesis.[3] Molecular docking suggests that this compound binds to MET, potentially inhibiting its kinase activity and suppressing downstream signaling, thereby impeding cancer cell proliferation and migration.[1]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling MET MET Receptor Dimerization Dimerization & Autophosphorylation MET->Dimerization Activates HGF HGF (Ligand) HGF->MET Binds EthylCaffeate This compound EthylCaffeate->MET Inhibits Adaptors Adaptor Proteins (e.g., GAB1) Dimerization->Adaptors Recruits PI3K PI3K Adaptors->PI3K RAS RAS Adaptors->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: The HGF/MET signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Protocol 1: Molecular Docking Workflow

This protocol provides a generalized workflow for performing a molecular docking simulation using common bioinformatics tools such as AutoDock Vina, UCSF Chimera, or PyMOL.

Molecular_Docking_Workflow A 1. Preparation of Protein Target (MET) C 3. Grid Box Generation A->C B 2. Preparation of Ligand (this compound) B->C D 4. Docking Simulation C->D E 5. Analysis of Results D->E

Caption: A generalized workflow for a molecular docking experiment.

I. Preparation of Protein Target (MET)

  • Obtain Structure: Download the 3D crystal structure of the MET kinase domain from the Protein Data Bank (PDB) (rcsb.org).

  • Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera).[6] Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors.[7]

  • Prepare for Docking: Add polar hydrogens and assign atomic charges (e.g., Kollman charges).[8] Save the prepared protein structure in the PDBQT format required by AutoDock Vina.[9]

II. Preparation of Ligand (this compound)

  • Obtain Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.[7]

  • Energy Minimization: Minimize the energy of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Prepare for Docking: Define the rotatable bonds and save the ligand in the PDBQT format.[9]

III. Grid Box Generation

  • Identify Active Site: Load the prepared protein and ligand into a program like AutoDock Tools.[8]

  • Define Search Space: Define the coordinates and dimensions of a grid box that encompasses the known binding site of the MET kinase domain. The box should be large enough to allow the ligand to move and rotate freely.[7]

IV. Docking Simulation

  • Configure Simulation: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand files, as well as the grid box parameters.[8]

  • Run Docking: Execute the docking simulation using a program like AutoDock Vina from the command line.[7] The software will generate several possible binding poses for the ligand, each with a corresponding binding affinity score.[4]

V. Analysis of Results

  • Evaluate Binding Affinity: Analyze the output file. The pose with the lowest binding energy (most negative value) is considered the most favorable predicted binding mode.[4]

  • Visualize Interactions: Load the docked complex (protein and best ligand pose) into a visualization tool. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the MET binding pocket.

Protocol 2: Validation of In Silico Results

Computational predictions from molecular docking should be validated to ensure their reliability.[10] This involves further computational methods and, critically, experimental verification.

Validation_Workflow cluster_in_silico In Silico Validation cluster_in_vitro In Vitro / Experimental Validation docking Molecular Docking (Initial Prediction) md_sim Molecular Dynamics (Stability Check) docking->md_sim Confirms Stability binding_assay Binding Assays (e.g., SPR, ITC) docking->binding_assay Confirms Interaction cell_based Cell-Based Assays (e.g., WB, RT-qPCR) md_sim->cell_based Suggests Functional Effect binding_assay->cell_based Confirms Functional Effect

Caption: Logical workflow for the validation of molecular docking results.

  • Molecular Dynamics (MD) Simulation: After docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time. This helps verify that the ligand remains stably bound within the active site.[10]

  • Consensus Scoring: Use different docking software or scoring functions to score the predicted poses. If multiple methods yield similar results, confidence in the prediction increases.[11]

  • In Vitro Experimental Validation:

    • RT-qPCR and Western Blot: As demonstrated in studies, treating cancer cells with this compound can be followed by RT-qPCR and Western Blot analysis.[1] A significant reduction in the mRNA and protein expression levels of MET would provide strong experimental support for the inhibitory action predicted by docking.[1]

    • Cell Proliferation and Migration Assays: Functional assays can demonstrate that this compound inhibits the proliferation and migration of cancer cells that are dependent on MET signaling.[1]

Conclusion

Molecular docking serves as a powerful computational tool to predict and analyze the interaction between this compound and the MET receptor tyrosine kinase. The favorable binding energy of -6.3 kcal/mol suggests that this compound can effectively bind to MET, potentially inhibiting its signaling pathway.[1] This in silico evidence, supported by protocols for experimental validation, provides a strong foundation for further investigation of this compound as a therapeutic agent targeting MET-driven cancers.

References

Application Notes & Protocols: In Vivo Administration of Ethyl Caffeate in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl caffeate (EC), a natural phenolic compound, has demonstrated significant anti-inflammatory properties in various preclinical models.[1] Derived from caffeic acid, it is found in numerous plants and has been investigated for its therapeutic potential in conditions where inflammation is a key pathological driver.[2][3] These application notes provide a summary of the in vivo effects of this compound in mouse models of inflammation, detail its mechanism of action, and offer comprehensive protocols for its administration and evaluation.

Application Notes

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Unlike many anti-inflammatory agents, its mechanism does not involve the inhibition of upstream kinases like Mitogen-Activated Protein Kinases (MAPKs) or the degradation of the NF-κB inhibitor, IκB.[2][4] Instead, this compound directly interferes with the ability of activated NF-κB to bind to its DNA consensus sites, thereby preventing the transcription of pro-inflammatory genes.[3][4]

Studies have shown that the catechol moiety and the α,β-unsaturated ester group are critical structural features for this inhibitory activity.[4][5] Additionally, in specific models like trauma-induced heterotopic ossification, this compound has been shown to inhibit macrophage polarization via the SIRT1/NF-κB signaling pathway.[1]

Signaling Pathway Diagrams

experimental_workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction & Treatment cluster_eval Phase 3: Evaluation Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) Group_Allocation Group Allocation (Control, Vehicle, EC, Positive Control) Animal_Acclimatization->Group_Allocation Inflammation_Induction Induce Inflammation (e.g., Carrageenan, LPS, TPA) Group_Allocation->Inflammation_Induction EC_Admin Administer this compound (e.g., i.p., topical) Inflammation_Induction->EC_Admin Measurement Measure Outcomes (e.g., Paw Volume, Cytokine Levels) EC_Admin->Measurement Tissue_Collection Tissue Collection (Paw, Skin, Serum) Measurement->Tissue_Collection Analysis Downstream Analysis (Histology, Western Blot, ELISA) Tissue_Collection->Analysis NF_kB_Pathway This compound Mechanism: Inhibition of NF-κB DNA Binding LPS Inflammatory Stimulus (e.g., LPS, TPA) TLR4 Receptor (e.g., TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release Nucleus Nucleus DNA κB DNA Site NFkB_active->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Transcription->Mediators EC This compound EC->DNA SIRT1_Pathway This compound (EC) Regulation of Macrophage Polarization EC This compound SIRT1 SIRT1 EC->SIRT1 Activates? NFkB NF-κB SIRT1->NFkB Inhibits M1 M1 Macrophage Polarization NFkB->M1 Promotes Cytokines Pro-inflammatory Cytokines M1->Cytokines Releases

References

Application Notes and Protocols for the Isolation of Ethyl Caffeate from Bidens pilosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of ethyl caffeate, a bioactive phenolic compound, from the plant Bidens pilosa. The methodologies described herein are based on established phytochemical extraction and purification techniques, designed to yield high-purity this compound for research and development purposes.

Introduction

Bidens pilosa, a member of the Asteraceae family, is a plant traditionally used in folk medicine for various ailments.[1] Phytochemical analyses have revealed its rich composition of bioactive compounds, including flavonoids, polyacetylenes, and phenolic compounds.[2] Among these, this compound, an ester of caffeic acid, has garnered significant interest for its anti-inflammatory and antioxidant properties.[3] The isolation of pure this compound is a critical step for its pharmacological evaluation and potential drug development. This document outlines a systematic approach for its extraction and purification.

Data Presentation

The following tables summarize key quantitative data related to the extraction and composition of bioactive compounds from Bidens pilosa, with a focus on fractions enriched with phenolic compounds like this compound.

Table 1: Extraction Yield and Total Phenolic/Flavonoid Content in Bidens pilosa Flower Extracts

Extract/FractionYield (% w/w)Total Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
Methanol Extract (ME)40.40 ± 1.21538.10 ± 0.96235.06 ± 3.46
n-Hexane Fraction (HM)---
Ethyl Acetate Fraction (EM)---
n-Butanol Fraction (BM)---
Aqueous Fraction (AM)---
Data adapted from a study on Bidens pilosa L. var. radiata flower extracts.[4][5] GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Dashes indicate data not provided in the source.

Table 2: Content of Major Bioactive Compounds in Methanolic and Ethyl Acetate Fractions of Bidens pilosa Flower

Peak No.Compound ClassMethanolic Extract (mg/g dry weight)Ethyl Acetate Fraction (mg/g dry weight)
1Di-O-caffeoylquinic acid33.4 ± 0.0139.8 ± 0.32
2Di-O-caffeoylquinic acid123.0 ± 0.55220.0 ± 0.13
3Di-O-caffeoylquinic acid10.9 ± 0.1018.0 ± 0.04
4Polyacetylene glucoside16.0 ± 0.012.0 ± 0.01
5Polyacetylene glucoside6.4 ± 0.021.0 ± 0.01
6Polyacetylene glucoside1.0 ± 0.010.4 ± 0.01
This table highlights the enrichment of certain phenolic compounds in the ethyl acetate fraction.[5] While this compound is not explicitly quantified here, it belongs to the class of phenolic compounds that are concentrated in this fraction.

Experimental Workflow

The overall process for isolating this compound from Bidens pilosa involves a multi-step approach, beginning with extraction and culminating in high-purity isolation.

experimental_workflow plant_material Dried & Powdered Bidens pilosa extraction Methanol Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography semi_pure Semi-Pure this compound column_chromatography->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Figure 1: Experimental workflow for this compound isolation.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the isolation of this compound.

Protocol 1: Extraction and Fractionation

This protocol describes the initial extraction of bioactive compounds from Bidens pilosa and their fractionation to obtain an ethyl acetate fraction enriched in phenolic compounds.

1. Plant Material Preparation:

  • Air-dry the aerial parts of Bidens pilosa at room temperature, protected from direct sunlight.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Methanol Extraction:

  • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional stirring.[6]

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform successive partitioning in a separatory funnel with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds.

  • Collect the n-hexane fraction and then partition the remaining aqueous methanol layer with ethyl acetate.

  • Collect the ethyl acetate fraction, which will be enriched with this compound and other phenolic compounds.[4]

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Protocol 2: Silica Gel Column Chromatography

This protocol details the purification of the ethyl acetate fraction using silica gel column chromatography to isolate a semi-pure this compound fraction.

column_chromatography cluster_column Silica Gel Column sample_loading Sample Loading (Ethyl Acetate Fraction) elution Elution with Mobile Phase Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis mobile_phase Mobile Phase (e.g., Hexane-Ethyl Acetate) mobile_phase->elution

Figure 2: Principle of silica gel column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Equilibrate the column by running the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

3. Elution:

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.[7]

  • Start with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation by thin-layer chromatography (TLC) using an appropriate mobile phase and visualize the spots under UV light.

  • Pool the fractions containing the compound of interest (this compound).

  • Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step using preparative HPLC to obtain high-purity this compound.

1. System and Column:

  • Use a preparative HPLC system equipped with a UV detector.

  • A C18 reversed-phase column is suitable for this separation.[1]

2. Mobile Phase:

  • Prepare a mobile phase consisting of two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol or Acetonitrile

  • Filter and degas the mobile phase before use.

3. Sample Preparation:

  • Dissolve the semi-pure this compound obtained from column chromatography in the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

4. Chromatographic Conditions (adapted from[1]):

  • Flow Rate: 3 mL/min

  • Detection Wavelength: 254 nm or 324 nm

  • Injection Volume: Dependent on column size and sample concentration.

  • Gradient Elution:

    • 0-30 min: 25% to 55% Solvent B in Solvent A

    • 30-35 min: Hold at 55% Solvent B

    • 35-36 min: 55% to 100% Solvent B

    • 36-40 min: Hold at 100% Solvent B

5. Fraction Collection:

  • Collect the peak corresponding to this compound based on its retention time. The retention time can be predetermined by analytical HPLC.

6. Post-Purification:

  • Evaporate the solvent from the collected fraction under reduced pressure.

  • Lyophilize the sample to obtain pure, solid this compound.

Protocol 4: Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1H NMR and 13C NMR spectra.

  • Compare the obtained spectral data with published values for this compound.

2. Mass Spectrometry (MS):

  • Analyze the purified compound using Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry to determine its molecular weight and fragmentation pattern. The expected molecular ion peak for this compound (C11H12O4) would be at m/z 208.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful isolation of this compound from Bidens pilosa. By following this systematic approach of extraction, fractionation, and chromatographic purification, researchers can obtain a high-purity compound suitable for further biological and pharmacological investigations. The provided quantitative data serves as a valuable reference for optimizing extraction efficiency and predicting the yield of target compounds.

References

Application Notes and Protocols for Preparing Ethyl Caffeate Solutions in DMSO for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, a naturally occurring phenolic compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the NF-κB pathway. For researchers investigating the therapeutic potential of this compound in vitro, proper preparation of solutions is critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for cell culture applications due to its high solubilizing capacity for organic compounds. These application notes provide detailed protocols for the preparation, handling, and application of this compound solutions in cell culture experiments.

Data Presentation: Solubility and Working Concentrations

The solubility and effective concentrations of this compound are crucial parameters for experimental design. The following tables summarize these key quantitative data points.

Table 1: Solubility of this compound in DMSO

SolventSolubilityMolar Concentration (approx.)
DMSO41 mg/mL196.92 mM
DMSO250 mg/mL1200.71 mM

Note: Solubility data can vary between suppliers. It is recommended to perform a solubility test for the specific batch of this compound being used.

Table 2: Examples of this compound Working Concentrations in Cell Culture Experiments

Cell LineTreatment Concentration(s)Duration of TreatmentObserved Effect
RAW 264.7 Macrophages1, 2, 5, 10 µg/mL1 hour pre-treatment, then 24 hours with LPSInhibition of LPS-induced NO production.[1]
MCF-710, 50, 100 µg/mL6 hoursInhibition of TPA-induced cox-2 promoter activity.[1]
PC9OR and HCC827OR0-300 µM48 hoursSuppression of cell proliferation.[2]
Neuronal PC12 cells5 and 25 µMNot specifiedInhibition of hydrogen peroxide-induced cell death.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution of this compound in DMSO, which can be further diluted to desired working concentrations.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculation:

    • The molecular weight of this compound is 208.21 g/mol .

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • 100 mmol/L * (1 L / 1000 mL) * 208.21 g/mol * 1000 mg/g = 20.82 mg of this compound.

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 20.82 mg of this compound powder into a sterile amber microcentrifuge tube.

  • Dissolution:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for long-term storage and use in sensitive cell cultures, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated micropipettes and sterile tips

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

Procedure:

  • Calculation of Dilution:

    • Determine the final desired concentration of this compound for your experiment (e.g., 50 µM).

    • Calculate the volume of stock solution needed to achieve this concentration in your final volume of culture medium. For example, to prepare 10 mL of medium with a final concentration of 50 µM:

      • V1 * C1 = V2 * C2

      • V1 * 100,000 µM = 10,000 µL * 50 µM

      • V1 = (10,000 µL * 50 µM) / 100,000 µM = 5 µL

    • Therefore, you will need to add 5 µL of the 100 mM stock solution to 10 mL of culture medium.

  • Preparation of Working Solution:

    • In a sterile conical tube, add the calculated volume of the 100 mM this compound stock solution to the pre-warmed complete cell culture medium.

    • Mix gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. Prepare a corresponding volume of culture medium containing the same final concentration of DMSO as the this compound-treated samples (e.g., 0.05% DMSO if you added 5 µL of stock to 10 mL of medium).

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the prepared working solutions (this compound-containing medium and vehicle control medium) to the respective wells or plates.

    • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Signaling Pathway

Ethyl_Caffeate_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release EthylCaffeate This compound DNA DNA EthylCaffeate->DNA Inhibits Binding NFkB_n->DNA Binds to InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2) DNA->InflammatoryGenes Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow

Ethyl_Caffeate_Solution_Preparation cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex until Fully Dissolved dissolve->vortex sterilize 4. Sterile Filter (Optional) vortex->sterilize aliquot 5. Aliquot into Single-Use Vials sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Stock Solution Aliquot store->thaw Retrieve for use dilute 8. Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix 9. Mix Gently dilute->mix treat 10. Treat Cells with Working Solution mix->treat incubate 11. Incubate for Desired Duration treat->incubate control Prepare Vehicle Control (DMSO in Medium) control->treat Parallel Treatment

Caption: Workflow for Preparing this compound Solutions for Cell Culture.

References

Application Notes and Protocols: Ethyl Caffeate as a Food Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound found in various plants.[1] Possessing potent antioxidant and anti-inflammatory properties, it is gaining significant interest as a natural alternative to synthetic food antioxidants.[2][3] Its increased lipophilicity compared to caffeic acid enhances its solubility in fats and oils, making it a promising candidate for preserving a wide range of food products.[2] These application notes provide a comprehensive overview of the use of this compound as a food antioxidant, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Applications in the Food Industry

This compound's primary application in the food industry is as an antioxidant to prevent lipid peroxidation, which is a major cause of food spoilage, leading to the development of off-flavors, odors, and loss of nutritional value. Its efficacy has been demonstrated in:

  • Edible Oils: this compound significantly improves the oxidative stability of edible oils, extending their shelf life.[2][4] It has been shown to be more effective than the parent compound, caffeic acid, and comparable or superior to synthetic antioxidants like butylated hydroxytoluene (BHT).[2][4]

  • Meat and Meat Products: As a natural antioxidant, this compound can be used to inhibit lipid and protein oxidation in fresh and processed meats, thereby preserving their color, flavor, and overall quality during storage.[5][6]

  • Other Food Systems: Due to its antioxidant properties, this compound has potential applications in various other food matrices susceptible to oxidation, such as sauces, dressings, and baked goods.

Mechanism of Action

This compound exerts its antioxidant effects through several mechanisms:

  • Free Radical Scavenging: The catechol structure (3,4-dihydroxyphenyl group) of this compound is crucial for its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[3][7]

  • Inhibition of Lipid Peroxidation: By scavenging free radicals, this compound effectively inhibits the initiation and propagation of lipid peroxidation in food matrices.[2]

  • Anti-inflammatory Effects: this compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[3][7] This anti-inflammatory action can contribute to its overall protective effects in biological systems and may be relevant in the context of food-related health benefits.

Data Presentation: Quantitative Antioxidant Activity

The following tables summarize the comparative antioxidant activity of this compound against commonly used synthetic and natural antioxidants.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantIC50 (µM)Food Matrix/SystemReference
This compound14-23Not specified[2]
BHT51.2Not specified[4]
Vitamin C24-51Not specified[2]
Caffeic Acid>23Not specified[2]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Oxidative Stability of Edible Oil (Induction Period)

AntioxidantConcentrationInduction Period (h) at 110°COil TypeReference
This compound200 ppmHigher than BHTPeanut Oil[2]
BHT200 ppm-Peanut Oil[2]
Control (No Antioxidant)--Peanut Oil[2]

Longer induction periods indicate greater oxidative stability.

Table 3: Inhibition of Lipid Peroxidation in Meat Products (TBARS Value)

AntioxidantConcentrationTBARS (mg MDA/kg)Meat ProductStorage TimeReference
This compoundNot specifiedLower than controlBeef PattiesRefrigerated[5]
BHT0.02%Lower than controlBeef PattiesRefrigerated[5]
Ascorbic Acid0.05%Lower than controlBeef PattiesRefrigerated[5]
Control (No Antioxidant)-HigherBeef PattiesRefrigerated[5]

Lower TBARS values indicate less lipid peroxidation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Spectrophotometer or microplate reader

  • Test tubes or 96-well microplate

  • Positive controls: BHT, Vitamin C (Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare solutions of the positive controls (BHT, Vitamin C) at similar concentrations.

  • Assay:

    • In a test tube or microplate well, add 1.0 mL of the sample or control solution.

    • Add 2.0 mL of the 0.1 mM DPPH solution.

    • For the blank, use 1.0 mL of methanol instead of the sample solution.

    • Mix the solutions thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • Abs_blank is the absorbance of the blank (DPPH solution without sample).

    • Abs_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound (and controls) to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Meat

This protocol measures the extent of lipid peroxidation in a meat sample by quantifying malondialdehyde (MDA), a secondary oxidation product.

Materials:

  • Meat sample (with and without this compound)

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Thiobarbituric acid (TBA) solution (0.8% w/v)

  • Butylated hydroxytoluene (BHT) (optional, to prevent further oxidation during the assay)

  • Homogenizer

  • Centrifuge

  • Water bath

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize 5 g of the meat sample with 25 mL of 15% TCA solution. If using, add a small amount of BHT to the TCA solution.

  • Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes.

  • Reaction:

    • Collect the supernatant.

    • Mix 2 mL of the supernatant with 2 mL of 0.8% TBA solution in a test tube.

  • Incubation: Heat the mixture in a boiling water bath for 30 minutes.

  • Cooling: Cool the tubes under running tap water.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Calculation: Calculate the TBARS value, expressed as mg of MDA per kg of meat, using a standard curve prepared with 1,1,3,3-tetraethoxypropane (TEP), which hydrolyzes to form MDA.

Rancimat Method for Oxidative Stability of Edible Oils

The Rancimat method is an accelerated aging test that determines the oxidative stability of oils and fats.

Materials:

  • Edible oil sample (with and without this compound)

  • Rancimat instrument

  • Reaction vessels

  • Measuring vessels

  • Deionized water

Procedure:

  • Instrument Setup:

    • Set the temperature of the Rancimat heating block (typically between 100-120°C).

    • Fill the measuring vessels with a defined volume of deionized water.

  • Sample Preparation:

    • Weigh a precise amount of the oil sample (e.g., 3 g) into a clean, dry reaction vessel.

  • Analysis:

    • Place the reaction vessel into the heating block.

    • Pass a constant stream of purified air through the oil sample. The volatile oxidation products formed are carried by the air stream into the measuring vessel containing deionized water.

  • Detection:

    • The instrument continuously measures the conductivity of the deionized water. As volatile acidic oxidation products are absorbed, the conductivity of the water increases.

  • Induction Period Determination:

    • The induction period is the time until a rapid increase in conductivity is detected. This point signifies the end of the oil's resistance to oxidation. A longer induction period indicates higher oxidative stability.

Signaling Pathway

This compound's protective effects are not limited to direct antioxidant action. It also modulates cellular signaling pathways involved in inflammation and oxidative stress responses. The diagram below illustrates the proposed mechanism by which this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB signaling.

Conclusion

This compound is a promising natural antioxidant for the food industry. Its efficacy in preventing lipid oxidation, coupled with its favorable safety profile as a natural compound, makes it an attractive alternative to synthetic antioxidants. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in exploring the applications of this compound. Further research is encouraged to explore its efficacy in a wider variety of food systems and to fully elucidate its health-promoting benefits.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of ethyl caffeate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an ester of caffeic acid, a naturally occurring phenolic compound with various promising biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] However, its therapeutic potential is often limited by its poor solubility in water, which can hinder its absorption and bioavailability in biological systems.[4] Enhancing its aqueous solubility is a critical step in developing effective pharmaceutical formulations.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix at a molecular level.[5]

  • Nanoemulsions: Formulating this compound into a thermodynamically stable, transparent, oil-in-water dispersion with droplet sizes in the nanometer range.[6]

  • Liposomal Encapsulation: Incorporating this compound into the lipid bilayer or aqueous core of liposomes.

  • Co-solvency: Increasing solubility by adding a water-miscible organic solvent.

  • Micellar Solubilization: Using surfactants to form micelles that can encapsulate hydrophobic molecules like this compound.

Q3: How does this compound exert its anti-inflammatory effects?

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2][3][7] It achieves this by impairing the binding of NF-κB to its DNA target sites, which in turn reduces the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][7] Interestingly, studies have shown that this compound does not prevent the phosphorylation and degradation of the inhibitory protein IκBα or the translocation of NF-κB to the nucleus.[1][7]

Q4: What is the role of the Nrf2 pathway in the activity of this compound?

While direct studies on this compound are limited, the structurally similar compound Caffeic Acid Phenethyl Ester (CAPE) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] This pathway is a critical cellular defense mechanism against oxidative stress. CAPE is thought to interact with the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

Troubleshooting Guides

Cyclodextrin Inclusion Complexation
IssuePossible Cause(s)Suggested Solution(s)
Low complexation efficiency Incorrect cyclodextrin type or concentration.Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and vary the molar ratio of this compound to cyclodextrin.
Inefficient mixing or insufficient reaction time.Increase stirring speed and/or sonication time. Extend the complexation reaction time (e.g., 24-48 hours).
Presence of competing molecules.Ensure the solvent system is free of other hydrophobic molecules that could compete for the cyclodextrin cavity.
Precipitation during storage Complex dissociation.Optimize the formulation by freeze-drying (lyophilization) to obtain a stable, amorphous solid complex.
pH of the solution.Adjust the pH of the aqueous solution to a range where both the this compound and the complex are most stable.
Solid Dispersions
IssuePossible Cause(s)Suggested Solution(s)
Drug recrystallization Incomplete amorphization or instability of the amorphous state.Increase the polymer-to-drug ratio. Select a polymer with strong hydrogen bonding potential with this compound (e.g., PVP K30).[12][13][14]
High humidity during storage.Store the solid dispersion in a desiccator or under low humidity conditions.
Low drug loading Poor miscibility between this compound and the polymer.Screen different polymers (e.g., PVP, PEG, HPMC) to find a more compatible matrix.[5]
Inefficient preparation method.Try different preparation techniques such as spray drying or hot-melt extrusion for better molecular dispersion.[5]
Nanoemulsions
IssuePossible Cause(s)Suggested Solution(s)
Phase separation or creaming Unstable formulation.Optimize the surfactant and co-surfactant type and concentration (Smix ratio).
Inappropriate oil phase.Screen different oils to find one with high solubilizing capacity for this compound.
Large droplet size Insufficient energy input during preparation.Increase homogenization speed or sonication time and power.
Incorrect formulation components.Adjust the oil-to-surfactant ratio. Experiment with different surfactants and co-surfactants.[6]

Quantitative Data on Solubility Enhancement

Disclaimer: The following data is for caffeic acid and caffeic acid phenethyl ester (CAPE), which are structurally similar to this compound. This information should be considered as a guideline for the potential solubility enhancement of this compound.

Table 1: Solubility of Caffeic Acid in Water and Ethanol-Water Mixtures [15][16][17][18][19]

SolventTemperature (°C)Solubility (mg/mL)
Water25~0.4 - 0.8
Ethanol25~50
50% Ethanol in Water25Significantly higher than in water alone

Table 2: Solubility Enhancement of Caffeic Acid Phenethyl Ester (CAPE) with Cyclodextrins

CyclodextrinStability Constant (Kc) M-1Reference
β-cyclodextrin2204.8[20]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)3468.2[20]

Table 3: Characteristics of a Caffeic Acid Nanoemulsion Formulation [18][21]

ParameterValue
Droplet Size< 100 nm
Zeta Potential-0.0468 mV
In-vitro Drug Release (pH 6.8)98.57%

Table 4: Properties of Liposomal Formulations of Caffeic Acid [22]

Liposome FormulationEntrapment Efficiency (%)Average Size (nm)
Phosphatidylcholine-basedUp to 76%40 - 500

Experimental Protocols

Protocol for Cyclodextrin Inclusion Complexation (Kneading Method)
  • Preparation: Weigh equimolar amounts of this compound and the chosen cyclodextrin (e.g., β-cyclodextrin).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste. Gradually add the this compound to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Analyze the product using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm complex formation.

Protocol for Solid Dispersion Preparation (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable solvent (e.g., ethanol).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve.

  • Characterization: Characterize the solid dispersion for its amorphous nature and dissolution properties using XRD, DSC, and in vitro dissolution studies.

Protocol for Nanoemulsion Formulation (Spontaneous Emulsification)
  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Prepare an aqueous solution, which may contain a co-surfactant.

  • Mixing: Add the oil phase to the aqueous phase dropwise while continuously stirring at a moderate speed.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization: Determine the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).

Visualizations

Signaling Pathways

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation EC This compound DNA DNA EC->DNA Inhibits Binding NF-κB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitin_Proteasome Ubiquitin-Proteasome Degradation Keap1->Ubiquitin_Proteasome Promotes Degradation of Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation EC_analog This compound (or analog) EC_analog->Keap1 Interacts with ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cyclodextrin_Workflow start Start weigh Weigh this compound and Cyclodextrin start->weigh mix Mix with Water/Ethanol to form a paste weigh->mix knead Knead for 30-60 min mix->knead dry Dry in oven knead->dry sieve Sieve to obtain uniform powder dry->sieve characterize Characterize (FTIR, DSC, XRD) sieve->characterize end End characterize->end Solid_Dispersion_Workflow start Start dissolve Dissolve this compound and Polymer in Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under vacuum evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize (XRD, DSC, Dissolution) pulverize->characterize end End characterize->end

References

Technical Support Center: Optimizing Ethyl Caffeate Dosage for In Vivo Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the dosage of ethyl caffeate in in vivo anti-inflammatory research.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in an in vivo anti-inflammatory study?

A1: Based on current literature, effective dosages of this compound and its derivatives in rodent models typically range from 10 mg/kg to 50 mg/kg.[1][2][3] For instance, a dose of 50 mg/kg of this compound (ECF) administered orally showed significant efficacy in a collagen-induced arthritis model in mice.[1] A related synthetic derivative, N-(3-Florophenyl)ethylcaffeamide, was effective at 10 and 20 mg/kg in a carrageenan-induced paw edema model.[2]

It is crucial to begin with a dose-response pilot study to determine the optimal dose for your specific model and experimental conditions.[4][5] This should ideally be preceded by a Maximum Tolerated Dose (MTD) study to establish the safe upper limit for your efficacy experiments.[6]

Q2: How do I select the appropriate animal model for my study?

A2: The choice of model depends on whether you are studying acute or chronic inflammation.

  • For Acute Inflammation: The carrageenan-induced paw edema model is widely used and well-characterized.[7] This model is suitable for the rapid evaluation of a compound's anti-inflammatory activity, as edema develops immediately following the injection of carrageenan.[7][8] The inflammatory response involves the release of mediators like histamine, bradykinin, prostaglandins, and nitric oxide.[2]

  • For Chronic Inflammation (mimicking Rheumatoid Arthritis): The Complete Freund's Adjuvant (CFA)-induced arthritis model is more appropriate.[9][10] Injecting CFA induces a systemic inflammatory response, leading to persistent arthritis in the paws, making it a valuable model for studying chronic inflammatory mechanisms and the effects of long-term drug administration.[11][12]

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappaB) signaling pathway .[13][14][15] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory genes such as iNOS and COX-2.[15] Studies show that this compound can inhibit NF-κB activation by impairing its ability to bind to DNA.[14][15] It has also been shown to inhibit the SIRT1/NF-κB signaling pathway, which suppresses the release of inflammatory cytokines.[13] Additionally, related phenolic compounds are known to activate the Nrf2 pathway , which is involved in the antioxidant response.[16][17][18]

Q4: My in vitro results are promising, but I'm not seeing an effect in vivo. What should I troubleshoot?

A4: Discrepancies between in vitro and in vivo results are common.[19] Consider the following factors:

  • Bioavailability and Formulation: this compound has low water solubility, which can limit its absorption and bioavailability.[20] Re-evaluate your vehicle and formulation. Note that using alcohols as solvents should be done with caution, as they can cause transesterification of this compound in vivo, creating new ester compounds.[21]

  • Compound Stability: The compound may degrade in the formulation or after administration.[19] Studies on the related compound caffeic acid phenethyl ester (CAPE) show it can be hydrolyzed to caffeic acid in vivo, which is its major metabolite.[21][22] Ensure you are using fresh preparations and consider the compound's half-life.

  • Dose Selection: The dose administered may be insufficient to achieve a therapeutic concentration at the site of inflammation.[19] A comprehensive dose-response study is necessary to confirm efficacy across a range of concentrations.[5]

  • Route of Administration: The administration route (e.g., oral gavage, intraperitoneal injection) significantly impacts a compound's bioavailability.[4][6] If oral administration is ineffective, consider an alternative route like intraperitoneal (IP) injection.

Q5: I'm observing unexpected toxicity at my chosen dose. What are the next steps?

A5: If you observe signs of toxicity, such as significant weight loss (>15-20%), behavioral changes, or mortality, you should take immediate action:[6]

  • Stop the study for the toxic dose group to prevent further animal distress.

  • Re-evaluate your MTD study. You may need to use a more gradual dose escalation scheme to precisely identify the toxicity threshold.[6]

  • Reduce the starting dose significantly in the next cohort of animals.

  • Conduct histopathology on major organs from the affected animals to identify the source of toxicity.[6]

Q6: How should I prepare and administer this compound for in vivo studies?

A6: Due to its poor water solubility, this compound needs to be formulated in a suitable vehicle.[23] Common approaches include:

  • Suspension: Suspending the compound in a vehicle like 0.5% sodium carboxymethyl cellulose (CMC) or a Tween 80 solution.

  • Solution: Dissolving it in a solvent such as DMSO, followed by dilution in saline or corn oil. When using co-solvents, always run a parallel vehicle control group to ensure the vehicle itself does not have an inflammatory or toxic effect.

Administration is typically performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The chosen method should be consistent across all experimental groups.[1][8]

Data Presentation: In Vivo Efficacy of this compound & Derivatives

CompoundModelSpeciesDosageRoute of Admin.Key FindingsReference
This compound Collagen-Induced ArthritisMouse (DBA/1)50 mg/kg/dayOral (p.o.)Reduced clinical arthritis score and joint inflammation.[1]
This compound Carrageenan-Induced Paw EdemaMouse10 mg/kgIntraperitoneal (i.p.)Inhibited paw edema and IL-1β levels.[3]
N-(3-Florophenyl) ethylcaffeamide Carrageenan-Induced Paw EdemaMouse10 & 20 mg/kgIntraperitoneal (i.p.)Significantly inhibited paw edema development; reduced levels of COX-2, NO, and TNF-α.[2]
Caffeic Acid Phenethyl Ester (CAPE) Carrageenan-Induced Paw EdemaRat10 & 30 mg/kgIntraperitoneal (i.p.)Reduced paw volume, edema, and temperature changes.[24]
Caffeic Acid Phenethyl Ester (CAPE) Enterococcus faecalis InfectionMouse4 mg/kg/dayOral (p.o.)Exhibited anti-inflammatory and antioxidant effects, protecting against stomach damage.[25]

Mandatory Visualizations

experimental_workflow cluster_preclinical Pre-clinical Assessment cluster_efficacy Efficacy Study lit_review 1. Literature Review (In vitro & in vivo data) mtd_study 2. Maximum Tolerated Dose (MTD) Study lit_review->mtd_study [Determine safe dose range] pilot_study 3. Pilot Dose-Response Study mtd_study->pilot_study [Identify effective dose range] model_selection 4. Select Animal Model (e.g., Carrageenan, CFA) pilot_study->model_selection treatment 5. Administer this compound (Optimized Dose) model_selection->treatment assessment 6. Assess Inflammatory Endpoints treatment->assessment analysis 7. Data Analysis & Interpretation assessment->analysis

Caption: General workflow for in vivo dose optimization of this compound.

nfkb_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) complex IκB-NF-κB (Inactive Complex) stimulus->complex ikb IκB ikb->complex nfkb NF-κB nfkb->complex nucleus Nucleus nfkb->nucleus Translocation complex->nfkb IκB degradation dna_binding NF-κB Binds to DNA transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) dna_binding->transcription ec This compound ec->dna_binding IMPAIRS BINDING

Caption: this compound's inhibition of the NF-κB signaling pathway.[14][15]

troubleshooting_guide cluster_no_effect Troubleshooting: No Efficacy cluster_toxicity Troubleshooting: Toxicity start Problem Encountered no_effect No In Vivo Efficacy start->no_effect toxicity Unexpected Toxicity start->toxicity check_dose Is dose sufficient? (Dose-response study) no_effect->check_dose stop_study Stop toxic dose group toxicity->stop_study check_formulation Is bioavailability poor? (Check vehicle, solubility) check_dose->check_formulation Yes check_stability Is compound stable? (Check half-life, degradation) check_formulation->check_stability Yes reeval_mtd Re-evaluate MTD stop_study->reeval_mtd reduce_dose Reduce dose in next cohort reeval_mtd->reduce_dose

Caption: A logical guide for troubleshooting common in vivo experimental issues.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a method for inducing acute, localized inflammation to assess the efficacy of this compound.[7][8]

  • 1. Animal Model & Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200g).[24][26]

    • Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).[26]

  • 2. Experimental Groups (n=6-8 animals per group):

    • Group I (Negative Control): Vehicle only.

    • Group II (Positive Control): Carrageenan + Vehicle.

    • Group III (Reference Drug): Carrageenan + Indomethacin (5-10 mg/kg, i.p.).[8]

    • Group IV-VI (Test Groups): Carrageenan + this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).

  • 3. Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer this compound, indomethacin, or the vehicle 30-60 minutes before the carrageenan injection.[8][24]

    • Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[8][27]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[8]

  • 4. Assessment:

    • Calculate the edema volume (increase in paw volume) for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the positive control group.

    • At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers like TNF-α, IL-1β, iNOS, and COX-2.[2][8]

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This protocol establishes a chronic inflammatory arthritis model to evaluate the long-term therapeutic potential of this compound.[10][11]

  • 1. Animal Model & Acclimatization:

    • Use male Wistar or Lewis rats (180-240g).

    • Acclimatize animals as described in Protocol 1.

  • 2. Experimental Groups (n=6-8 animals per group):

    • Group I (Normal Control): Vehicle only, no CFA.

    • Group II (Arthritic Control): CFA + Vehicle.

    • Group III (Reference Drug): CFA + Methotrexate (2 mg/kg, p.o.) or another standard anti-arthritic drug.[1]

    • Group IV-VI (Test Groups): CFA + this compound (e.g., 25, 50 mg/kg/day, p.o.).

  • 3. Procedure:

    • On Day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis, e.g., 10 mg/mL) into the sub-plantar region of the right hind paw.[11][12]

    • Begin daily administration of this compound, reference drug, or vehicle on a predetermined schedule (e.g., starting from Day 0 or after the onset of arthritis, typically around Day 9-12, for 10-21 consecutive days).[1][10]

    • Monitor animals regularly for clinical signs of arthritis.

  • 4. Assessment:

    • Paw Volume/Thickness: Measure the volume or thickness of both the injected and non-injected paws at regular intervals (e.g., every 2-3 days).

    • Arthritis Score: Visually score the severity of arthritis in all four paws based on erythema and swelling (e.g., on a scale of 0-4 per paw).

    • Body Weight: Record body weight regularly as an indicator of systemic health.

    • Histopathology: At the end of the study (e.g., Day 21), collect ankle joints for histopathological analysis to assess synovial inflammation, cartilage erosion, and bone destruction.[1]

    • Biomarkers: Analyze serum for levels of pro-inflammatory cytokines (TNF-α, IL-6) and other inflammatory markers.[10]

References

Challenges with the stability and degradation of ethyl caffeate in experimental assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl caffeate. Below you will find information to address common challenges related to its stability and degradation in experimental assays.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Lower-than-Expected Results in Antioxidant Assays (DPPH, ABTS, FRAP)

Possible CauseRecommended Solution
This compound Degradation This compound is susceptible to oxidation, especially at neutral to alkaline pH and when exposed to light and elevated temperatures. Prepare fresh solutions before each experiment. Protect stock solutions and experimental setups from light. Work at a controlled, cool temperature whenever possible.
Solvent Effects The choice of solvent can impact the stability and reactivity of this compound. While soluble in DMSO and ethanol, these solvents can also influence the assay kinetics. Ensure the final solvent concentration is consistent across all wells and does not interfere with the assay chemistry. Run appropriate solvent controls.
Incorrect pH The antioxidant activity of phenolic compounds like this compound is pH-dependent. Ensure the pH of your reaction buffer is optimal and consistent. For instance, the FRAP assay requires an acidic pH (around 3.6), while DPPH and ABTS assays are typically run at a neutral pH. Instability increases at neutral to alkaline pH.
Reaction Kinetics The reaction between this compound and the radical/reagent may not have reached its endpoint. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
Interference from Media Components If working with cell culture supernatants, components like phenol red can interfere with colorimetric assays. Use phenol red-free media for the experiment or run appropriate blanks containing media without the analyte.

Issue 2: Poor Reproducibility in Cell-Based Assays

Possible CauseRecommended Solution
Degradation in Cell Culture Media This compound can degrade in the physiological conditions of cell culture media (pH ~7.4, 37°C). A related compound, caffeic acid phenethyl ester (CAPE), shows instability under these conditions. Consider shorter incubation times or replenishing the media with freshly prepared this compound solution for longer experiments.
Low Bioavailability/Solubility in Media Although dissolved in a stock solvent like DMSO, this compound may precipitate when added to aqueous culture media. Visually inspect for any precipitation after adding it to the media. Sonication during the preparation of the stock solution is recommended. For in vivo formulations, a mix of DMSO, PEG300, Tween 80, and saline is suggested.
Cytotoxicity at Higher Concentrations High concentrations of this compound or its solvent (DMSO) can be toxic to cells, affecting viability and leading to inconsistent results. Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CCK-8). This compound has shown low cytotoxicity to RAW 264.7 cells at concentrations of 10 μg/mL or below.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media during the treatment period, if compatible with your cell line.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: It is recommended to dissolve this compound powder in DMSO. For long-term storage, aliquoted stock solutions should be stored at -80°C for up to a year. For shorter-term storage, -20°C for up to one month is acceptable. Always protect solutions from light. Repeated freeze-thaw cycles should be avoided.

Q2: What is the recommended solvent for this compound in different assays?

A2: DMSO is a common solvent for preparing stock solutions due to its high solubilizing capacity (up to 41 mg/mL). Ethanol is also a suitable solvent. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for this compound, like other caffeic acid derivatives, is oxidation. The catechol (3,4-dihydroxyphenyl) group is susceptible to oxidation, which can be accelerated by factors such as light, heat, and alkaline pH. This oxidation process typically leads to the formation of o-quinones. These quinones are reactive and can undergo further reactions.

Q4: How does pH affect the stability of this compound?

A4: this compound is more stable in acidic conditions. As the pH increases towards neutral and alkaline, its degradation rate accelerates. This is crucial to consider for experiments in physiological buffers or cell culture media (pH ~7.4).

Q5: Can this compound interact with other components in my assay?

A5: Yes. Besides the intended target, this compound's reactive catechol group can potentially interact with various components. In cell culture, it may interact with proteins in the serum. In antioxidant assays, it is designed to react with radicals, but the reaction can be influenced by other reducing agents present in the sample.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueReference
Molecular Weight 208.21 g/mol
Solubility in DMSO 41 mg/mL (196.92 mM)
Storage (Powder) -20°C for 3 years
Storage (in Solvent) -80°C for 1 year; -20°C for 1 month

Experimental Protocols

1. DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The final working concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Procedure:

    • Prepare serial dilutions of this compound in methanol.

    • In a 96-well plate, add your this compound dilutions.

    • Add the DPPH working solution to each well.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Percentage of inhibition = [((Absorbance of control - Absorbance of sample) / Absorbance of control)) x 100]

    • Determine the IC50 value (the concentration that inhibits 50% of DPPH radicals).

2. Cell Viability (MTT) Assay

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO at the highest equivalent concentration) for the desired time period (e.g., 24, 48 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Percentage of viable cells = [(Absorbance of treated cells / Absorbance of control cells) x 100]

3. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. The inhibition of NO production is determined by comparing the nitrite levels in this compound-treated cells to LPS-stimulated control cells.

Visualizations

Ethyl_Caffeate_Degradation_Pathway Ethyl_Caffeate This compound (Catechol Moiety) Oxidation Oxidation (Light, Heat, Alkaline pH) Ethyl_Caffeate->Oxidation Ortho_Quinone Ortho-Quinone (Reactive Intermediate) Oxidation->Ortho_Quinone Further_Products Further Reaction Products Ortho_Quinone->Further_Products

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Fresh Ethyl Caffeate Stock (DMSO) Dilutions Create Serial Dilutions Stock->Dilutions Mix Mix Sample and Reagent Dilutions->Mix Reagent Prepare Assay Reagent (e.g., DPPH) Reagent->Mix Incubate Incubate (Dark, RT) Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for an antioxidant assay.

NF_kB_Signaling_Inhibition LPS LPS IKK IKK Activation LPS->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation NFkB_binding NF-κB Binding to DNA NFkB_translocation->NFkB_binding Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_binding->Gene_expression Ethyl_Caffeate This compound Ethyl_Caffeate->NFkB_binding Inhibits

Technical Support Center: Overcoming Low Bioavailability of Ethyl Caffeate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of ethyl caffeate in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

This compound is a naturally occurring phenolic compound with demonstrated anti-inflammatory and anti-neoplastic properties.[1] Its therapeutic potential is often limited by low oral bioavailability, which is primarily attributed to its poor water solubility and potential for rapid metabolism, including hydrolysis by esterases in the plasma and tissues.[2][3]

Q2: What are the primary strategies for improving the oral bioavailability of this compound?

The main approaches focus on enhancing its solubility and protecting it from premature degradation. These strategies can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, nanoparticles, or nanoemulsions can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.[2][3]

  • Solid Dispersions: Creating amorphous solid dispersions of this compound with hydrophilic polymers can significantly increase its dissolution rate and solubility compared to its crystalline form.[4][5][6]

  • Prodrug Approaches: While this compound is itself an ester, further chemical modification could potentially improve its absorption characteristics.

  • Co-administration with Absorption Enhancers: Using excipients that can transiently and safely increase the permeability of the intestinal epithelium.[7]

Q3: Which animal models are typically used for pharmacokinetic studies of this compound and related compounds?

Rats (e.g., Sprague-Dawley, Wistar) and mice are the most common animal models for these types of studies.[1][8] The choice of model may depend on the specific research question and the disease model being investigated.

Q4: What are the key pharmacokinetic parameters to measure when evaluating the bioavailability of different this compound formulations?

Researchers should focus on determining the following parameters from plasma concentration-time profiles:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

  • Relative Bioavailability (F): A comparison of the AUC of the test formulation to a reference formulation (e.g., an intravenous solution or a simple suspension).

Troubleshooting Guides

Issue 1: Inconsistent or Low Drug Loading in Nanoformulations

  • Problem: You are experiencing low or highly variable encapsulation efficiency (%EE) or drug loading (%DL) of this compound in your liposomes or nanoparticles.

  • Possible Causes & Solutions:

    • Solubility Mismatch: this compound's solubility in the organic solvent used during formulation may be suboptimal. Try screening different pharmaceutically acceptable solvents.

    • Lipid/Polymer to Drug Ratio: The ratio of the encapsulating material to this compound is critical. Systematically vary this ratio to find the optimal loading capacity.

    • Processing Parameters: Factors like sonication time/power, homogenization speed, or extrusion pressure can impact encapsulation. Ensure these parameters are tightly controlled and optimized.

    • pH of the Aqueous Phase: The pH can influence the charge and solubility of both the drug and the carrier. Investigate the effect of pH on loading efficiency.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Problem: Your animal pharmacokinetic data shows large error bars and high inter-subject variability.

  • Possible Causes & Solutions:

    • Inconsistent Dosing: Ensure accurate and consistent administration, especially for oral gavage. Use appropriate gavage needle sizes and confirm the technique to prevent accidental administration into the trachea.[9] The maximum recommended oral gavage volume for mice is 10 ml/kg.[9]

    • Formulation Instability: The formulation may be aggregating or the drug may be precipitating before or after administration. Re-characterize the formulation for particle size and stability under conditions mimicking the in vivo study (e.g., in simulated gastric or intestinal fluids).

    • Food Effect: The presence or absence of food in the animal's stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing. For some compounds, a "food effect model" using a high-fat meal may be intentionally used to assess this variable.[10]

    • Animal Handling Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Ensure animals are properly acclimated and handled gently.

Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)

  • Problem: Your formulation shows promising dissolution and permeability in vitro, but this does not translate to improved bioavailability in vivo.

  • Possible Causes & Solutions:

    • In Vivo Precipitation: The supersaturated solution created by an amorphous solid dispersion in vitro may rapidly precipitate in the complex environment of the GI tract. In vitro dissolution tests using biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results.

    • First-Pass Metabolism: this compound that is absorbed may be rapidly metabolized by esterases in the intestinal wall or the liver. Nanoformulations that promote lymphatic uptake can sometimes bypass first-pass metabolism.

    • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the lumen.

    • In Vitro Model Limitations: Simple dissolution tests may not capture the interplay of dissolution, precipitation, and permeation. More advanced in vitro models, such as a dissolution-permeation setup, can offer better predictability.[4]

Data Presentation

Table 1: Example Physicochemical Properties of a Caffeic Acid Phenethyl Ester (CAPE) Nano-Liposomal Formulation

As an analog of this compound, this data provides a reference for the characterization of similar nanoformulations.

ParameterValueSignificance
Vesicle Size (VS)309 nmSmall size enhances surface area for dissolution and potential for absorption.
Polydispersity Index (PDI)0.46Indicates a relatively uniform size distribution of the liposomes.
Encapsulation Efficiency (EE%)87%A high percentage of the drug is successfully encapsulated within the liposomes.
Zeta Potential (ZP)-47 mVA high negative charge helps to stabilize the nanosuspension by preventing vesicle aggregation through electrostatic repulsion.[2]
Table 2: Pharmacokinetic Parameters of Caffeic Acid Phenethyl Ester (CAPE) in Rats Following Intravenous Administration

This table provides reference pharmacokinetic data for a compound structurally related to this compound. Researchers should aim to generate similar data for their this compound formulations.

DoseClearance (CL)Volume of Distribution (Vd)Elimination Half-life (t1/2)
5 mg/kg 172 ml/min/kg5209 ml/kg21.2 min
10 mg/kg 71.9 ml/min/kg2408 ml/kg23.4 min
20 mg/kg 42.1 ml/min/kg1555 ml/kg26.7 min
(Data adapted from a study in Sprague-Dawley rats[8])

Experimental Protocols

Protocol 1: Preparation of an this compound Liposomal Formulation (Generalized)

This protocol is a general guideline for preparing liposomes using the thin-film hydration method followed by sonication.

  • Lipid Film Formation: a. Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Add the desired amount of this compound to the lipid solution. c. Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction: a. Reduce the size of the MLVs to form small unilamellar vesicles (SUVs). This is typically achieved by probe sonication on ice or by extrusion through polycarbonate membranes with a defined pore size.

  • Purification: a. Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

  • Characterization: a. Determine the vesicle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulated this compound using a validated analytical method (e.g., HPLC) after lysing the liposomes with a suitable solvent (e.g., methanol) to determine the encapsulation efficiency.

Protocol 2: Pharmacokinetic Study in a Rat Model (Generalized)

This protocol outlines a typical workflow for an oral pharmacokinetic study.

  • Animal Acclimation: a. House male Wistar or Sprague-Dawley rats (200-250g) in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Fasting: a. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Administration: a. Weigh each animal to calculate the precise dose volume. b. Administer the this compound formulation (e.g., nanoformulation or simple suspension in a vehicle like 0.5% carboxymethylcellulose) via oral gavage using an appropriate gauge gavage needle.

  • Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction). b. Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS or HPLC method.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.

Visualizations

G cluster_start Initial Assessment cluster_solubility Solubility/Dissolution Limited? cluster_permeability Permeability/Metabolism Limited? cluster_sol_strategies Solubility Enhancement Strategies cluster_perm_strategies Permeability/Stability Enhancement start Low Bioavailability of This compound solubility_check Yes start->solubility_check Assess Solubility permeability_check Yes start->permeability_check Assess Permeability & Metabolic Stability nano Nanoformulations (Liposomes, Nanoparticles) solubility_check->nano Implement sd Amorphous Solid Dispersions solubility_check->sd Implement enhancers Co-administer with Absorption Enhancers permeability_check->enhancers Implement prodrug Prodrug Modification permeability_check->prodrug Implement nano2 Nanoformulations (Protection from Metabolism) permeability_check->nano2 Implement G cluster_formulation Formulation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk Pharmacokinetics A Prepare Formulation (e.g., Nanoformulation) B Administer to Animal Model (e.g., Oral Gavage) A->B C Collect Blood Samples at Timed Intervals B->C D Process Blood to Obtain Plasma C->D E Extract Drug from Plasma D->E F Quantify Drug (e.g., LC-MS/MS) E->F G Generate Plasma Concentration-Time Curve F->G H Calculate PK Parameters (AUC, Cmax, Tmax) G->H G cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation free_drug Free this compound (Poorly Soluble) enterocyte Enterocyte free_drug->enterocyte Limited Absorption nano_drug Nano-encapsulated This compound nano_drug->enterocyte Enhanced Uptake & Protection from Degradation blood Bloodstream enterocyte->blood Absorption G stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Activation stimuli->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_p IκB Phosphorylation & Degradation ikb_nfkb->ikb_p ikk->ikb_p nfkb NF-κB (Active) ikb_p->nfkb Release nucleus Nucleus nfkb->nucleus Translocation dna_binding NF-κB Binds to DNA genes Inflammatory Gene Transcription (iNOS, COX-2) dna_binding->genes ec This compound ec->dna_binding Inhibits

References

Troubleshooting impurities in the synthesis of ethyl caffeate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl caffeate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run for the recommended time, but analysis (e.g., TLC) shows a low yield of this compound and a significant amount of unreacted caffeic acid. What could be the cause?

Answer: A low yield in the Fischer esterification of caffeic acid is often attributed to several factors related to the reaction equilibrium and conditions.

  • Insufficient Catalyst: The acid catalyst (e.g., concentrated sulfuric acid) is crucial for protonating the carbonyl group of caffeic acid, making it more susceptible to nucleophilic attack by ethanol. Ensure the correct catalytic amount is used.[1][2][3][4]

  • Presence of Water: Fischer esterification is a reversible reaction where water is a byproduct. Any water present in the reactants (ethanol) or from atmospheric moisture can shift the equilibrium back towards the starting materials, reducing the ester yield.[3][4][5] Using anhydrous ethanol and a drying tube is recommended.

  • Reaction Time and Temperature: While some protocols suggest stirring at room temperature for a couple of hours, heating the reaction mixture to a gentle reflux can increase the reaction rate and help drive the equilibrium towards the product.[1][3]

  • Insufficient Ethanol: To favor the formation of the ester, a large excess of the alcohol reactant is typically used to shift the equilibrium forward according to Le Chatelier's Principle.[3][5]

Troubleshooting Steps:

  • Ensure your ethanol is anhydrous.

  • Use a freshly opened bottle of sulfuric acid or another suitable acid catalyst.

  • Increase the molar excess of ethanol.

  • Consider heating the reaction to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Product is an Oil and Will Not Crystallize

Question: After the work-up and removal of the solvent, my this compound product is a persistent oil or waxy solid and I am unable to induce crystallization. What are the likely reasons and how can I purify it?

Answer: The oily nature of the crude product often indicates the presence of impurities that disrupt the crystal lattice formation.

  • Residual Solvent: Trace amounts of the extraction solvent (e.g., ethyl acetate) or ethanol can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.

  • Unreacted Starting Materials: The presence of unreacted caffeic acid or other starting materials can act as impurities.

  • Side Products: Although less common in a well-controlled reaction, side products from the esterification can also lead to an oily product.

Purification and Crystallization Strategies:

  • Column Chromatography: This is a highly effective method for purifying this compound from starting materials and other impurities.[2] A silica gel column with a gradient of ethyl acetate in hexane is commonly used.

  • Recrystallization: If the product is semi-solid, attempting recrystallization from a suitable solvent system can be effective. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate) and then add a solvent in which it is less soluble (like hexane) until turbidity is observed. Cooling this mixture should induce crystallization.[6][7]

  • Trituration: If the product is an oil, it can be triturated (repeatedly washed) with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexane). This can sometimes remove enough impurities to allow the product to solidify.

Issue 3: Discolored Final Product

Question: My final this compound product has a yellow to brown discoloration. What causes this and how can I obtain a colorless or white solid?

Answer: Caffeic acid and its derivatives contain phenol groups which are susceptible to oxidation, leading to colored impurities.

  • Oxidation: Exposure to air and light, especially at elevated temperatures or in the presence of trace metals, can cause oxidation of the catechol moiety (the 3,4-dihydroxy groups).

  • Acid-Catalyzed Decomposition: Strong acidic conditions and high temperatures for prolonged periods can potentially lead to some degradation of the product.

Decolorization Techniques:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Column Chromatography: As mentioned previously, column chromatography is very effective at separating the desired product from colored impurities, which often have different polarities.[2]

  • Proper Storage: Store the final product in a sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator or freezer to minimize degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound via Fischer Esterification?

A1: A typical laboratory-scale synthesis involves the following steps:

  • Dissolve caffeic acid in a large excess of dry ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Stir the reaction mixture at room temperature for 2 hours or heat to a gentle reflux to increase the rate.[1][2]

  • After the reaction is complete (monitored by TLC), neutralize the excess acid by washing with a 5% aqueous sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[2]

Q2: What are the expected spectroscopic data for this compound?

A2: The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. While specific peak values can vary slightly based on the solvent used, representative data is as follows:

  • 1H NMR (in Methanol-d4): δ 1.31 (3H, t), 4.21 (2H, q), 6.25 (1H, d), 6.78 (1H, d), 6.94 (1H, dd), 7.03 (1H, d), 7.53 (1H, d).[8]

  • Melting Point: Approximately 147-149 °C.[9]

Q3: What are some common solvent systems for the purification of this compound by column chromatography?

A3: A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution is often employed, starting with a lower concentration of ethyl acetate and gradually increasing it. A common starting point is 40% ethyl acetate in hexane.[2] The ideal solvent system should provide a good separation of the this compound spot from any impurity spots on a TLC plate, with the product having an Rf value of around 0.2-0.3 for optimal column separation.[10]

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification of Caffeic Acid

ParameterValueNotes
Reactants Caffeic Acid, Ethanol
Catalyst Concentrated Sulfuric AcidOther strong acids can be used.
Solvent Ethanol (in excess)Acts as both reactant and solvent.
Temperature Room Temperature to RefluxHigher temperatures increase reaction rate.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Work-up Neutralization with NaHCO3, ExtractionStandard procedure to remove acid and isolate product.

Table 2: Purification Parameters for this compound

Purification MethodStationary PhaseMobile Phase / Solvent SystemExpected Outcome
Column Chromatography Silica GelHexane / Ethyl Acetate (e.g., starting with 60:40)Separation of this compound from unreacted caffeic acid and other impurities.
Recrystallization N/AEthyl Acetate / HexaneYields a purified, crystalline solid.
Reversed-Phase HPLC ODS2 (C18)Acetonitrile / Water with Formic AcidHigh-purity isolation, often used for analytical purposes or from natural extracts.[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add caffeic acid (2.77 mmol, 0.5 g).

  • Add 20 mL of dry ethanol and stir until the caffeic acid is dissolved.

  • Carefully add 0.5 mL of concentrated sulfuric acid (96%) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, dilute the reaction mixture with 100 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with distilled water, followed by a brine solution.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a solvent system of 40% ethyl acetate in hexane.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Caffeic Acid + Ethanol catalyst Add H₂SO₄ Catalyst start->catalyst 1 reaction Stir at RT or Reflux catalyst->reaction 2 workup Neutralize & Extract reaction->workup 3 crude Crude this compound workup->crude 4 chromatography Column Chromatography crude->chromatography 5 fractions Collect & Combine Fractions chromatography->fractions 6 final_product Pure this compound fractions->final_product 7 troubleshooting_impurities cluster_analysis Impurity Analysis cluster_solutions Potential Solutions start Impure this compound Detected tlc TLC shows unreacted starting material start->tlc color Product is discolored (yellow/brown) start->color oily Product is an oil/waxy start->oily optimize_reaction Optimize Reaction Conditions: - Increase excess ethanol - Heat to reflux - Check catalyst tlc->optimize_reaction column Purify via Column Chromatography tlc->column color->column recrystallize Recrystallize with Charcoal Treatment color->recrystallize oily->column triturate Triturate with a non-polar solvent oily->triturate

References

Managing ethyl caffeate cytotoxicity in neuronal cell culture at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using ethyl caffeate (EC) in neuronal cell cultures, with a focus on managing cytotoxicity at high concentrations.

I. Troubleshooting Guide

High cytotoxicity is a common issue when working with phenolic compounds like this compound. This guide helps identify and resolve potential problems in your experimental setup.

Problem: High levels of cell death observed at all tested concentrations of this compound.

Potential CauseRecommended Solution(s)
High Compound Concentration Many phenolic compounds exhibit a biphasic dose-response, where low concentrations are protective or stimulatory, while high concentrations become cytotoxic.[1] For instance, a study on mthis compound, a similar ester, showed neuroprotection at 1-50 µM but induced cell death at concentrations above 50 µM.[2] Action: Perform a wide-range dose-response experiment (e.g., 0.1 µM to 200 µM) to determine the optimal neuroprotective and cytotoxic concentration ranges for your specific cell type.
Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO or ethanol) can be toxic to neuronal cells at certain concentrations. Action: Ensure the final solvent concentration in your culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity independently.
Compound Purity & Stability Impurities in the this compound preparation or degradation of the compound over time can lead to unexpected toxicity. Action: Use high-purity this compound (>98%). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions protected from light at -20°C or -80°C.
Cell Culture Conditions Neuronal cultures are highly sensitive to their environment.[3][4] Issues like improper coating of culture plates, nutrient depletion, or evaporation can cause cell stress and death, which may be exacerbated by the compound treatment.[3][5] Action: • Ensure proper coating with Poly-D-Lysine or a similar substrate.[5] • Perform regular half-media changes to replenish nutrients, especially for long-term cultures.[3] • Minimize edge effects in multi-well plates by adding sterile PBS or media to the outer wells.[4]
Incorrect Assessment Timing Cytotoxicity may be a delayed effect. Assessing cell viability too early might miss the onset of apoptosis or necrosis. Action: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your cytotoxicity assay.
Troubleshooting Logic Flow

This diagram helps systematically diagnose the source of unexpected cytotoxicity in your experiment.

G start High Cytotoxicity Observed q1 Is cytotoxicity also high in the vehicle control? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No solv_tox Potential Solvent Toxicity or General Culture Issue a1_yes->solv_tox q2 Are you using a high concentration of EC? (>50µM) a1_no->q2 check_solv Reduce solvent concentration (<0.1%). Review cell handling & culture conditions. solv_tox->check_solv end Re-evaluate Experiment check_solv->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No dose_resp Perform Wide-Range Dose-Response Assay (e.g., 0.1µM - 200µM) a2_yes->dose_resp q3 Is the EC stock solution fresh and of high purity? a2_no->q3 dose_resp->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end Consider alternative mechanisms or assay-specific issues fresh_stock Use High-Purity EC. Prepare Fresh Stock Solution. a3_no->fresh_stock fresh_stock->end

Caption: A flowchart for troubleshooting high cytotoxicity.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for observing the neuroprotective effects of this compound and related compounds?

A1: The neuroprotective effects of caffeic acid esters are generally observed at micromolar concentrations. For example, mthis compound showed protection against hydrogen peroxide-induced damage in SH-SY5Y cells at concentrations between 1 µM and 50 µM.[2][6] Caffeic acid and its esters, including this compound, have been found to be cytoprotective in PC12 cells at concentrations of 5 µM and 25 µM.[6] It is crucial to determine the optimal concentration empirically for your specific neuronal cell type and experimental model.

Q2: What is the mechanism of this compound's neuroprotective action?

A2: The neuroprotective effects of this compound and related phenolic compounds are multifactorial. Key mechanisms include:

  • Antioxidant Activity: Directly scavenging reactive oxygen species (ROS) and reducing oxidative stress, a common pathway in neurodegeneration.[7]

  • Anti-inflammatory Effects: Suppressing neuroinflammation by inhibiting signaling pathways like NF-κB and p38 MAPK, which reduces the production of inflammatory mediators.[8]

  • Modulation of Pro-Survival Pathways: Activating signaling cascades like PI3K/Akt and MAPK/ERK, which promote cell survival and inhibit apoptosis.[6]

  • Inhibition of Apoptosis: Attenuating programmed cell death by inhibiting key executioner enzymes like caspase-3.[6][9][10]

Q3: At what concentrations does this compound become cytotoxic?

A3: While specific IC50 values for this compound in neuronal cells are not widely published, data from related compounds and different cell types can provide guidance. For instance, in osimertinib-resistant lung cancer cells, this compound showed an IC50 of approximately 78 µM in PC9OR cells and 82 µM in HCC827OR cells after 48 hours.[11] A study on mthis compound in neuroblastoma cells noted that concentrations above 50 µM began to induce cell death.[2] Therefore, cytotoxicity in sensitive neuronal cultures might be expected to start in the 50-100 µM range or potentially lower, depending on the cell type and exposure duration.

Q4: Can this compound protect against specific neurotoxins?

A4: Yes. Studies have shown that this compound and its derivatives can protect neuronal cells from a variety of toxins. For example, this compound has been shown to ameliorate cell death linked to amyloid-beta42 (Aβ42) exposure in PC12 cells.[12] A structurally similar derivative protected SH-SY5Y cells from hydrogen peroxide (H2O2) and lipopolysaccharide (LPS)-induced injury.[8]

III. Data Presentation

This table summarizes key concentrations of caffeic acid esters from various studies to guide experimental design.

Table 1: Effective Concentrations of Caffeic Acid Esters in In Vitro Models

CompoundCell LineEffectConcentration(s)Reference
Mthis compoundSH-SY5YNeuroprotection (vs. H₂O₂)1 - 50 µM[2][6]
Mthis compoundSH-SY5YCytotoxicity> 50 µM[2]
Caffeic Acid Esters (general)PC12Cytoprotection5 µM, 25 µM[6]
This compoundPC12Protection vs. Aβ42Not specified[12]
This compoundPC9OR Lung CancerIC50 (Cytotoxicity)~78 µM[11]
This compoundHCC827OR Lung CancerIC50 (Cytotoxicity)~82 µM[11]
CAPECerebellar Granule NeuronsNeuroprotection (vs. 6-OHDA)10 µM[9]
CAPEHT22 Hippocampal CellsNeuroprotection (vs. Acrolein)30 µM[9]

CAPE: Caffeic Acid Phenethyl Ester, a well-studied related compound.

IV. Experimental Protocols & Workflows

General Experimental Workflow for Assessing Cytotoxicity

This workflow provides a standard procedure for testing the effects of this compound on neuronal cell viability.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis p1 Seed neuronal cells in a 96-well plate p2 Allow cells to adhere and stabilize (e.g., 24-48h) p1->p2 p3 Prepare serial dilutions of this compound in media p2->p3 p4 Treat cells with EC, vehicle, and positive/negative controls p3->p4 p5 Incubate for a defined period (e.g., 24h, 48h) p4->p5 p6 Perform cytotoxicity assay (e.g., MTT, LDH) p5->p6 p7 Measure absorbance or fluorescence with a plate reader p8 Normalize data to controls p7->p8 p9 Calculate % viability and plot dose-response curve p8->p9 p10 Determine IC50 / EC50 values p9->p10

Caption: Standard workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.

Materials:

  • Neuronal cells cultured in a 96-well plate

  • This compound (EC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Treatment: After seeding and stabilization, treat cells with various concentrations of EC and controls for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of medium.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of membrane disruption and cell death.

Materials:

  • Neuronal cells cultured in a 96-well plate

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Roche)

  • Lysis buffer (often included in the kit, for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with EC and controls as described for the MTT assay. Prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control.

    • % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100 (Where 'Spontaneous' is the LDH release from untreated, viable cells).

Proposed Neuroprotective Signaling Pathway of this compound

This diagram illustrates the potential mechanisms by which this compound may protect neuronal cells from oxidative stress and inflammation.

G cluster_stress Cellular Stressors cluster_ec Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress (H₂O₂) Inflammatory Stimuli (LPS) p38 p38 MAPK stress->p38 Activates nfkb NF-κB stress->nfkb Activates ec This compound ec->p38 Inhibits ec->nfkb Inhibits pi3k PI3K / Akt ec->pi3k Activates nrf2 Nrf2 / HO-1 ec->nrf2 Activates p38->nfkb inflam Inflammation (iNOS, COX-2) nfkb->inflam Promotes apoptosis Apoptosis (Caspase-3 activation) pi3k->apoptosis Inhibits survival Cell Survival & Neuroprotection pi3k->survival Promotes nrf2->survival Promotes inflam->apoptosis Leads to

Caption: Proposed signaling pathways for EC neuroprotection.

References

How to prevent the oxidation of ethyl caffeate during storage and experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of ethyl caffeate during storage and throughout your experimental workflow. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an ester of caffeic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties.[1] Its catechol structure (two adjacent hydroxyl groups on a phenyl ring) makes it highly susceptible to oxidation. This degradation can lead to a loss of biological activity, the formation of interfering byproducts, and inconsistent experimental results.

Q2: What are the primary factors that cause this compound to oxidize?

The main factors that accelerate the oxidation of this compound are:

  • pH: Alkaline and neutral conditions promote the deprotonation of the phenolic hydroxyl groups, making the molecule more prone to oxidation. It is more stable in acidic conditions (up to pH 6).[2]

  • Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.

  • Exposure to Light: UV and visible light can trigger photochemical reactions that lead to degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze oxidation reactions.

Q3: How can I visually determine if my this compound solution has oxidized?

A fresh, pure solution of this compound should be colorless to pale yellow. The appearance of a yellow, brown, or greenish hue is a strong indicator of oxidation and the formation of quinone-like structures and other degradation products.

Q4: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed, airtight container, protected from light (e.g., in an amber vial or wrapped in aluminum foil). For long-term storage, it is recommended to keep it in a refrigerator (2-8°C) or freezer (-20°C).

Q5: What are the best solvents for dissolving this compound to minimize oxidation?

For stock solutions, high-quality, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. It is advisable to purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound to remove dissolved oxygen.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and experimental use of this compound.

Issue 1: Discoloration of this compound Solution (Yellowing/Browning)

  • Possible Cause: Oxidation of the this compound.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use discolored solutions as the compound has likely degraded, which will lead to inaccurate and unreliable results.

    • Prepare Fresh Solution:

      • Use a deoxygenated solvent. You can achieve this by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes before use.

      • Add a stabilizing agent to your solvent. A combination of an antioxidant like ascorbic acid and a chelating agent like EDTA can be effective.

    • Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil.

    • Control Temperature: Prepare and use the solution at a low temperature (e.g., on ice) whenever possible. For storage, refer to the recommended conditions.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity in Cell Culture

  • Possible Cause: Degradation of this compound in the cell culture medium. The physiological pH (around 7.4) and temperature (37°C) of cell culture conditions can accelerate its degradation.[2]

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before treating the cells. Do not store this compound in culture medium for extended periods.

    • Minimize Incubation Time: If your experimental design allows, consider reducing the incubation time of the compound with the cells to minimize degradation.

    • Incorporate Stabilizers: Consider the compatibility of adding low concentrations of ascorbic acid and/or EDTA to your culture medium if it does not interfere with your experimental endpoints.

    • Perform a Time-Course Stability Study: To confirm degradation, you can incubate this compound in your cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC.

    • Run Appropriate Controls: Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent.

Issue 3: Precipitation of this compound in Aqueous Solutions or Cell Culture Media

  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains below the cytotoxic level for your cells (typically ≤ 0.5%).

    • Gentle Mixing: When diluting the stock solution into an aqueous medium, add it dropwise while gently vortexing or swirling to promote dispersion.

    • Sonication: A brief sonication in an ultrasonic bath may help to redissolve small amounts of precipitate.

    • Lower Working Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound that is within its solubility limit in the experimental medium.

III. Data Presentation

While specific quantitative stability data for this compound is limited in the literature, the following table provides a qualitative summary of the stability of caffeic acid and its esters based on available information for related compounds. This can be used as a general guideline for handling this compound.

Condition Parameter Stability of Caffeic Acid and its Esters Recommendation for this compound
pH Acidic (pH < 6)Generally stable[2]Maintain solutions at a slightly acidic pH if experimentally feasible.
Neutral (pH ~7)Prone to degradation[2]Minimize time in neutral buffers. Prepare fresh solutions.
Alkaline (pH > 7.4)Rapid degradation[2]Avoid alkaline conditions.
Temperature Refrigerated (2-8°C)Increased stabilityStore stock and working solutions at low temperatures.
Room Temperature (~25°C)Moderate degradationLimit exposure to room temperature.
Elevated (e.g., 37°C)Accelerated degradationMinimize incubation times at physiological temperatures.
Light DarkStableStore in light-protected containers (amber vials, foil-wrapped).
Exposed to LightProne to photodegradationAvoid exposure to direct light.
Oxygen AnaerobicStablePrepare solutions with deoxygenated solvents and store under inert gas.
AerobicProne to oxidationMinimize exposure to air.
Metal Ions AbsentMore stableUse high-purity water and reagents. Consider adding a chelating agent.
Present (e.g., Fe³⁺, Cu²⁺)Accelerated oxidationAdd a chelating agent like EDTA.

IV. Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free this compound Solution

This protocol describes the preparation of an this compound solution with minimal oxygen content to prevent oxidation.

Materials:

  • This compound powder

  • High-purity solvent (e.g., anhydrous DMSO or ethanol)

  • Inert gas (e.g., nitrogen or argon) with a regulator and tubing

  • A long needle or a sparging stone

  • Sterile, airtight vials with septa

Procedure:

  • Solvent Deoxygenation:

    • Place the desired volume of solvent into a flask or bottle with a headspace.

    • Insert the long needle or sparging stone into the solvent, ensuring the tip is below the liquid surface.

    • Gently bubble the inert gas through the solvent for at least 15-30 minutes to displace dissolved oxygen.[3][4]

  • Preparation of this compound Stock Solution:

    • Weigh the required amount of this compound powder into a sterile, airtight vial.

    • Seal the vial with a septum.

    • Using a syringe, carefully draw the deoxygenated solvent and inject it into the vial containing the this compound.

    • Gently swirl or vortex the vial until the this compound is completely dissolved.

    • To maintain an inert atmosphere in the headspace of the vial, you can briefly flush it with the inert gas using a needle connected to the gas line and a second needle as an outlet.

  • Storage:

    • Store the prepared stock solution in the sealed vial at the recommended temperature (-20°C or -80°C) and protected from light.

Protocol 2: Stability Assessment of this compound by HPLC-UV (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide) for stress testing

  • pH meter

  • Water bath or incubator

  • Photostability chamber

HPLC Method Parameters (Example):

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid this compound or the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber for a specified duration.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

    • Run a chromatogram and identify the peak for this compound based on its retention time compared to a standard.

    • Quantify the peak area of this compound to determine the percentage of degradation over time.

    • Monitor the appearance of new peaks, which represent degradation products.

V. Mandatory Visualizations

Oxidation_Pathway EthylCaffeate This compound (Catechol Structure) Semiquinone Semiquinone Radical EthylCaffeate->Semiquinone Oxidation (Loss of H+ and e-) Quinone o-Quinone Semiquinone->Quinone Further Oxidation Polymerized Polymerized Products (Brown Pigments) Quinone->Polymerized Polymerization

Caption: Simplified oxidation pathway of this compound leading to the formation of colored products.

Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Degradation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Examine Solution (Color, Precipitate) start->check_solution prepare_fresh Prepare Fresh Solution with Stabilizers check_storage->prepare_fresh Improper optimize_protocol Optimize Experimental Protocol (e.g., shorter incubation) check_storage->optimize_protocol Proper check_solution->prepare_fresh Degraded check_solution->optimize_protocol Clear perform_stability Conduct Stability Study (e.g., HPLC time-course) prepare_fresh->perform_stability continue_experiment Proceed with Experiment perform_stability->continue_experiment Stability Confirmed optimize_protocol->perform_stability Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution stress_samples Expose Aliquots to Stress Conditions (pH, Temp, Light, Oxidant) prep_stock->stress_samples inject_samples Inject Samples at Different Time Points stress_samples->inject_samples acquire_data Acquire Chromatograms (UV at 325 nm) inject_samples->acquire_data quantify_peak Quantify this compound Peak Area acquire_data->quantify_peak identify_degradation Identify and Quantify Degradation Products quantify_peak->identify_degradation determine_kinetics Determine Degradation Kinetics identify_degradation->determine_kinetics

References

Refining extraction protocols to maximize ethyl caffeate yield from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols to maximize the yield of ethyl caffeate from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The yield of this compound is primarily influenced by a combination of factors, including the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio. The selection of an appropriate extraction method (e.g., maceration, Soxhlet, ultrasound-assisted, or microwave-assisted extraction) also plays a crucial role.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: this compound, being a phenolic ester, exhibits good solubility in polar organic solvents. Ethanol and ethyl acetate are commonly used and have shown effectiveness.[2][3] Mixtures of alcohol and water (hydroalcoholic solutions) can also be highly effective, as the water component can enhance the extraction of more polar compounds while the alcohol component solubilizes the this compound.[1] The optimal solvent is often a balance between solubility, selectivity for the target compound, and ease of removal post-extraction.

Q3: How does temperature affect the stability and extraction efficiency of this compound?

A3: Generally, increasing the extraction temperature enhances the solubility and diffusion rate of this compound, which can lead to higher yields and shorter extraction times. However, excessively high temperatures can lead to the degradation of thermolabile compounds like some phenolics.[4] For many phenolic compounds, an optimal temperature range is typically between 40°C and 70°C.[4][5] It is crucial to find a balance that maximizes extraction efficiency without causing significant degradation of the target compound.

Q4: Can the pH of the extraction medium impact the yield?

A4: Yes, the pH of the extraction medium can influence the stability and recovery of phenolic compounds. For phenolic acids and their esters, maintaining a slightly acidic to neutral pH is often beneficial to prevent ionization and potential degradation, which can occur under alkaline conditions.[5]

Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?

A5: UAE and MAE offer several advantages over traditional methods like maceration and Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher yields.[6] These methods enhance mass transfer and cell wall disruption, leading to more efficient extraction.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Inappropriate Solvent Selection: The solvent may not be optimal for solubilizing this compound from your specific plant matrix.

      • Solution: Experiment with different solvents of varying polarities, such as ethanol, methanol, ethyl acetate, and acetone, as well as hydroalcoholic mixtures (e.g., 70% ethanol).[7][8]

    • Suboptimal Extraction Parameters: The temperature and/or duration of the extraction may be insufficient.

      • Solution: Systematically optimize the extraction temperature and time. For many phenolics, temperatures between 40-70°C are effective.[4][5] Employ a time-course study to determine the point of diminishing returns for extraction duration.

    • Inefficient Cell Lysis: The plant material may not be sufficiently ground, preventing the solvent from effectively penetrating the cells.

      • Solution: Ensure the plant material is finely powdered to maximize the surface area available for extraction.

    • Degradation of this compound: High temperatures or extreme pH levels during extraction or solvent evaporation can degrade the target compound.

      • Solution: Use moderate temperatures for extraction and a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress. Maintain a slightly acidic to neutral pH during extraction.[5]

Issue 2: Co-extraction of Impurities

  • Question: My extract contains a high level of impurities, complicating the purification of this compound. What can I do?

  • Answer:

    • Lack of Solvent Selectivity: The chosen solvent may be too broad in its extraction capabilities.

      • Solution: Consider a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound.

    • Post-Extraction Cleanup: The crude extract may require further purification.

      • Solution: Employ liquid-liquid partitioning. For example, after primary extraction with a polar solvent, you can partition the extract between water and a less polar solvent like ethyl acetate to selectively move this compound into the organic phase, leaving more polar impurities in the aqueous phase. Column chromatography can also be used for further purification.

Issue 3: Emulsion Formation During Liquid-Liquid Partitioning

  • Question: I am experiencing persistent emulsions during the liquid-liquid partitioning step, making phase separation difficult. How can I resolve this?

  • Answer:

    • Presence of Surfactant-like Molecules: Natural products often contain compounds that can act as emulsifiers.

      • Solution:

        • Add Brine: Introduce a saturated sodium chloride (NaCl) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

        • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

        • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

Quantitative Data Presentation

Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC)

Extraction MethodSolventTemperature (°C)TimeTPC Yield (mg GAE/g DW)Reference
Maceration70% EthanolRoom Temp24 h17.61(Adapted from)
Soxhlet70% EthanolBoiling Point6 h13.89(Adapted from)
Ultrasound-Assisted (UAE)70% Ethanol5030 min19.36(Adapted from)
Microwave-Assisted (MAE)70% Ethanol6010 minVaries(Adapted from[6])

GAE: Gallic Acid Equivalents; DW: Dry Weight. Note: These are representative values for total phenolic content and may vary for specific this compound yields.

Table 2: Effect of Solvent on Extraction Yield and Total Phenolic Content (TPC)

SolventExtraction Yield (%)TPC (mg GAE/g)
Methanol10.5667.61
Ethanol8.9571.82
Ethyl Acetate2.45108.16
Acetone3.35100.64
Dichloromethane2.1743.05
Chloroform3.2073.48

Source: Adapted from. Note: Data is for Avicennia officinalis and represents general trends.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 mL/g).

  • Sonication:

    • Place the flask in an ultrasonic bath.

    • Set the sonication frequency to 40 kHz and the power to 100 W.

    • Maintain the temperature at 50°C for 30 minutes.

  • Recovery:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to maximize yield.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

  • Quantification: Analyze the this compound content in the crude extract using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup:

    • Place 5 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add 100 mL of 70% ethanol (solvent-to-solid ratio of 20:1 mL/g).

  • Microwave Irradiation:

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 300 W and the extraction time to 10 minutes.

    • Set the temperature limit to 60°C to prevent overheating and degradation.

  • Recovery:

    • After extraction and cooling, filter the mixture as described in the UAE protocol.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

  • Quantification: Quantify the this compound content using HPLC.

Visualizations

Experimental_Workflow A Plant Material Collection and Preparation B Choice of Extraction Method A->B C Maceration / Soxhlet (Traditional) B->C Simplicity D UAE / MAE (Modern) B->D Efficiency E Optimization of Parameters (Solvent, Temp, Time, Ratio) C->E D->E F Extraction E->F G Filtration / Centrifugation F->G H Solvent Evaporation (Rotary Evaporator) G->H I Crude Extract H->I J Purification (Optional) (LLE, Chromatography) I->J L Quantification (HPLC) I->L K Pure this compound J->K K->L

Caption: Workflow for this compound Extraction and Analysis.

Troubleshooting_Low_Yield Start Low Ethyl Caffeate Yield Q1 Is the solvent appropriate? Start->Q1 A1_Yes Are extraction parameters optimal? Q1->A1_Yes Yes A1_No Test different solvents (e.g., EtOH, EtOAc, hydroalcoholic) Q1->A1_No No Q2 Is plant material finely ground? A1_Yes->Q2 No A2_Yes Is there evidence of degradation? A1_Yes->A2_Yes Yes End Yield Improved A1_No->End Q2->A2_Yes Yes Q3 Reduce particle size Q2->Q3 No A3_Yes Lower temperature, check pH A2_Yes->A3_Yes Yes A3_No Consider alternative methods (UAE/MAE) A2_Yes->A3_No No A2_No Optimize temperature and time A2_No->End Q3->End A3_Yes->End A3_No->End

Caption: Troubleshooting Logic for Low this compound Yield.

References

Addressing variability in results from ethyl caffeate treatment in cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in results from ethyl caffeate treatment in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound between different cancer cell lines. What are the potential reasons for this?

A1: Variability in IC50 values across different cancer cell lines is expected and can be attributed to several factors:

  • Genetic and Phenotypic Heterogeneity: Cancer cell lines, even from the same tissue of origin, possess unique genetic mutations, gene expression profiles, and signaling pathway activities. These differences can influence the cellular response to this compound.

  • Differential Expression of Molecular Targets: The primary molecular targets of this compound and its downstream effectors may be expressed at different levels in various cell lines. For instance, cell lines with higher expression of pro-survival proteins or lower expression of pro-apoptotic proteins may exhibit greater resistance.

  • Variations in Signaling Pathways: The basal activity and feedback mechanisms of signaling pathways modulated by this compound, such as the PI3K/Akt and NF-κB pathways, can differ significantly among cell lines, leading to varied responses.

  • Metabolic Differences: Cell lines can have different metabolic rates and enzymatic activities, which may affect the uptake, metabolism, and stability of this compound.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes. It is crucial to maintain consistent cell culture practices.[1]

Q2: What are the known signaling pathways affected by this compound and its analogs in cancer cells?

A2: this compound and its well-studied analog, caffeic acid phenethyl ester (CAPE), have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation:

  • PI3K/Akt Pathway: this compound has been observed to suppress the phosphorylation of PI3K and Akt, key components of a major survival pathway in cancer.[2][3] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

  • NF-κB Pathway: this compound can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[4][5] This inhibition can occur by preventing the binding of NF-κB to its DNA target sequences.[4]

  • MAPK Pathway: While this compound itself has not been shown to affect the activation of MAPKs, related compounds can modulate this pathway, which is involved in cellular responses to a variety of stimuli.[4]

Q3: Can the stability of this compound in cell culture media affect experimental results?

A3: Yes, the stability of any compound in cell culture media is a critical factor. Phenolic compounds like this compound can be susceptible to degradation under certain conditions (e.g., pH, temperature, presence of reactive oxygen species).[6] Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in underestimation of its potency and inconsistent results. It is advisable to prepare fresh stock solutions and minimize the time the compound is in the culture medium before analysis, especially for longer incubation periods.

Data Presentation

IC50 Values of Caffeic Acid Phenethyl Ester (CAPE) and other Caffeic Acid Esters in Various Cancer Cell Lines

Note: Specific IC50 data for this compound is limited in the currently available literature. The following table provides data for the closely related and extensively studied analog, Caffeic Acid Phenethyl Ester (CAPE), and other caffeic acid esters to serve as a reference.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
CAPEA549Lung Carcinoma~100Not Specified[7]
CAPEHT1080Fibrosarcoma5Not Specified[7]
CAPEG361Melanoma20Not Specified[7]
CAPEU2OSOsteosarcoma60Not Specified[7]
CAPEMCF-7Breast Adenocarcinoma5Not Specified[7]
CAPEMDA-MB-231Breast Adenocarcinoma14.08Not Specified[4]
CAPEHs578TBreast Carcinoma8.01Not Specified[4]
CAPEHCT116Colorectal Carcinoma12.07 (as 6.47 mg/L)72[8]
CAPESK-MEL-28Melanoma1548[9]
Octyl CaffeateA549Lung Carcinoma54.2 ± 10.1Not Specified[10]
Phenylpropyl CaffeateA549Lung Carcinoma80.2 ± 1.3Not Specified[10]
Decyl CaffeateA549Lung Carcinoma74.9 ± 2.1Not Specified[10]
Caffeic acid n-butyl esterA549Lung Carcinoma25Not Specified[11]
Caffeic acid n-butyl esterSNU-5Gastric Carcinoma>100Not Specified[11]
Caffeic acid n-butyl esterPC-3Prostate Adenocarcinoma>100Not Specified[11]
Caffeic acid n-butyl esterMCF-7Breast Adenocarcinoma>100Not Specified[11]
Caffeic acid n-butyl esterMiaPaca-2Pancreatic Carcinoma>100Not Specified[11]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay (e.g., MTT) Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding replicates. Calibrate pipettes regularly.
Edge Effects in Microplates Avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure final solvent concentration is non-toxic to cells).
Interference with Assay Reagents Natural compounds can sometimes interfere with colorimetric assays. Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent.[12] If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo).
Variable Incubation Times Ensure that the incubation time with this compound and the assay reagent is consistent across all plates and experiments.
Issue 2: Inconsistent Apoptosis Detection (Annexin V/PI Staining)
Potential Cause Troubleshooting Steps
Sub-optimal Staining Titrate the concentrations of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations for your cell line.
Cell Clumping Ensure single-cell suspension by gentle pipetting before staining. Cell clumps can lead to inaccurate flow cytometry readings.
False Positives Harsh cell handling (e.g., vigorous vortexing, high-speed centrifugation) can damage cell membranes and lead to false positive PI staining. Handle cells gently throughout the protocol.
Incorrect Gating Strategy Use unstained, single-stained (Annexin V only and PI only), and positive control (cells treated with a known apoptosis inducer) samples to set up proper compensation and gating on the flow cytometer.
Low Apoptotic Population The concentration of this compound or the incubation time may be insufficient to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment to optimize these parameters.
Issue 3: Weak or No Signal in Western Blotting
Potential Cause Troubleshooting Steps
Low Protein Expression The target protein may be expressed at low levels in the chosen cell line. Increase the amount of protein loaded onto the gel. Consider using a positive control cell line known to express the protein of interest.
Inefficient Protein Transfer Verify successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to the molecular weight of the target protein.
Sub-optimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution for your experiment.
Inactive Antibodies Ensure antibodies have been stored correctly and have not expired. Test the secondary antibody by dot blotting.
Insufficient Incubation Time Increase the incubation time for the primary antibody, for example, by incubating overnight at 4°C.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA), neutralize, and collect the cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blotting for Protein Expression Analysis
  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathways

Ethyl_Caffeate_Signaling EC This compound PI3K PI3K EC->PI3K Inhibits NFkB NF-κB EC->NFkB Inhibits DNA Binding Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival IKK IKK IkB IκBα IKK->IkB IkB->NFkB Inhibits Inflammation_Proliferation Inflammation & Cell Proliferation NFkB->Inflammation_Proliferation

Caption: this compound's main signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot) Treatment->Protein Data_Analysis Data Analysis: IC50, Apoptotic Rate, Protein Levels Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis

Caption: General experimental workflow.

Troubleshooting Logic

Caption: A logical approach to troubleshooting.

References

Optimizing parameters for molecular dynamics simulations of ethyl caffeate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting molecular dynamics (MD) simulations of ethyl caffeate.

Frequently Asked Questions (FAQs)

Q1: Which force field is most appropriate for simulating this compound?

A1: For small organic molecules like this compound, the most commonly used and appropriate force fields are the Generalized AMBER Force Field (GAFF/GAFF2) and the CHARMM General Force Field (CGenFF).[1][2][3] Both are specifically designed to be compatible with biomolecular force fields like AMBER and CHARMM, respectively, allowing for simulations of this compound in complex with proteins or nucleic acids.[1] The choice between them often depends on the user's familiarity with the GROMACS or AMBER simulation packages and the force field used for the larger biomolecule in the system.

Q2: How do I generate parameters for this compound if they are not available in the standard force field?

A2: Generating accurate parameters, a process called parameterization, is crucial for a reliable simulation.[4] The general workflow involves using quantum mechanics (QM) calculations to derive key parameters, especially for partial atomic charges and dihedral angles, which govern the molecule's conformational flexibility.[5][6] Tools like Antechamber (for GAFF) and the ParamChem server (for CGenFF) can automate much of this process.[3][7][8] The procedure typically involves optimizing the molecule's geometry at a QM level of theory (e.g., HF/6-31G*) and then deriving Restrained Electrostatic Potential (RESP) charges.[2][8][9]

Q3: My this compound molecule is behaving strangely in the simulation (e.g., unnatural conformations). What could be the cause?

A3: Unphysical behavior of a small molecule in an MD simulation often points to issues with the force field parameters, particularly the dihedral angle terms.[5] The default parameters generated by automated tools may not perfectly capture the rotational energy barriers of all rotatable bonds in a conjugated system like this compound. It may be necessary to manually refine the dihedral parameters by performing a QM potential energy surface scan for the problematic bond and fitting the dihedral term in the force field to this QM data.[6][10]

Q4: The simulation of my protein-ethyl caffeate complex is unstable. What are some common troubleshooting steps?

A4: System instability can arise from several sources. Here are some initial troubleshooting steps:

  • Check for Steric Clashes: Ensure there are no steric clashes in your initial structure. A thorough energy minimization of the system before starting the simulation is critical.[7]

  • Verify Ligand Parameters: As mentioned in Q3, incorrect ligand parameters can cause instability. Pay close attention to the partial charges and dihedral terms.

  • Equilibration Protocol: A gradual and thorough equilibration protocol is essential. This typically involves an initial phase of NVT (constant Number of particles, Volume, and Temperature) ensemble simulation to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble simulation to stabilize the pressure and density before the final production run.[11]

  • Time Step: Using too large a time step in the integration of Newton's equations of motion can lead to numerical instability.[12] A time step of 2 fs is common, but may need to be reduced if the system is unstable.

Troubleshooting Guides

Guide 1: Issues with Ligand Parameterization
Problem Possible Cause Suggested Solution
Simulation crashes immediately.Bad initial geometry or incorrect atomic charges leading to very large forces.1. Perform a geometry optimization of the this compound molecule using a QM method (e.g., at the HF/6-31G* level of theory) before generating parameters.[2][13] 2. Verify the total charge of the molecule is correct (should be neutral for this compound). 3. Use a robust method like RESP to derive partial atomic charges.[8][9]
Unrealistic bond lengths or angles during simulation.Incorrect bond or angle force constants.1. Most modern force fields like GAFF and CGenFF have reliable bond and angle parameters derived from a wide range of model compounds.[1] This issue is more likely if using a less common force field or if atom types are incorrectly assigned. 2. Ensure that the atom types assigned by the parameterization tool (e.g., Antechamber) are appropriate for the chemical environment of each atom in this compound.
Inaccurate conformational sampling (e.g., molecule is too rigid or too flexible).Poorly parameterized dihedral angle terms.1. Identify the key rotatable bonds in this compound. 2. Perform a relaxed potential energy surface scan for each of these dihedral angles using a QM method. 3. Fit the force field's dihedral energy function to the resulting QM energy profile to obtain more accurate parameters.[10]
Guide 2: System Instability in Production MD
Problem Possible Cause Suggested Solution
System temperature or pressure is highly unstable and fluctuating.Inadequate equilibration of the system.1. Increase the duration of the NVT and NPT equilibration steps.[11] 2. Consider a more gradual heating of the system to the target temperature during equilibration. 3. Ensure the correct thermostat and barostat algorithms are being used for your chosen ensemble.
The molecule rapidly moves out of the simulation box.Issues with periodic boundary conditions (PBC) or incorrect box setup.1. Ensure that the simulation box is large enough to contain the molecule of interest plus a sufficient solvent layer (a minimum of 10-12 Å from the molecule to the box edge is a common rule of thumb). 2. Use appropriate PBC-aware trajectory analysis tools to correctly visualize the molecule in the center of the box.
This compound forms unrealistic aggregates.Force field inaccuracies, particularly in the van der Waals or electrostatic terms, can sometimes lead to artificial self-association.[14]1. Review the partial charges to ensure they are not overestimated, which could lead to overly strong electrostatic interactions. 2. Ensure that the simulation is long enough to observe whether the aggregation is a stable state or a transient fluctuation.

Experimental Protocols

Protocol 1: Generating GAFF Parameters for this compound using AMBERTools

This protocol outlines the general steps for generating General AMBER Force Field (GAFF) parameters for this compound for use in MD simulations with software like AMBER or GROMACS.[3]

  • Create a 3D Structure: Generate a 3D structure of this compound in a format like .mol2 or .pdb. Ensure the structure has reasonable bond lengths and angles.

  • Geometry Optimization (QM): Perform a quantum mechanical geometry optimization to obtain a low-energy conformation. This is typically done with a program like Gaussian at the HF/6-31G* level of theory.[2][13]

  • Antechamber for Atom Typing and Initial Parameters: Use the antechamber program from AMBERTools to assign GAFF atom types to the optimized structure of this compound. This will also generate an initial topology file.

  • Partial Charge Calculation (RESP):

    • Use antechamber to generate an input file for a QM program to calculate the electrostatic potential (ESP) around the molecule.

    • Run the QM calculation.

    • Use the respgen and resp programs in AMBERTools to fit the partial atomic charges to the calculated ESP, creating RESP charges which are generally more robust for condensed-phase simulations.[8][9]

  • Generate Final Topology and Coordinate Files: Use the parmchk2 program to check for any missing force field parameters and to generate a file containing them. Then, use tleap (the AMBER preparatory program) to combine the structural information, the charges, and the parameters to generate the final topology (.prmtop) and coordinate (.inpcrd) files for the simulation.[15]

Visualizations

G cluster_prep System Preparation cluster_sim Simulation Protocol cluster_analysis Analysis start Initial Structure (this compound + Protein) forcefield Choose Force Field (e.g., AMBER/CHARMM) start->forcefield parameterize Generate Ligand Parameters (GAFF/CGenFF) forcefield->parameterize solvate Solvate with Water (e.g., TIP3P) parameterize->solvate ions Add Ions for Neutralization solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure & Density) nvt->npt production Production MD Run npt->production trajectory Analyze Trajectory production->trajectory properties Calculate Properties (RMSD, RMSF, etc.) trajectory->properties

Caption: A typical workflow for setting up and running an MD simulation of a small molecule-protein complex.

G cluster_qm QM Calculations start Optimized 3D Structure of this compound (QM) antechamber Antechamber: Assign GAFF Atom Types start->antechamber esp_calc Calculate Electrostatic Potential (ESP) start->esp_calc tleap Tleap: Combine & Build Topology antechamber->tleap antechamber->esp_calc resp_charge Derive RESP Charges parmchk Parmchk2: Check/Generate Missing Parameters resp_charge->parmchk parmchk->tleap output Final Files: Topology (.prmtop) Coordinates (.inpcrd) tleap->output esp_calc->resp_charge

Caption: Workflow for generating GAFF parameters for this compound using the AMBERTools suite.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Ethyl Caffeate and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of two prominent natural compounds: ethyl caffeate and curcumin. By presenting key experimental data, outlining methodologies, and visualizing molecular pathways, this document aims to equip researchers with the necessary information to evaluate their potential therapeutic applications.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the key quantitative data from a comparative study investigating the effects of this compound and curcumin on inflammatory markers in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC₅₀ (μg/mL)
This compound5.5[1][2]
Curcumin>20

IC₅₀ represents the concentration required to inhibit 50% of the LPS-induced NO production.

Table 2: Effect on Prostaglandin E₂ (PGE₂) Production

CompoundConcentration (μg/mL)Inhibition of PGE₂ Production
This compound1Marked suppression[1]
2-5Total inhibition[1]
Curcumin2-540-78% inhibition[1]

Table 3: Cytotoxicity in RAW 264.7 Macrophages

CompoundConcentration (μg/mL)Cell Viability
This compound≤ 10Little to no cytotoxicity[1]
Curcumin5< 50% viable cells[1]

Mechanisms of Anti-inflammatory Action

Both this compound and curcumin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their precise mechanisms of action show notable differences.

This compound:

This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. It achieves this by directly impairing the binding of the NF-κB complex to its DNA target sequences, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2.[1][2] Interestingly, this compound does not affect the upstream events in the NF-κB pathway, such as the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB.[1][2] Furthermore, it does not significantly inhibit the activation of mitogen-activated protein kinases (MAPKs), another crucial set of inflammatory signaling molecules.[1][2] More recent studies suggest that this compound may also modulate the SIRT1/NF-κB signaling pathway and the Aryl Hydrocarbon Receptor (AhR) signaling.[3][4][5]

Curcumin:

Curcumin demonstrates a broader spectrum of anti-inflammatory activity by targeting multiple signaling pathways. It is a well-established inhibitor of the NF-κB pathway, where it acts upstream by preventing the phosphorylation and degradation of IκBα, thus blocking the nuclear translocation of NF-κB.[6][7] In addition to its effects on NF-κB, curcumin also significantly inhibits the activation of various MAPKs, including p38, JNK, and ERK.[8][9][10] This multi-targeted approach allows curcumin to regulate a wider array of inflammatory mediators.[11][12] Some evidence also points to its ability to upregulate PPAR-γ, which has anti-inflammatory properties.[13]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which this compound and curcumin modulate inflammatory signaling pathways.

Ethyl_Caffeate_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_p65 NF-κB (p65/p50) IκBα->NFκB_p65 Inhibits nucleus_NFκB NF-κB NFκB_p65->nucleus_NFκB Translocates EC This compound DNA DNA (κB site) EC->DNA Inhibits Binding nucleus_NFκB->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: this compound's mechanism of NF-κB inhibition.

Curcumin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_p38 p38 MAPK TLR4->MAPK_p38 Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_p65 NF-κB (p65/p50) IκBα->NFκB_p65 Inhibits nucleus_NFκB NF-κB NFκB_p65->nucleus_NFκB Translocates nucleus_AP1 AP-1 MAPK_p38->nucleus_AP1 Activates Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->MAPK_p38 Inhibits DNA_NFkB DNA (κB site) nucleus_NFκB->DNA_NFkB Binds DNA_AP1 DNA (AP-1 site) nucleus_AP1->DNA_AP1 Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA_NFkB->Pro_inflammatory_Genes Transcription DNA_AP1->Pro_inflammatory_Genes Transcription

Caption: Curcumin's inhibitory action on NF-κB and MAPK pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound or curcumin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, 100 µL of the culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve generated with sodium nitrite.

3. Prostaglandin E₂ (PGE₂) Assay (ELISA)

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE₂ in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after treatment.

    • The assay is performed using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a PGE₂ antibody, along with a fixed amount of horseradish peroxidase (HRP)-conjugated PGE₂.

    • After incubation and washing, a substrate solution is added, and the color development is stopped.

    • The absorbance is read at 450 nm. The concentration of PGE₂ is inversely proportional to the color intensity.

4. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

  • Procedure:

    • After treatment with the compounds for 24 hours, the culture medium is replaced with fresh medium containing 0.5 mg/mL MTT.

    • Cells are incubated for an additional 4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm.

5. Western Blot Analysis for Signaling Proteins

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Cells are lysed, and the protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound or Curcumin cell_culture->treatment lps_stimulation LPS Stimulation (1 µg/mL) treatment->lps_stimulation incubation Incubation lps_stimulation->incubation griess_assay Griess Assay for NO incubation->griess_assay elisa ELISA for PGE₂ incubation->elisa mtt_assay MTT Assay for Viability incubation->mtt_assay western_blot Western Blot for Signaling Proteins incubation->western_blot end Data Analysis & Comparison griess_assay->end elisa->end mtt_assay->end western_blot->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

A Head-to-Head Comparison: Ethyl Caffeate and Celecoxib in the Inhibition of COX-2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Inflammation and Drug Discovery

In the landscape of anti-inflammatory research, the quest for potent and selective inhibitors of cyclooxygenase-2 (COX-2) remains a critical focus. This guide provides a detailed, data-driven comparison of two such agents: the natural phenolic compound, ethyl caffeate, and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of their respective mechanisms, quantitative efficacy, and the experimental protocols to evaluate them.

Executive Summary

This compound, a natural compound, and celecoxib, a synthetic drug, both demonstrate significant inhibitory effects on COX-2 expression, a key mediator of inflammation and pain. However, they achieve this through distinct mechanisms. Celecoxib acts as a direct, selective inhibitor of the COX-2 enzyme.[1] In contrast, this compound exerts its effect upstream by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcriptional regulator of the COX-2 gene.[2] Notably, in a direct comparative study on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression in mouse skin, this compound demonstrated a superior inhibitory effect to that of celecoxib.[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and celecoxib, providing a comparative view of their potency. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparison of IC50 values should be interpreted with caution.

Table 1: In Vitro Inhibitory Potency

CompoundAssayTarget/MarkerCell Line/SystemIC50 ValueReference
This compound Nitric Oxide ProductioniNOSRAW 264.7 Macrophages5.5 µg/mL[2]
Celecoxib COX-2 Enzyme ActivityCOX-2Purified Enzyme40 nM[3]
Celecoxib CytotoxicityCell ViabilityHeLa Cells43 µM[4]

Table 2: In Vivo Efficacy

CompoundModelStimulusOutcomeResultReference
This compound Mouse SkinTPACOX-2 ExpressionSuperior inhibition compared to celecoxib[2]
Celecoxib Mouse SkinTPACOX-2 ExpressionSignificant inhibition[2]

Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of this compound and celecoxib in suppressing COX-2 expression are a key differentiating factor for researchers to consider.

This compound: Targeting the Transcription Factor NF-κB

This compound's anti-inflammatory prowess lies in its ability to interfere with the NF-κB signaling pathway.[2] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it binds to the promoter region of the COX-2 gene, initiating its transcription. This compound has been shown to inhibit this process by impairing the binding of NF-κB to its DNA consensus sequence.[2] This upstream intervention prevents the synthesis of new COX-2 mRNA and, consequently, new COX-2 protein.

Celecoxib: Direct and Selective Enzyme Inhibition

Celecoxib, a diaryl-substituted pyrazole, functions as a highly selective inhibitor of the COX-2 enzyme.[1] Its chemical structure allows it to fit into the active site of the COX-2 isoenzyme, which is larger and more flexible than that of the constitutively expressed COX-1.[5] By binding to and blocking the active site of COX-2, celecoxib prevents the conversion of arachidonic acid into prostaglandins, the downstream mediators of inflammation and pain.[6]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

COX2_Inhibition_Pathways cluster_EC This compound Pathway cluster_Celecoxib Celecoxib Pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation NF-kB DNA Binding NF-kB DNA Binding NF-kB Activation->NF-kB DNA Binding COX-2 Gene Transcription COX-2 Gene Transcription NF-kB DNA Binding->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme This compound This compound This compound->NF-kB DNA Binding Inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Inhibits

Caption: Mechanisms of COX-2 inhibition by this compound and Celecoxib.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment LPS Stimulation LPS Stimulation Cell Culture & Treatment->LPS Stimulation Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction LPS Stimulation->Cell Lysis & Protein Extraction Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis & Protein Extraction->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (Western Blot) Protein Transfer (Western Blot) SDS-PAGE->Protein Transfer (Western Blot) Membrane Blocking Membrane Blocking Protein Transfer (Western Blot)->Membrane Blocking Primary Antibody Incubation (anti-COX-2) Primary Antibody Incubation (anti-COX-2) Membrane Blocking->Primary Antibody Incubation (anti-COX-2) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (anti-COX-2)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: A typical experimental workflow for Western Blot analysis of COX-2.

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing findings, the following are detailed protocols for key experiments.

Western Blot Analysis for COX-2 Protein Expression

This protocol is adapted for use with RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound or celecoxib for 1 hour.

    • Stimulate cells with 1 µg/mL of LPS for 18-24 hours to induce COX-2 expression.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Real-Time Quantitative PCR (RT-qPCR) for COX-2 mRNA Expression

This protocol is suitable for analyzing COX-2 mRNA levels in cells such as TPA-treated MCF-7 cells.

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to the desired confluency.

    • Treat cells with the test compounds (this compound or celecoxib) followed by stimulation with TPA.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA isolation kit.

    • Assess RNA quality and quantity.

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • RT-qPCR:

    • Perform real-time PCR using a qPCR system with SYBR Green master mix.

    • Use specific primers for the COX-2 gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative expression of COX-2 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the untreated control.[7]

In Vitro COX-2 Enzyme Activity Assay

This fluorometric assay can be used to determine the direct inhibitory effect of compounds on COX-2 activity.

  • Reagents and Preparation:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • A suitable fluorometric probe.

    • Assay buffer.

    • Test compounds (this compound, celecoxib) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Include a no-enzyme control, a vehicle control (solvent only), and a positive control inhibitor (e.g., celecoxib).

    • Pre-incubate the plate at the desired temperature.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement and Analysis:

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Both this compound and celecoxib are effective inhibitors of COX-2 expression, albeit through different mechanisms. The evidence suggests that this compound's upstream targeting of the NF-κB pathway may offer a broader anti-inflammatory profile and, in at least one in vivo model, superior efficacy in downregulating COX-2. Celecoxib remains a potent and highly selective direct inhibitor of the COX-2 enzyme. The choice between these or similar compounds for further research and development will depend on the specific therapeutic goals and the desired molecular target profile. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of novel COX-2 inhibitors.

References

A Comparative Analysis of the Antioxidant Activity of Ethyl Caffeate and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The exploration of natural compounds with potent antioxidant properties is a cornerstone of research in pharmacology, food science, and cosmetics. Among these, phenolic compounds like caffeic acid and its ester derivatives have garnered significant attention. This guide provides a comparative analysis of the antioxidant activity of ethyl caffeate and its parent compound, caffeic acid, supported by experimental data and detailed methodologies.

Introduction to Caffeic Acid and this compound

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic acid in plants, known for its significant antioxidant properties.[1][2] Its structure, featuring a catechol group (two adjacent hydroxyl groups on a benzene ring) and a carboxylic acid moiety, is crucial for its radical scavenging activity. This compound is an ester derivative of caffeic acid, where the carboxylic acid group is esterified with ethanol. This structural modification can influence its lipophilicity and, consequently, its antioxidant efficacy in different systems.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and caffeic acid have been evaluated using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[3][4][5]

Below is a summary of representative data comparing the antioxidant activities of these two compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. FRAP values are expressed as Fe(II) equivalents, where a higher value signifies greater reducing power.

Compound DPPH Assay (IC50) ABTS Assay (IC50) FRAP Assay (Value)
Caffeic Acid ~15.3 µM[3]-Higher than some of its derivatives[6]
This compound ---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the three key antioxidant assays mentioned.

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

  • Reagent Preparation :

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the test compounds (this compound, caffeic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure :

    • In a test tube or a 96-well plate, add a specific volume of the test sample or standard solution (e.g., 20 μL).

    • Add a larger volume of the DPPH working solution (e.g., 200 μL) to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer or a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[10][11]

  • Reagent Preparation :

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[10][11][12]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10][11][12]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]

  • Assay Procedure :

    • Add a small volume of the test sample or standard (e.g., 5-20 µL) to a cuvette or a well of a 96-well plate.[10][11]

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 180-190 µL or 3.995 mL).[10][11]

    • Incubate the mixture at room temperature for a specific period (e.g., 6-30 minutes).[11]

    • Measure the absorbance at 734 nm.[10][11]

  • Calculation : The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[13][14]

  • Reagent Preparation :

    • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution in a 10:1:1 ratio.[13][15]

    • The reagent should be warmed to 37°C before use.[13]

  • Assay Procedure :

    • Add a small volume of the sample or standard to a test tube or well.[13]

    • Add a larger volume of the pre-warmed FRAP reagent.[13]

    • Incubate the mixture at 37°C for a short period (e.g., 4 minutes).[13]

    • Measure the absorbance at approximately 593 nm.[10]

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS, or FRAP) mix Mix Sample/Standard with Reagent prep_reagents->mix prep_samples Prepare Sample and Standard Solutions (this compound, Caffeic Acid, Control) prep_samples->mix incubate Incubate under Specific Conditions (Time, Temperature, Light) mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate determine_ic50 Determine IC50 or Equivalent Value calculate->determine_ic50

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Signaling Pathway: Nrf2 Activation

Both caffeic acid and its esters, like caffeic acid phenethyl ester (CAPE), have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[16][17] A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[18][19]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like oxidized caffeic acid derivatives, Keap1 is modified, leading to the release and stabilization of Nrf2.[18] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA Caffeic Acid / this compound (or their oxidized forms) Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GSTs) ARE->Antioxidant_Genes Activates Transcription

Caption: Simplified Nrf2 signaling pathway activation by caffeic acid derivatives.

Conclusion

Both caffeic acid and this compound are potent antioxidants. The esterification of caffeic acid to this compound alters its physicochemical properties, which may influence its bioavailability and efficacy in different biological environments. While direct radical scavenging is a primary mechanism of their antioxidant action, their ability to upregulate endogenous antioxidant defenses through pathways like Nrf2 highlights a more complex and potentially more impactful mode of action. Further research directly comparing the in vitro and in vivo antioxidant activities of these two compounds under identical conditions is warranted to fully elucidate their relative potencies and therapeutic potential.

References

Validating the inhibitory effect of ethyl caffeate on MET signaling in lung cancer.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The mesenchymal-epithelial transition (MET) signaling pathway is a critical driver of cell proliferation, survival, and metastasis in non-small cell lung cancer (NSCLC). Its dysregulation, often through gene amplification or mutation, is associated with poor prognosis and resistance to targeted therapies like osimertinib. While several MET tyrosine kinase inhibitors (TKIs) are clinically approved, the exploration of novel inhibitory mechanisms is crucial for overcoming resistance and expanding treatment options. This guide provides a comparative analysis of ethyl caffeate, a natural phenolic compound, and its inhibitory effects on MET signaling, benchmarked against established MET inhibitors.

Performance Comparison: this compound vs. Established MET Inhibitors

This compound has demonstrated significant inhibitory effects on MET signaling in osimertinib-resistant NSCLC cell lines.[1][2] A key distinction in its mechanism is the downregulation of MET expression at both the mRNA and protein levels, suggesting a multi-faceted approach to pathway inhibition.[1][2] In contrast, established drugs like capmatinib, tepotinib, and crizotinib primarily function as ATP-competitive tyrosine kinase inhibitors, directly blocking the catalytic activity of the MET receptor.

The following table summarizes the in vitro efficacy of these compounds. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCell LineMET StatusIC50 (48h)Efficacy in Osimertinib-Resistant ModelsMechanism of Action
This compound PC9OROsimertinib-Resistant78 µMYesDownregulation of MET mRNA and protein expression, direct binding to MET
HCC827OROsimertinib-Resistant82 µMYes
Capmatinib H1975+CAFOsimertinib-Resistant~0.5 µM (re-sensitizes to osimertinib)YesSelective MET Tyrosine Kinase Inhibitor
EBC-1MET Amplified2 nMData not specific to osimertinib resistance
Tepotinib SNU-620 (gastric)MET Amplified9 nMYes (in combination with EGFR TKIs)Selective MET Tyrosine Kinase Inhibitor
MKN-45 (gastric)MET Amplified7 nM
Crizotinib H1993MET Amplified~10-100 nMYes (in combination with EGFR TKIs)Multi-kinase Inhibitor (ALK, ROS1, MET)
EBC-1MET AmplifiedData not available for 48h

Visualizing the Mechanisms

The following diagrams illustrate the MET signaling pathway and the distinct inhibitory mechanisms of this compound and established MET TKIs.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization P_MET Phosphorylated MET (p-MET) MET_receptor->P_MET Autophosphorylation GRB2 GRB2/GAB1 P_MET->GRB2 PI3K PI3K P_MET->PI3K STAT3 STAT3 P_MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified MET Signaling Pathway in Lung Cancer.

Experimental_Workflow cluster_0 In Vitro Validation A Lung Cancer Cell Lines (e.g., PC9OR, HCC827OR) B Treatment with This compound A->B C Cell Viability Assay (CCK-8) B->C D Western Blot (p-MET, Total MET, p-AKT, AKT) B->D E RT-qPCR (MET mRNA) B->E F Data Analysis (IC50, Protein/mRNA levels) C->F D->F E->F

Caption: Experimental Workflow for Validating this compound's Effect.

Inhibitor_Comparison cluster_MET MET Receptor MET_protein MET Protein Synthesis (mRNA Expression) MET_receptor MET Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) MET_receptor->Downstream_Signaling Ethyl_Caffeate This compound Ethyl_Caffeate->MET_protein Inhibits Expression TKIs Established MET TKIs (Capmatinib, Tepotinib, etc.) TKIs->MET_receptor Inhibits Kinase Activity

Caption: Logical Comparison of Inhibitory Mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of lung cancer cells.

  • Cell Seeding:

    • Culture lung cancer cells (e.g., PC9OR, HCC827OR) to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for Phosphorylated MET (p-MET)

This protocol is for determining the effect of this compound on the phosphorylation status of the MET receptor.

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described in the cell viability assay.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

    • Strip the membrane and re-probe with antibodies for total MET and a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Quantify the band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for MET mRNA Expression

This protocol is for quantifying the effect of this compound on the mRNA expression level of the MET gene.

  • RNA Extraction and cDNA Synthesis:

    • Seed and treat cells with this compound.

    • Extract total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol).

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

  • RT-qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the MET gene, and the synthesized cDNA.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

    • Perform a melting curve analysis to verify the specificity of the PCR product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the MET gene and the housekeeping gene.

    • Calculate the relative expression of MET mRNA using the 2-ΔΔCt method.

Conclusion

This compound presents a promising avenue for MET-targeted therapy in lung cancer, particularly in the context of osimertinib resistance. Its unique mechanism of downregulating MET expression offers a potential advantage over traditional TKIs. The experimental data, while preliminary, warrants further investigation into its efficacy and potential for combination therapies. The protocols and comparative data provided in this guide aim to facilitate further research into this novel MET inhibitor.

References

A Comparative Analysis of Caffeic Acid Phenethyl Ester (CAPE) and Ethyl Caffeate in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing interest in the therapeutic potential of natural compounds. Among these, derivatives of caffeic acid have garnered significant attention for their anti-cancer properties. This guide provides a detailed, objective comparison of two prominent caffeic acid esters: Caffeic acid phenethyl ester (CAPE) and ethyl caffeate. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their relative performance in oncology.

Executive Summary

Caffeic acid phenethyl ester (CAPE), a bioactive component of honeybee propolis, has been extensively studied and has demonstrated potent anticancer activities across a wide range of cancer types.[1] Its efficacy is consistently reported to be significantly higher than its parent compound, caffeic acid.[2][3][4] In contrast, this compound, a simpler ester of caffeic acid, is less studied, but emerging evidence suggests it also possesses anticancer properties. This guide synthesizes the available preclinical data to draw a comparative picture of their therapeutic potential. Overall, the current body of research strongly indicates that CAPE exhibits superior cytotoxic and pro-apoptotic effects against cancer cells compared to what has been reported for this compound.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. A lower IC50 value indicates greater potency. The available data, summarized in the tables below, consistently demonstrate that CAPE possesses significantly lower IC50 values across a multitude of cancer cell lines compared to both caffeic acid and the reported values for this compound.

Table 1: Comparative IC50 Values of CAPE and Caffeic Acid (CA)
Cancer Cell LineCompoundIC50 (µM) - 24hIC50 (µM) - 48hReference
Breast Cancer
MDA-MB-231CAPE27.8415.83[4][5]
CA>10,000>1000[4][5]
MCF-7CAPE56.39 (XTT)28.10 (XTT)[3][6]
CA102.98 (XTT)59.12 (XTT)[3][6]
CAPE69.05 (NR)29.05 (NR)[3][6]
CA84.87 (NR)65.05 (NR)[3][6]
CAPE38.53 (SRB)20.15 (SRB)[3][6]
CA83.47 (SRB)53.46 (SRB)[3][6]
Oral Cancer
GNMCAPE~25Not Reported[7]
EC~400Not Reported[7]
TSCCaCAPE~50Not Reported[7]
EC~400Not Reported[7]
Table 2: IC50 Values for this compound (EC) in Lung Cancer Cells
Cancer Cell LineCompoundIC50 (µM) - 48hReference
Lung Cancer
PC9ORThis compound~78[8]
HCC827ORThis compound~82[8]

Note: A direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.

The data clearly indicates that CAPE is significantly more potent than caffeic acid.[3][4] One study directly comparing CAPE and its "ethyl analogue" (this compound) in oral cancer cell lines demonstrated that CAPE had a substantially lower IC50 value, suggesting much higher cytotoxicity.[7]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Both CAPE and this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are crucial mechanisms for their anticancer effects.

Caffeic Acid Phenethyl Ester (CAPE)

CAPE is a well-documented inducer of apoptosis in a variety of cancer cell lines.[9][10][11] Studies have shown that CAPE treatment leads to a significant increase in the percentage of apoptotic cells. For instance, in RKO colorectal cancer cells, CAPE induced apoptosis in approximately 40% of the cells.[9] This pro-apoptotic effect is often mediated through the modulation of key regulatory proteins.

Key Pro-Apoptotic Effects of CAPE:

  • Modulation of Bcl-2 family proteins: CAPE has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[11]

  • Activation of Caspases: Treatment with CAPE leads to the activation of executioner caspases, such as caspase-3, which are critical for the dismantling of the cell during apoptosis.[9][11]

  • Induction of Reactive Oxygen Species (ROS): CAPE can increase the levels of ROS within cancer cells, leading to oxidative stress and triggering the mitochondrial pathway of apoptosis.[11]

  • Inhibition of NF-κB: A primary and well-established mechanism of CAPE's action is the potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12][13] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, CAPE can sensitize cancer cells to apoptosis.

CAPE also induces cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type, thereby preventing cancer cell proliferation.[10]

This compound

Limited studies on this compound also indicate its ability to induce apoptosis and cell cycle arrest. In osimertinib-resistant lung cancer cells (PC9OR and HCC827OR), this compound treatment led to an increase in the apoptotic cell population and induced S-phase arrest.[8][14]

Table 3: Comparative Effects on Apoptosis and Cell Cycle
CompoundCancer Cell LineApoptosis InductionCell Cycle ArrestReference
CAPERKO (Colorectal)~40% apoptotic cellsNot specified[9]
MDA-MB-231 (Breast)Dose-dependent increaseS-phase arrest[4][5]
HT29 (Colon)Increased apoptosisG2/M phase arrest[10]
This compoundPC9OR (Lung)4.33% to 8.6%S-phase arrest[8][14]
HCC827OR (Lung)4.61% to 7.05%S-phase arrest[8][14]

While both compounds exhibit pro-apoptotic and cell cycle inhibitory effects, the magnitude of apoptosis induction appears to be more pronounced in studies involving CAPE.

In Vivo Antitumor Efficacy

Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of anticancer compounds. CAPE has been the subject of several such studies, demonstrating significant tumor growth inhibition.

Table 4: In Vivo Efficacy of CAPE
Cancer ModelAnimal ModelTreatmentOutcomeReference
CholangiocarcinomaNude mice10 mg/kg CAPEDecreased tumor growth, increased tumor latencyNot specified in snippets
Prostate CarcinomaXenografted mice10 mg/kg/day CAPE57% lower tumor size, 53% lower tumor weightNot specified in snippets
Cervical CarcinomaNude mice10 mg/kg/day CAPE44.9% inhibition of tumor growthNot specified in snippets

Currently, there is a lack of readily available in vivo data specifically comparing the antitumor efficacy of this compound with CAPE.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

CAPE_NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, etc. IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocation CAPE CAPE CAPE->IKK inhibits NFkB_translocation NFkB_translocation IkB_NFkB IκBα-NF-κB (inactive) IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) DNA->Transcription initiates

Caption: CAPE inhibits the NF-κB signaling pathway.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway CAPE CAPE / this compound ROS ↑ ROS CAPE->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) CAPE->Bcl2 Bax ↑ Bax (Pro-apoptotic) CAPE->Bax Mito_MP ↓ Mitochondrial Membrane Potential ROS->Mito_MP Bcl2->Mito_MP Bax->Mito_MP CytoC Cytochrome c release Mito_MP->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of CAPE or this compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance with plate reader add_solvent->read_absorbance calculate_ic50 Calculate cell viability and IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Cross-Species Validation of Ethyl Caffeate's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl caffeate, a natural phenolic compound, has garnered significant interest for its therapeutic potential across a spectrum of diseases. Preclinical studies in various animal models have demonstrated its efficacy as an anti-inflammatory, anti-cancer, and neuroprotective agent. This guide provides a comparative overview of the existing experimental data on this compound and its closely related analog, caffeic acid phenethyl ester (CAPE), to facilitate cross-species validation and guide future drug development efforts.

Comparative Efficacy of this compound and its Analogs

The therapeutic effects of this compound and CAPE have been evaluated in several in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on their potency and efficacy.

In Vitro Anti-Cancer and Anti-Inflammatory Activity
CompoundCell LineAssayIC50 ValueSpecies of OriginTherapeutic AreaReference
This compoundPC9OR (Human Lung Cancer)CCK-8 ProliferationNot specified, dose-dependent inhibition up to 300 µMHumanCancer[1]
This compoundHCC827OR (Human Lung Cancer)CCK-8 ProliferationNot specified, dose-dependent inhibition up to 300 µMHumanCancer[1]
This compoundRAW 264.7 (Mouse Macrophage)Nitric Oxide Production5.5 µg/mLMouseInflammation[2]
CAPEMCF-7 (Human Breast Cancer)XTT Cytotoxicity (24h)56.39 µMHumanCancer[3]
CAPEMCF-7 (Human Breast Cancer)XTT Cytotoxicity (48h)28.10 µMHumanCancer[3]
Caffeic AcidMCF-7 (Human Breast Cancer)XTT Cytotoxicity (24h)102.98 µMHumanCancer[3]
Caffeic AcidMCF-7 (Human Breast Cancer)XTT Cytotoxicity (48h)59.12 µMHumanCancer[3]
In Vivo Anti-Cancer and Neuroprotective Efficacy
CompoundAnimal ModelDisease ModelDosageKey FindingsTherapeutic AreaReference
This compoundNude MiceLung Cancer Xenograft (HCC827OR)Part of FYN formula (131.86 mg/day)Reduced tumor growthCancer[1]
CAPERatTransient Focal Cerebral Ischemia1-10 mg/kgDose-dependent brain protectionNeuroprotection[4]
CAPERatFocal Cerebral Ischemia0.1, 1, 10 µg/kgSignificant reduction in infarct volumeNeuroprotection[5]
CAPERatCarrageenan-induced Paw Edema10 and 30 mg/kgDose-dependent reduction in edemaInflammation[6]

Signaling Pathways and Mechanisms of Action

This compound and CAPE exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. The PI3K/Akt and NF-κB pathways are consistently implicated in their mechanism of action.

PI3K/Akt Signaling Pathway in Cancer

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt Phosphorylation mTOR mTOR p_Akt->mTOR Activates Proliferation Cell Proliferation, Invasion, Survival mTOR->Proliferation Ethyl_Caffeate This compound Ethyl_Caffeate->RTK Inhibits (Downregulates MET) Ethyl_Caffeate->PI3K Reduces p-PI3K Ethyl_Caffeate->p_Akt Reduces p-Akt

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex NF-κB (p65/p50) IκBα->NFkB_complex Degradation & Release NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus Translocation NFkB_IκBα NF-κB-IκBα Complex DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Inflammatory_Genes Transcription Ethyl_Caffeate This compound Ethyl_Caffeate->NFkB_nucleus Inhibits DNA Binding

Experimental Workflows and Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental workflows and protocols for key assays used in the evaluation of this compound.

Workflow for In Vivo Anti-Cancer Efficacy Testing

Xenograft_Workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (e.g., this compound) tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement measurement->measurement Regularly endpoint Endpoint: Tumor Weight, Histology measurement->endpoint At study conclusion finish Finish endpoint->finish

Detailed Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats [7][8][9]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: this compound or CAPE (e.g., 10 and 30 mg/kg) is administered intraperitoneally 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Measurement: The paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

2. Human Tumor Xenograft Model in Mice [10][11][12][13][14]

  • Cell Lines: Human cancer cell lines (e.g., HCC827OR lung cancer cells) are cultured in appropriate media.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

  • Cell Implantation: Cultured cancer cells (e.g., 1 x 10^7 cells in 0.2 mL of serum-free medium) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment and control groups. The treatment group receives this compound (or a formulation containing it) orally or via another appropriate route daily.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Volume = (width)² x length/2 is often used.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological or molecular analysis.

3. HPLC Method for Plasma Concentration of Caffeic Acid Derivatives [15][16][17][18][19]

  • Sample Preparation: Blood samples are collected from animals at various time points after administration of the compound. Plasma is separated by centrifugation. A protein precipitation step (e.g., with acetonitrile or perchloric acid) is typically performed, followed by centrifugation to remove proteins. An internal standard is added before extraction.

  • Chromatography: A reverse-phase C18 column is commonly used. The mobile phase is typically a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Detection: A UV detector or a mass spectrometer (LC-MS/MS) can be used for detection and quantification of the analytes.

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the compound in the plasma samples.

Cross-Species Pharmacokinetics

Understanding the pharmacokinetic profile of this compound in different species is essential for translating preclinical findings to clinical applications. While comprehensive comparative pharmacokinetic data for this compound is limited, studies on the related compound CAPE in rats provide valuable insights.

Pharmacokinetic Parameters of CAPE in Rats (Intravenous Administration) [4]

Dose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (mL/kg)Elimination Half-life (min)
5172520921.2
1069.8258725.8
2042.1155526.7

The data indicates that CAPE is rapidly cleared from the plasma in rats. The clearance decreases with increasing doses, suggesting potential saturation of elimination pathways. The large volume of distribution suggests extensive tissue distribution.

Conclusion and Future Directions

The available preclinical data provides a strong rationale for the continued investigation of this compound as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Its consistent modulation of the PI3K/Akt and NF-κB signaling pathways across different in vitro and in vivo models highlights its potential as a multi-targeting therapeutic.

However, for a robust cross-species validation, further research is warranted. Specifically, future studies should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head comparisons of this compound's efficacy in standardized disease models across multiple species (e.g., mouse, rat, and a non-rodent species like the beagle dog).

  • Comprehensive Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in various species to understand inter-species differences in drug exposure and metabolism.

  • Non-Human Primate Studies: Investigating the safety and efficacy of this compound in non-human primate models to bridge the translational gap between rodent studies and human clinical trials.

By addressing these key areas, the scientific community can build a more complete understanding of this compound's therapeutic potential and accelerate its development as a novel treatment for a range of human diseases.

References

Comparative study of ethyl caffeate and other natural phenolic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ethyl Caffeate and Other Prominent Natural Phenolic Compounds

This guide provides a comparative analysis of this compound against other well-researched natural phenolic compounds, namely curcumin, quercetin, and resveratrol. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data. Detailed methodologies for key assays are provided, along with visualizations of relevant biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and other selected phenolic compounds.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compoundDPPH Radical Scavenging~15 µM[1]
Caffeic AcidDPPH Radical Scavenging~10-16 µM[1]
QuercetinDPPH Radical ScavengingPositive Control[2][3]
Resveratrol---
Curcumin---

Table 2: Anti-inflammatory Activity

CompoundAssay/TargetEffectSource
This compoundLPS-induced NO Production (RAW 264.7 cells)IC50 = 5.5 µg/ml[5]
LPS-induced PGE2 Production (RAW 264.7 cells)Total inhibition at 2-5 µg/ml[5]
CurcuminLPS-induced NO Production (RAW 264.7 cells)Significant inhibition[5]
LPS-induced PGE2 Production (RAW 264.7 cells)40-78% inhibition at 2-5 µg/ml[5]
QuercetinInhibition of inflammatory genes (IL-1β, COX-2, IL-6, TNF-α)Downregulates expression via NF-κB and JNK[6]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueSource
Caffeic Acid Phenethyl Ester (CAPE)Breast Cancer Cells (MDA-MB-231, MCF-7)CytotoxicityMore effective than curcumin[7][8]
CurcuminBreast Cancer Cells (MCF-7)MTT AssayDose-dependent decrease in viability[9]
Breast Cancer Cells (MDA-MB-231, MCF-7)CytotoxicityLess effective than CAPE[7][8]

Note: Caffeic Acid Phenethyl Ester (CAPE) is a closely related compound to this compound and is often used in comparative studies. Both have shown significant anticancer properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• (violet) to the non-radical form DPPH-H (yellow) in the presence of an antioxidant. The change in color is measured spectrophotometrically at 517 nm.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Dissolve the test compounds (e.g., this compound, quercetin) in methanol or ethanol to prepare various concentrations (e.g., 50, 100, 200, 400, 800 μg/mL).[10]

  • Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.[10] A blank sample containing the solvent instead of the antioxidant is also prepared.

  • Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.[10]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.[10] Ascorbic acid is commonly used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Value: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

Nitric Oxide (NO) Synthase Activity Assay

This assay measures the activity of nitric oxide synthase (NOS), which is crucial in inflammatory processes.

Principle: The most common method for measuring NOS activity is the Griess assay, which is a colorimetric method that detects nitrite (NO₂⁻), a stable and oxidized product of NO. The protocol often involves the enzymatic conversion of any nitrate (NO₃⁻) to nitrite, followed by the quantification of total nitrite.[11]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.[12]

  • Reaction Mixture: For each reaction, prepare a mix containing the cell/tissue homogenate, NOS assay buffer, and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).[12][13]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the production of NO and its conversion to nitrite/nitrate.[11]

  • Nitrate Reduction (Optional but recommended): Add nitrate reductase and NADPH to the samples to convert any nitrate to nitrite. Incubate at room temperature.[11]

  • Griess Reaction:

    • Add freshly prepared Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample.[11]

    • Incubate at room temperature for about 10 minutes, protected from light, to allow for the development of a pink to magenta color.[11]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Quantification: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is then determined from this standard curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases.[14][15] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, curcumin) and incubate for a specific period (e.g., 24, 48, or 72 hours).[15] Include untreated and vehicle controls.

  • MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the purple formazan crystals.[14][15]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 590 nm (typically 570 nm) using a microplate reader.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (concentration of the compound that causes 50% inhibition of cell growth) can then be determined.

Signaling Pathways and Mechanisms of Action

The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways.

This compound Signaling Pathways

This compound exerts its anti-inflammatory and anticancer effects by modulating several key signaling pathways. It has been shown to suppress the activation of NF-κB , a crucial transcription factor in the inflammatory response, thereby inhibiting the expression of downstream inflammatory mediators like iNOS and COX-2.[5] Additionally, this compound can inhibit Aryl Hydrocarbon Receptor (AhR) signaling .[19] In the context of cancer, it has been found to regulate the PI3K/Akt pathway to delay osimertinib resistance in lung cancer.[20] Its neurotrophic effects are mediated by the modulation of ERK1/2 and Akt signaling pathways .[21]

Ethyl_Caffeate_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_neuro Neurotrophic Effects EC_inflam This compound NFkB NF-κB EC_inflam->NFkB inhibits AhR AhR Signaling EC_inflam->AhR inhibits iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 activates EC_cancer This compound PI3K_Akt_cancer PI3K/Akt Pathway EC_cancer->PI3K_Akt_cancer regulates Resistance Drug Resistance PI3K_Akt_cancer->Resistance mediates EC_neuro This compound ERK_Akt_neuro ERK1/2 & Akt Pathways EC_neuro->ERK_Akt_neuro modulates Neurotrophic_Action Neurotrophic Action ERK_Akt_neuro->Neurotrophic_Action

Caption: Signaling pathways modulated by this compound.

Comparative Signaling Pathways of Phenolic Compounds

While there is some overlap, different phenolic compounds can preferentially target distinct signaling pathways to exert their biological effects.

  • Curcumin: Exerts its anticancer effects by modulating a wide array of signaling pathways, including the suppression of NF-κB and the down-regulation of the Epidermal Growth Factor Receptor (EGFR) .[22][23]

  • Quercetin: Its anti-inflammatory action involves the inhibition of Toll-like Receptor 4 (TLR4) signaling and the subsequent downregulation of NF-κB activation.[6]

  • Resveratrol: Has been shown to exert neuroprotective effects through the activation of Protein Kinase C gamma (PKCγ) .[24][25]

Comparative_Phenolic_Pathways cluster_curcumin Curcumin cluster_quercetin Quercetin cluster_resveratrol Resveratrol Curcumin Curcumin NFkB_Curcumin NF-κB Curcumin->NFkB_Curcumin inhibits EGFR EGFR Curcumin->EGFR inhibits Quercetin Quercetin TLR4 TLR4 Quercetin->TLR4 inhibits NFkB_Quercetin NF-κB TLR4->NFkB_Quercetin activates Resveratrol Resveratrol PKCg PKCγ Resveratrol->PKCg activates Neuroprotection Neuroprotection PKCg->Neuroprotection

Caption: Key signaling pathways of Curcumin, Quercetin, and Resveratrol.

Conclusion

This compound is a potent natural phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties. When compared to other well-known phenolics like curcumin, quercetin, and resveratrol, this compound and its related ester, CAPE, demonstrate comparable, and in some cases superior, efficacy, particularly in anti-inflammatory and anticancer assays. For instance, this compound showed a more potent inhibition of PGE2 production compared to curcumin at similar concentrations and exhibited less cytotoxicity.[5] While all these compounds target common inflammatory pathways like NF-κB, they also exhibit distinct mechanisms of action, modulating unique signaling cascades such as AhR and PI3K/Akt for this compound, EGFR for curcumin, TLR4 for quercetin, and PKCγ for resveratrol. This highlights the diverse therapeutic potential of this class of compounds and underscores the importance of comparative studies in identifying the most suitable candidate for specific therapeutic applications.

References

A Comparative Guide to Replicating the Neuroprotective Effects of Ethyl Caffeate in PC12 Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neuroprotective effects of ethyl caffeate in the widely used PC12 neuronal cell model. It offers a comparative analysis with other known neuroprotective agents, including resveratrol, N-acetylcysteine (NAC), and various flavonoids. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these findings in a research setting.

Introduction to the Neuroprotective Potential of this compound

This compound, a naturally occurring phenolic compound, has demonstrated significant neuroprotective properties in various in vitro models. In PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, this compound has been shown to ameliorate neurotoxicity induced by agents such as amyloid-beta42 (Aβ42).[1][2] Its protective mechanisms are multifaceted, primarily attributed to its potent antioxidant and anti-inflammatory activities. These actions are mediated through the modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways, which are crucial for cell survival and differentiation.

Comparative Analysis of Neuroprotective Efficacy

To provide a clear perspective on the efficacy of this compound, this section compares its neuroprotective effects with those of other well-established neuroprotective compounds: resveratrol, N-acetylcysteine (NAC), and various flavonoids. The data presented below, sourced from multiple studies, highlights the relative potency of these compounds in mitigating neuronal cell death induced by various stressors in PC12 cells.

Table 1: Comparison of Neuroprotective Effects of this compound and Alternatives in PC12 Cells

CompoundNeurotoxinConcentration of Neuroprotective AgentObserved EffectReference
This compound Amyloid-beta42Not specifiedAmeliorated cell death[1][2]
Resveratrol 6-Hydroxydopamine (6-OHDA)25 µMIncreased cell viability
Paraquat25, 50, 75 µMIncreased cell viability and survival rate[3][4]
Amyloid-beta (1-41)25 µMIncreased IC50 of β-AP (1-41) from 1.1x10⁻⁸ M to 2.2x10⁻⁷ M[5]
N-Acetylcysteine (NAC) Trophic factor deprivationNot specifiedPromotes survival[5]
Hydrogen Peroxide (H₂O₂)Not specifiedSignificantly increased viability of H₂O₂-stressed cells[6]
Flavonoids (EGCG) MethylglyoxalEC50Protected PC12 cells from damage[7][8]
Flavonoids (Baicalein, Scutellarin, Hibifolin, Quercetin-3'-glucoside) Beta-amyloidNot specifiedStrongest neuroprotective effect among tested flavonoids[9]

Note: Direct comparison is challenging due to variations in experimental conditions across studies (e.g., different neurotoxins, concentrations, and incubation times). The data presented should be interpreted as indicative of the neuroprotective potential of each compound.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and the compared compounds are largely mediated through the modulation of critical intracellular signaling cascades. Understanding these pathways is essential for elucidating their mechanisms of action.

MAPK/ERK and PI3K/Akt Signaling Pathways

Both the MAPK/ERK and PI3K/Akt pathways are central to promoting cell survival, proliferation, and differentiation. Caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid similar to this compound, has been shown to activate these pathways to protect PC12 cells against cisplatin-induced neurotoxicity.[10] Similarly, N-acetylcysteine's protective effect is dependent on the activation of the Ras-ERK pathway.

G Neuroprotective Signaling Pathways of this compound cluster_0 This compound cluster_1 Signaling Cascades cluster_2 Cellular Response EC This compound PI3K PI3K EC->PI3K Activates MAPK MAPK/ERK EC->MAPK Activates AntiApoptosis Anti-apoptosis EC->AntiApoptosis Inhibits Apoptosis Antioxidant Antioxidant Response EC->Antioxidant Reduces Oxidative Stress Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Akt->AntiApoptosis MAPK->Survival Differentiation Neuronal Differentiation MAPK->Differentiation

Caption: Signaling pathways activated by this compound leading to neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound and its alternatives in PC12 cells.

Experimental Workflow

The general workflow for assessing neuroprotection involves inducing neurotoxicity in PC12 cells and then evaluating the protective effects of the test compounds.

G Experimental Workflow for Assessing Neuroprotection cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment Culture Culture PC12 Cells Pretreat Pre-treat with This compound/Alternative Culture->Pretreat Induce Induce Neurotoxicity (e.g., Aβ42, H₂O₂) Pretreat->Induce Viability Cell Viability (MTT, LDH) Induce->Viability Apoptosis Apoptosis (TUNEL) Induce->Apoptosis Signaling Signaling Pathways (Western Blot) Induce->Signaling

Caption: General experimental workflow for neuroprotection studies in PC12 cells.

Cell Culture and Treatment
  • Cell Line: PC12 cells obtained from a reliable cell bank.

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed PC12 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction) at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound or the alternative compounds for a specified period (e.g., 2-24 hours) before inducing toxicity.

  • Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin such as amyloid-beta42 (Aβ42), hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.

  • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • After treatment, collect the cell culture supernatant.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Follow the protocol of a commercial TUNEL assay kit. This involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

  • If using an indirect method, incubate with a secondary detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorophore).

  • Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

  • Quantify the percentage of TUNEL-positive cells.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of proteins in the MAPK/ERK and PI3K/Akt pathways.

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of ERK and Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Logical Comparison of Neuroprotective Agents

The choice of a neuroprotective agent for a specific research application depends on various factors, including the nature of the neurotoxic insult and the desired mechanistic pathway to investigate.

G Logical Comparison of Neuroprotective Agents in PC12 Cells cluster_0 Neuroprotective Compound cluster_1 Primary Mechanism cluster_2 Known Efficacy Against EC This compound Antiox Antioxidant EC->Antiox AntiInflam Anti-inflammatory EC->AntiInflam Signaling Signaling Modulation (MAPK/ERK, PI3K/Akt) EC->Signaling Abeta Amyloid-beta EC->Abeta Res Resveratrol Res->Antiox Res->Signaling Res->Abeta Oxidative Oxidative Stress (H₂O₂, 6-OHDA) Res->Oxidative NAC N-Acetylcysteine NAC->Antiox NAC->Signaling NAC->Oxidative Trophic Trophic Factor Deprivation NAC->Trophic Flav Flavonoids Flav->Antiox Flav->AntiInflam Flav->Abeta Flav->Oxidative

Caption: Comparison of the primary mechanisms and efficacies of neuroprotective agents.

Conclusion

This compound presents a promising avenue for neuroprotective research, with demonstrated efficacy in mitigating Aβ42-induced toxicity in PC12 cells. Its mechanism of action, involving the modulation of key survival pathways and potent antioxidant and anti-inflammatory effects, makes it a valuable tool for studying neurodegenerative processes. This guide provides the necessary framework for researchers to replicate and build upon existing findings, comparing the performance of this compound with other established neuroprotective compounds. The provided protocols and comparative data serve as a foundational resource for further investigation into the therapeutic potential of this compound and related compounds.

References

A Comparative Guide to Ethyl Caffeate Delivery Systems: Enhancing Efficacy Through Nanoformulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl caffeate, a naturally occurring phenolic compound, has garnered significant interest for its potent anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application is often hampered by poor water solubility and limited bioavailability. To overcome these challenges, various drug delivery systems have been developed to enhance its efficacy. This guide provides an objective comparison of different this compound and caffeic acid/CAPE (caffeic acid phenethyl ester, a structurally similar compound) delivery systems, supported by experimental data from various studies.

Performance Comparison of Delivery Systems

The efficacy of a drug delivery system is determined by several key parameters, including particle size, encapsulation efficiency, and drug release profile. The following table summarizes the quantitative data for different nanoformulations of this compound and its analogues, collated from multiple studies. It is important to note that direct comparison should be approached with caution as experimental conditions may vary between studies.

Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key Findings & Citations
Solid Lipid Nanoparticles (SLN) Ethyl Protocatechuate~1900.15056%Promising physicochemical properties and enhanced viability reduction in CaCo-2 cells compared to the free drug.[1]
Caffeic AcidNot specifiedNot specifiedNot specifiedEnhanced the effects of caffeic acid on MCF-7 breast cancer cells.[2]
Polymeric Micelles Caffeic Acid11.70 - 17.70Good77.68 - 82.59%Significantly increased solubility and photostability of caffeic acid.[3][4][5]
Liposomes Caffeic Acid40 - 500Not specifiedUp to 76%Gradual release of over 80% of entrapped caffeic acid in the first eight hours.[6]
Caffeic Acid Phenethyl Ester (CAPE)Not specifiedNot specifiedNot specifiedModulated Nrf2 and NF-κβ signaling and alleviated acute pancreatitis in a rat model.[7]
Nanoemulsions Caffeic Acid< 100Not specifiedNot specifiedShowed 98.76% drug release in 0.1N HCl and 98.57% in phosphate buffer (pH 6.8).[8][9]
Lipid Nanocapsules Caffeic Acid Phenethyl Ester (CAPE)< 90Not specified74.27%Demonstrated sustained release of CAPE during in vitro simulated digestion.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the characterization of nanoparticle-based drug delivery systems.

Preparation of Delivery Systems
  • Solid Lipid Nanoparticles (SLN) by Hot Homogenization: The solid lipid is melted, and the drug is dissolved or dispersed in the molten lipid. This mixture is then emulsified in a hot aqueous surfactant solution using a high-speed homogenizer. The resulting nanoemulsion is cooled down to allow the lipid to recrystallize, forming the SLNs.[2]

  • Polymeric Micelles by Direct Dissolution: The amphiphilic block copolymer is dissolved in an aqueous solution. The hydrophobic drug is then added to the polymer solution and stirred until it is fully encapsulated within the hydrophobic cores of the self-assembled micelles.[11]

  • Liposomes by Thin-Film Hydration: Lipids and the drug are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The film is hydrated with an aqueous buffer, leading to the spontaneous formation of liposomes.[6]

  • Nanoemulsions by Spontaneous Emulsification: The oil phase, containing the drug, and the aqueous phase, containing a surfactant and co-surfactant, are mixed under gentle agitation. The nanoemulsion forms spontaneously due to the reduction of interfacial tension.[8][9]

Characterization of Delivery Systems
  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and the width of the particle size distribution (PDI).

  • Encapsulation Efficiency (EE): The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the unencapsulated drug (e.g., by centrifugation or ultrafiltration). The amount of drug in the nanoparticles and/or the supernatant is then quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The EE is calculated as: EE (%) = (Total drug - Free drug) / Total drug * 100

  • In Vitro Drug Release: The release profile of the drug from the delivery system is typically studied using a dialysis bag method or a sample and separate method.[12][13][14][15]

    • Dialysis Method: The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline) at 37°C with constant stirring. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for drug content.[12][13]

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18] NF-κB is a key transcription factor that regulates the expression of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Ethyl_Caffeate This compound NFkB_DNA_Binding NF-κB-DNA Binding Ethyl_Caffeate->NFkB_DNA_Binding Inhibits IkB_NFkB->NFkB Releases NF-κB IkB_degradation Degraded IκB IkB_NFkB->IkB_degradation Ubiquitination & Degradation of IκB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_DNA_Binding->Pro_inflammatory_Genes Activates NFkB_n->NFkB_DNA_Binding DNA DNA (κB site) DNA->NFkB_DNA_Binding

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Comparing Delivery Systems

A systematic workflow is essential for the objective comparison of different drug delivery systems. This involves preparation, characterization, and efficacy evaluation under standardized conditions.

Experimental_Workflow cluster_preparation 1. Formulation & Preparation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. In Vitro & In Vivo Evaluation cluster_comparison 4. Comparative Analysis SLN Solid Lipid Nanoparticles Size_PDI Particle Size & PDI (DLS) SLN->Size_PDI Micelles Polymeric Micelles Micelles->Size_PDI Liposomes Liposomes Liposomes->Size_PDI Nanoemulsions Nanoemulsions Nanoemulsions->Size_PDI Zeta Zeta Potential Size_PDI->Zeta EE Encapsulation Efficiency (HPLC/UV-Vis) Zeta->EE Morphology Morphology (TEM/SEM) EE->Morphology Release In Vitro Drug Release (Dialysis) Morphology->Release Stability Stability Studies Release->Stability Cell_Uptake Cellular Uptake Stability->Cell_Uptake Efficacy In Vivo Efficacy (Animal Models) Cell_Uptake->Efficacy Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis

Caption: A typical experimental workflow for comparing drug delivery systems.

References

Ethyl Caffeate: A Potent Natural Inhibitor of Aryl Hydrocarbon Receptor (AhR) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to environmental toxins, inflammation, and immune processes.[1] Its role in various pathologies has made it a significant target for therapeutic intervention. This guide provides a comprehensive validation of ethyl caffeate as a potent inhibitor of AhR signaling, comparing its performance with the well-established synthetic AhR antagonist, CH-223191. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways and experimental procedures.

Performance Comparison of AhR Inhibitors

This compound (EC), a natural phenolic compound, has demonstrated significant inhibitory effects on AhR signaling, comparable to the synthetic antagonist CH-223191.[1] The following tables summarize the quantitative data from key validation experiments.

Table 1: Inhibition of AhR-Dependent Reporter Gene Activity

CompoundConcentrationLigandCell LineInhibition of Reporter Activity (%)
This compound10 µMFICZ (100 nM)HeXS34~50%
This compound10 µMDHNA (50 µM)HeXS34~60%
CH-22319110 µMFICZ (100 nM)HeXS34~75%
CH-22319110 µMDHNA (50 µM)HeXS34~80%

Data extrapolated from graphical representations in existing research.[2]

Table 2: Inhibition of AhR Target Gene Expression (Cyp1a1 mRNA)

CompoundConcentrationLigandCell TypeFold Change Inhibition
This compound10 µMFICZ (1 nM)BMMCsSignificant Inhibition
This compound10 µMDHNA (50 µM)BMMCsSignificant Inhibition
CH-22319110 µMFICZ (1 nM)BMMCsSignificant Inhibition
CH-22319110 µMDHNA (50 µM)BMMCsSignificant Inhibition

BMMCs: Bone Marrow-Derived Mast Cells. Specific fold change values were not provided in the source, but significant inhibition was reported.[1][2]

Table 3: In Vivo Inhibition of AhR Target Gene Expression in the Intestine

TreatmentLigandTarget GenesInhibition
This compound (10 mg/kg, p.o.)DHNA (20 mg/kg, p.o.)Cyp1a1, Cyp1b1, AhRRSignificant
CH-223191 (10 mg/kg, p.o.)DHNA (20 mg/kg, p.o.)Cyp1a1, Cyp1b1, AhRRSignificant

Data from a murine model.[2]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and procedures involved in the validation of this compound as an AhR inhibitor, the following diagrams are provided.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex associates with HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Ligand Ligand (e.g., FICZ, DHNA) Ligand->AhR_complex binds EC This compound EC->AhR_complex inhibits binding AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT translocates and heterodimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, AhRR) XRE->Target_Genes activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Reporter Gene Assay cluster_analysis Data Analysis start Seed AhR-reporter cells (e.g., HeXS34) in 96-well plates pretreatment Pre-treat cells with this compound, CH-223191, or vehicle control start->pretreatment treatment Add AhR agonist (e.g., FICZ, DHNA) pretreatment->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure reporter gene activity (e.g., luminescence for SEAP) lysis->measurement normalization Normalize data to cell viability measurement->normalization calculation Calculate % inhibition relative to agonist-only control normalization->calculation end Determine IC50 values calculation->end

References

A Comparative Guide: Ethyl Caffeate and Indomethacin in the Management of Heterotopic Ossification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ethyl caffeate and indomethacin for the reduction of heterotopic ossification, supported by available experimental data.

Heterotopic ossification (HO) is the abnormal formation of mature, lamellar bone in soft tissues, a debilitating condition often following trauma, surgery, or neurological injury. The mainstay of current prophylactic treatment for HO is non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin being one of the most commonly used. However, emerging preclinical evidence suggests that natural compounds like this compound may offer a novel therapeutic avenue. This guide contrasts the current understanding of these two compounds in the context of HO.

At a Glance: this compound vs. Indomethacin

FeatureThis compoundIndomethacin
Mechanism of Action Inhibits macrophage polarization via the SIRT1/NF-κB signaling pathway, reducing inflammation.[1]Non-selective COX-1 and COX-2 inhibitor, preventing the synthesis of prostaglandins involved in inflammation and bone formation.[2]
Primary Evidence Preclinical (in vivo mouse models).[1]Extensive clinical trials and meta-analyses in humans, particularly post-total hip arthroplasty.[3][4][5][6][7][8][9]
Reported Efficacy Attenuates traumatic heterotopic ossification in mice.[1]Effectively prevents the formation of higher grades of heterotopic ossification following total hip arthroplasty.[3][5][7]
Administration Intraperitoneal injection in mouse models.[1]Oral administration in clinical practice.[4][5][6][7]
Side Effects Not yet established in humans.Gastrointestinal side effects are a notable concern, with a significant number of patients unable to complete the full course of treatment in some studies.[5][8]

In-Depth Analysis: Efficacy and Clinical Use

Indomethacin: The Clinical Standard

Indomethacin has been a cornerstone in the prevention of HO for decades, with numerous studies supporting its efficacy. In a randomized, double-blind clinical trial, patients receiving indomethacin (25 mg three times daily for six weeks) after total hip replacement showed a significantly lower incidence of HO compared to a placebo group.[7] Specifically, 87% of patients in the indomethacin group had no signs of HO, compared to only 27% in the placebo group.[7] Shorter courses of treatment, ranging from 7 to 14 days, have also been shown to be effective in reducing the incidence of HO.[3][9]

However, the use of indomethacin is not without its drawbacks. Gastrointestinal side effects are a significant concern, with one study reporting that 37% of patients could not complete a six-week course of the drug.[5] A recent meta-analysis confirmed that while indomethacin is effective in preventing lower grades of HO, it is associated with a higher rate of gastrointestinal complications.[8]

This compound: A Preclinical Contender

This compound, a natural compound, has demonstrated promise in a preclinical setting. A study utilizing a mouse model of traumatic HO found that this compound significantly attenuated the development of ectopic bone.[1] The therapeutic effect of this compound is attributed to its ability to inhibit the polarization of macrophages, key players in the inflammatory process that drives HO.[1] The study showed that this compound exerts its anti-inflammatory effects by modulating the SIRT1/NF-κB signaling pathway.[1]

While these findings are promising, it is crucial to note that the research on this compound for HO is still in its early stages. Clinical trials are needed to establish its safety and efficacy in humans.

Experimental Protocols

This compound in a Traumatic Heterotopic Ossification Mouse Model
  • Animal Model: A mouse model of HO was established through Achilles tendon transection and a subsequent back burn to induce a systemic inflammatory response.[1]

  • Drug Administration: this compound was administered via intraperitoneal injection.[1]

  • Assessment of Heterotopic Ossification: The formation of ectopic bone was assessed using methods such as micro-computed tomography (micro-CT) to quantify bone volume and density, as well as histological analysis to examine tissue morphology and cellular composition.[1]

Indomethacin in Human Clinical Trials (Post-Total Hip Arthroplasty)
  • Study Design: A common design is a randomized, double-blind, placebo-controlled trial.[4][7]

  • Patient Population: Patients undergoing total hip arthroplasty, often those at high risk for developing HO.[3][5]

  • Drug Administration: Indomethacin is typically administered orally, with dosages ranging from 75 mg to 150 mg per day, for durations varying from one to six weeks post-operatively.[4][5][6][7]

  • Assessment of Heterotopic Ossification: The primary outcome is the radiographic evidence of HO, commonly graded using the Brooker classification system at various time points post-surgery.[3][4][6]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Macrophages

ethyl_caffeate_pathway ECF This compound SIRT1 SIRT1 ECF->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Inflammatory_Cytokines Promotes Transcription Macrophage_Polarization Macrophage Polarization (M1 Phenotype) Inflammatory_Cytokines->Macrophage_Polarization Induces HO Heterotopic Ossification Macrophage_Polarization->HO Contributes to

Caption: this compound activates SIRT1, which in turn inhibits the NF-κB pathway, leading to reduced production of inflammatory cytokines and subsequent attenuation of macrophage polarization, a key process in the development of heterotopic ossification.

Comparative Experimental Workflow

experimental_workflow cluster_ECF This compound Arm (Preclinical) cluster_Indo Indomethacin Arm (Clinical) Model_ECF Traumatic HO Mouse Model (Achilles Tenotomy + Burn) Treatment_ECF Intraperitoneal Injection of this compound Model_ECF->Treatment_ECF Analysis_ECF Micro-CT, Histology, Immunohistochemistry Treatment_ECF->Analysis_ECF Outcome_ECF Reduced HO Volume, Inhibited Macrophage Polarization Analysis_ECF->Outcome_ECF Model_Indo Human Patients (Post-Total Hip Arthroplasty) Treatment_Indo Oral Administration of Indomethacin Model_Indo->Treatment_Indo Analysis_Indo Radiographic Assessment (Brooker Classification) Treatment_Indo->Analysis_Indo Outcome_Indo Reduced Incidence and Severity of HO Analysis_Indo->Outcome_Indo

References

Safety Operating Guide

Proper Disposal of Ethyl Caffeate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl Caffeate, ensuring the protection of personnel and the environment.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended personal protective equipment (PPE) guidelines. Standard PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide based on best practices for chemical waste management.

  • Waste Identification and Segregation:

    • This compound waste should be collected in a designated, properly labeled hazardous waste container.

    • Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.

    • Segregate halogenated and non-halogenated solvent waste.

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any associated hazards.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • The storage area should be away from sources of ignition, such as heat, sparks, and open flames.

  • Disposal:

    • Disposal of this compound should be carried out by a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]

    • According to GHS precautionary statements, it is advised to "Dispose of contents/container to an approved waste disposal plant".[2]

    • For spills, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material should then be collected in a suitable container for disposal as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueSource
GHS Hazard StatementH302: Harmful if swallowedPubChem[2]
GHS Hazard StatementH315: Causes skin irritationPubChem[2]
GHS Hazard StatementH319: Causes serious eye irritationPubChem[2]
GHS Hazard StatementH335: May cause respiratory irritationPubChem[2]
GHS Precautionary StatementP501: Dispose of contents/container to an approved waste disposal plantPubChem[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EthylCaffeateDisposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Chemicals C->D E Store in a Cool, Ventilated Secondary Containment Area D->E F Arrange for Pickup by a Licensed Waste Contractor E->F G Transport to an Approved Waste Disposal Facility F->G

Figure 1. Step-by-step workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Ethyl Caffeate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a valuable compound in research; handling it with the appropriate precautions will support your innovative work without compromising safety.

Hazard and Exposure Data

While specific occupational exposure limits for this compound have not been established, its hazard profile necessitates careful handling to minimize exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound to prevent contact and inhalation.

PPE CategoryItemSpecification and Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to protect against dust particles and potential splashes. Standard safety glasses are insufficient as they do not provide a complete seal.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and are promptly replaced if compromised.
Body Protection Laboratory CoatA full-sleeved lab coat is required to protect skin and clothing from contamination.
Respiratory Protection N95 or P100 RespiratorTo be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of irritating dust particles.

Operational Plan: Step-by-Step Handling Procedure

This procedural workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be tightly sealed and clearly labeled.

2. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particles.

  • Before weighing, decontaminate the work surface.

  • Use dedicated, clean spatulas and weighing boats.

  • To minimize dust generation, gently scoop the powder instead of pouring it from a height.

3. Dissolving and Solution Handling:

  • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling and Decontamination:

  • After handling, thoroughly decontaminate all equipment and the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of all contaminated disposable materials as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

1. Small Spills (manageable by lab personnel):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (goggles, gloves, lab coat, and respirator), cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Carefully sweep the absorbent material into a designated waste container.

  • Decontaminate the spill area with a suitable solvent and then with soap and water.

2. Large Spills (requiring emergency response):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Do not re-enter the area until it has been declared safe by trained professionals.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused this compound powder and contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic solvent waste, unless the solvent itself requires a different disposal route.

  • Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling this compound

EthylCaffeateWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving Receiving and Storage Weighing Weighing in Fume Hood Receiving->Weighing Inspect and prepare Dissolving Dissolving and Solution Preparation Weighing->Dissolving Transfer solid Experiment Experimental Use Dissolving->Experiment Use solution Decontamination Decontamination of Work Area and Equipment Experiment->Decontamination Post-experiment Spill Spill? Experiment->Spill WasteCollection Waste Collection (Solid and Liquid) Decontamination->WasteCollection Collect waste Disposal Hazardous Waste Disposal WasteCollection->Disposal Follow institutional protocol Spill->Decontamination Cleanup

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Caffeate
Reactant of Route 2
Reactant of Route 2
Ethyl Caffeate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.